N-Hydroxy-2-phenylacetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-hydroxy-2-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOQLQZHRCEVOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80277490 | |
| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5330-97-2 | |
| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-HYDROXY-2-PHENYLACETAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80277490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Phenylacetohydroxamic Acid: A Technical Guide to Its Chemical Biology and Therapeutic Potential
Introduction
Phenylacetohydroxamic acid (PAHA) represents a foundational scaffold in the design of metalloenzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors. As a simple derivative of phenylacetic acid, its structure embodies the key pharmacophoric features required for the chelation of the zinc ion within the active site of these enzymes. This technical guide provides an in-depth exploration of the chemical structure, synthesis, and characterization of PAHA. Furthermore, it delves into its mechanism of action as an HDAC inhibitor, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. While specific experimental data for phenylacetohydroxamic acid is not extensively available in the public domain, this guide synthesizes information from closely related analogs and general principles of hydroxamic acid chemistry to provide a robust framework for its study and application.
Physicochemical Properties and Structural Analysis
Phenylacetohydroxamic acid is a solid at room temperature. Its core structure consists of a phenyl ring attached to an acetyl group, which is further functionalized with a hydroxamic acid moiety (-CONHOH).
| Property | Data (Phenylacetic Acid) | Inferred Properties for Phenylacetohydroxamic Acid |
| Appearance | White crystalline solid. | Expected to be a white to off-white crystalline solid. |
| Molecular Formula | C₈H₈O₂ | C₈H₉NO₂ |
| Molecular Weight | 136.15 g/mol | 151.16 g/mol |
| Melting Point | 76-77 °C | Expected to be higher than phenylacetic acid due to the potential for increased hydrogen bonding from the hydroxamic acid group. |
| Solubility | Sparingly soluble in water (15 g/L); soluble in ethanol and ether. | The hydroxamic acid moiety may slightly increase water solubility compared to phenylacetic acid, but it is still expected to be more soluble in organic solvents like methanol, ethanol, and DMSO. |
The Hydroxamic Acid Functional Group
The hydroxamic acid functional group is the cornerstone of PAHA's biological activity. It is a weak acid and exists as a mixture of keto and enol tautomers, with the keto form generally being more stable. The key feature of this group is its ability to act as a bidentate chelator for metal ions, particularly the Zn²⁺ ion found in the active site of zinc-dependent enzymes like HDACs.
Synthesis of Phenylacetohydroxamic Acid
The synthesis of phenylacetohydroxamic acid typically proceeds from a phenylacetic acid derivative, most commonly an ester such as ethyl phenylacetate. The general strategy involves the reaction of the ester with hydroxylamine in the presence of a base.
General Two-Step Synthesis Protocol
This protocol outlines a general and reliable method for the synthesis of phenylacetohydroxamic acid, starting from phenylacetic acid.
Step 1: Esterification of Phenylacetic Acid to Ethyl Phenylacetate
This initial step converts the carboxylic acid to an ester, which is more reactive towards hydroxylamine.
-
Reaction: Phenylacetic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.
-
Rationale: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is reversible and is driven to completion by using an excess of ethanol or by removing the water formed during the reaction.
Step 2: Conversion of Ethyl Phenylacetate to Phenylacetohydroxamic Acid
This is the key step where the hydroxamic acid moiety is formed.
-
Reaction: Ethyl phenylacetate is treated with a solution of hydroxylamine hydrochloride and a base, such as potassium hydroxide or sodium hydroxide, in a solvent like methanol or ethanol.
-
Rationale: The base deprotonates hydroxylamine, generating the more nucleophilic hydroxylamine free base. This then attacks the electrophilic carbonyl carbon of the ester, leading to the formation of the hydroxamic acid and the release of ethanol. The reaction is typically carried out at room temperature or with gentle heating.
Experimental Protocol: Synthesis of Phenylacetohydroxamic Acid
Materials:
-
Ethyl Phenylacetate
-
Hydroxylamine Hydrochloride (NH₂OH·HCl)
-
Potassium Hydroxide (KOH)
-
Methanol (MeOH)
-
Deionized Water
-
Hydrochloric Acid (HCl, for acidification)
-
Ethyl Acetate (for extraction)
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) in methanol. Cool the solution in an ice bath.
-
Base Addition: Slowly add a solution of potassium hydroxide (1.2 equivalents) in methanol to the hydroxylamine solution while stirring. A precipitate of potassium chloride will form.
-
Reaction Initiation: To this mixture, add ethyl phenylacetate (1.0 equivalent) dropwise at 0-5 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated KCl.
-
Evaporate the methanol under reduced pressure.
-
Dissolve the residue in deionized water.
-
Cool the aqueous solution in an ice bath and acidify to pH ~8-9 with dilute HCl. The product, phenylacetohydroxamic acid, may precipitate at this stage.
-
-
Purification:
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If the product remains in solution, extract the aqueous layer with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes.
-
Caption: General workflow for the synthesis of Phenylacetohydroxamic Acid.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum of phenylacetohydroxamic acid is expected to show the following key signals:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5 protons, corresponding to the monosubstituted phenyl ring.
-
Methylene Protons: A singlet around δ 3.4-3.6 ppm, integrating to 2 protons, for the -CH₂- group adjacent to the phenyl ring and the carbonyl group.
-
N-H and O-H Protons: Two broad singlets, which are exchangeable with D₂O. The N-H proton is typically found between δ 8.5-9.5 ppm, and the O-H proton can vary widely but is often seen between δ 9.0-11.0 ppm. The exact chemical shifts of these protons are highly dependent on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy
The carbon NMR spectrum should display the following resonances:
-
Carbonyl Carbon: A signal in the range of δ 165-170 ppm for the carbonyl carbon of the hydroxamic acid.
-
Aromatic Carbons: Several signals between δ 127-135 ppm for the carbons of the phenyl ring. The ipso-carbon (the carbon attached to the methylene group) will be at the higher end of this range.
-
Methylene Carbon: A signal around δ 40-45 ppm for the -CH₂- carbon.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key absorption bands for phenylacetohydroxamic acid would include:
-
O-H Stretch: A broad band in the region of 3200-3000 cm⁻¹, characteristic of the hydroxyl group of the hydroxamic acid.
-
N-H Stretch: A medium intensity band around 3300-3100 cm⁻¹.
-
C-H Stretch (Aromatic and Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the methylene group.
-
C=O Stretch (Amide I): A strong, sharp absorption band in the range of 1680-1630 cm⁻¹, which is characteristic of the carbonyl group in the hydroxamic acid moiety.
-
N-H Bend (Amide II): A band around 1600-1550 cm⁻¹.
Mass Spectrometry
In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for phenylacetohydroxamic acid would be observed at m/z = 151. Key fragmentation patterns would likely involve:
-
Loss of the Hydroxyl Radical: A peak at m/z = 134, corresponding to the loss of ·OH.
-
Formation of the Tropylium Ion: A prominent peak at m/z = 91, which is a characteristic fragment for compounds containing a benzyl group, formed by rearrangement to the stable tropylium cation.
-
Loss of the Hydroxamic Acid Moiety: Fragmentation could lead to the loss of the entire -CONHOH group.
Mechanism of Action: HDAC Inhibition
The primary therapeutic interest in phenylacetohydroxamic acid and its derivatives stems from their activity as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.
The Role of HDACs in Gene Expression
HDACs remove acetyl groups from the ε-amino groups of lysine residues on the N-terminal tails of histones. This deacetylation increases the positive charge of the histones, strengthening their electrostatic interaction with the negatively charged phosphate backbone of DNA. The result is a more condensed chromatin structure (heterochromatin), which is generally transcriptionally silent.
By inhibiting HDACs, compounds like PAHA prevent the removal of acetyl groups. This leads to an accumulation of acetylated histones (hyperacetylation), resulting in a more relaxed chromatin structure (euchromatin). This open chromatin state allows transcription factors and RNA polymerase to access the DNA, leading to the expression of previously silenced genes.
Caption: Mechanism of HDAC inhibition by Phenylacetohydroxamic Acid.
Molecular Basis of Inhibition
The inhibitory activity of phenylacetohydroxamic acid is attributed to the ability of its hydroxamic acid group to chelate the zinc ion in the active site of HDAC enzymes. The interaction is thought to involve the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid coordinating with the Zn²⁺ ion, effectively blocking the catalytic activity of the enzyme. The phenylacetyl group serves as a "cap" that interacts with the surface of the enzyme, contributing to the binding affinity.
Therapeutic Implications
The dysregulation of HDAC activity is implicated in various diseases, particularly cancer. Overexpression of certain HDAC isoforms can lead to the silencing of tumor suppressor genes, promoting cell proliferation and survival. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequently inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.
While phenylacetohydroxamic acid itself is a relatively simple and non-selective HDAC inhibitor, it serves as a crucial lead compound in the development of more potent and isoform-selective inhibitors for therapeutic use.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol provides a general framework for assessing the HDAC inhibitory activity of compounds like phenylacetohydroxamic acid using a commercially available fluorometric assay kit.
Principle:
The assay measures the activity of HDAC enzymes on a fluorogenic substrate. When the substrate is deacetylated by an active HDAC, it can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity. An inhibitor will reduce the fluorescence signal.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Developer enzyme
-
Test compound (Phenylacetohydroxamic acid)
-
Positive control inhibitor (e.g., Trichostatin A or SAHA)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of phenylacetohydroxamic acid in DMSO. Perform serial dilutions in assay buffer to obtain a range of test concentrations.
-
Reaction Setup: In the wells of a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for the control and positive control wells), and the diluted HDAC enzyme.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Development: Add the developer enzyme to each well to stop the HDAC reaction and initiate the fluorescent signal generation.
-
Final Incubation: Incubate at room temperature for 15-20 minutes, protected from light.
-
Measurement: Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
An In-depth Technical Guide to the Synthesis of N-Hydroxy-2-phenylacetamide
Introduction
N-Hydroxy-2-phenylacetamide, also known as phenylacetohydroxamic acid, is a key organic molecule and a structural motif found in a variety of biologically active compounds.[1] Its derivatives are of significant interest to the pharmaceutical industry, particularly in the development of enzyme inhibitors, such as metalloproteinase inhibitors, due to the hydroxamic acid functional group's ability to chelate metal ions in enzyme active sites.[2] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and methods for purification and characterization.
Primary Synthesis Pathway: Acylation of Hydroxylamine
The most prevalent and direct method for synthesizing this compound is through the acylation of hydroxylamine with a derivative of phenylacetic acid.[3] This approach can be broadly categorized into two main strategies: the use of an activated carboxylic acid derivative or the direct coupling of the carboxylic acid with hydroxylamine using a coupling agent.
Strategy 1: Acylation using Phenylacetyl Chloride
This classic method involves the reaction of a highly reactive acyl chloride with hydroxylamine. The high electrophilicity of the acyl chloride carbonyl carbon makes it susceptible to nucleophilic attack by the nitrogen atom of hydroxylamine.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition-elimination mechanism.[4]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of phenylacetyl chloride.[4]
-
Tetrahedral Intermediate Formation: This addition breaks the pi bond of the carbonyl group, forming a tetrahedral intermediate with a negative charge on the oxygen and a positive charge on the nitrogen.[4]
-
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation: A base, such as an excess of hydroxylamine or an added non-nucleophilic base like triethylamine, removes a proton from the nitrogen atom to yield the final this compound product and a salt (e.g., triethylammonium chloride).
Visualizing the Pathway
Caption: General reaction scheme for the synthesis of this compound from phenylacetyl chloride.
Experimental Protocol
Materials:
-
Phenylacetyl chloride
-
Hydroxylamine hydrochloride
-
Triethylamine (TEA) or Sodium Bicarbonate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride in a mixture of water and the chosen organic solvent.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a base, such as triethylamine or a solution of sodium bicarbonate, to neutralize the hydrochloride and generate free hydroxylamine in situ. It is crucial to maintain the temperature at 0°C during this exothermic neutralization.
-
In a separate flask, dissolve phenylacetyl chloride in the same anhydrous organic solvent.
-
Add the phenylacetyl chloride solution dropwise to the cold hydroxylamine solution with vigorous stirring. The rate of addition should be controlled to keep the reaction temperature below 5-10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-4 hours, monitor by TLC).
-
Work-up:
-
Quench the reaction by adding cold water.
-
If using a water-immiscible solvent like DCM, transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with dilute HCl (to remove excess TEA), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Strategy 2: Direct Coupling of Phenylacetic Acid
To avoid the use of highly reactive and moisture-sensitive acyl chlorides, direct coupling of phenylacetic acid with hydroxylamine using a coupling agent is a milder and often preferred method.[5]
Causality Behind Experimental Choices
-
Coupling Agents: Reagents like N,N'-Carbonyldiimidazole (CDI)[6] or carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are used. These agents activate the carboxylic acid by converting the hydroxyl group into a better leaving group, facilitating the nucleophilic attack by hydroxylamine.
-
Solvent: Anhydrous aprotic solvents like THF or DMF are typically used to prevent the hydrolysis of the activated intermediate.[6]
-
Hydroxylamine Source: Hydroxylamine hydrochloride is commonly used, requiring the addition of a base to liberate the free hydroxylamine.[6]
Experimental Protocol (using CDI)
This protocol is adapted from a general procedure for hydroxamic acid synthesis using CDI.[6]
Materials:
-
Phenylacetic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Anhydrous Tetrahydrofuran (THF)
-
5% aqueous Potassium bisulfate (KHSO₄)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve phenylacetic acid (1.0 eq) in dry THF in a round-bottom flask.
-
Add CDI (1.5 eq) to the solution and stir the reaction mixture at room temperature for 1 hour. This period allows for the formation of the acyl-imidazole intermediate.
-
Add powdered hydroxylamine hydrochloride (2.0 eq) to the mixture.
-
Stir the resulting mixture overnight (approximately 16 hours) at room temperature.
-
Work-up:
-
Dilute the mixture with 5% aqueous KHSO₄.
-
Extract the product with ethyl acetate (2x).
-
Combine the organic phases and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the solvent in vacuo to yield the crude this compound.
-
Comparative Data
| Method | Starting Material | Reagents | Typical Yield | Pros | Cons |
| Acyl Chloride | Phenylacetyl chloride | NH₂OH·HCl, Base (e.g., TEA) | Good to Excellent | High reactivity, fast reaction | Moisture sensitive starting material, potential for side reactions |
| CDI Coupling | Phenylacetic acid | CDI, NH₂OH·HCl | Good | Milder conditions, avoids acyl chloride | Longer reaction time, CDI can be moisture sensitive |
| EDCI Coupling | Phenylacetic acid | EDCI, NH₂OH·HCl, Base | Good to Excellent | High efficiency, water-soluble byproduct (EDU) | Cost of reagent |
Purification and Characterization
For applications in drug development, high purity of the final compound is essential.
Purification
Recrystallization is the most common method for purifying crude this compound.
-
Dissolve the crude product in a minimum amount of a hot solvent (e.g., an ethanol/water or ethyl acetate/hexane mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Melting Point: A sharp melting point range indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR will show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, and the exchangeable N-OH proton.
-
¹³C NMR will confirm the number of unique carbon environments, including the carbonyl carbon.
-
-
Infrared (IR) Spectroscopy: Key stretches to observe include the N-OH, C=O (amide), and C-H bonds of the phenyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Overall Synthesis and Purification Workflow
Caption: Workflow from starting materials to pure, characterized this compound.
Conclusion
The synthesis of this compound is a well-established process in organic chemistry, pivotal for the generation of various pharmaceutical leads. The choice between the acyl chloride method and direct coupling strategies depends on factors such as scale, available reagents, and sensitivity of other functional groups in more complex substrates. The direct coupling method using agents like CDI offers a milder, operationally simpler, and often safer alternative to the traditional acyl chloride route.[6] Rigorous purification and thorough characterization are paramount to ensure the quality required for research and drug development applications.
References
- 1. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 3. tbaines3.wordpress.com [tbaines3.wordpress.com]
- 4. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
N-Hydroxy-2-phenylacetamide CAS number 5330-97-2
An In-depth Technical Guide to N-Hydroxy-2-phenylacetamide (CAS 5330-97-2): Synthesis, Characterization, and Therapeutic Potential
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (CAS 5330-97-2), a molecule of significant interest to the scientific and drug development communities. We will delve into its fundamental properties, validated synthesis and analytical protocols, and explore its mechanistic basis for potential therapeutic applications. This document is designed to serve as a foundational resource for researchers initiating projects involving this compound or the broader class of hydroxamic acids.
Core Concepts: Introducing this compound
This compound, also known as phenylacetohydroxamic acid, is a small organic molecule featuring a hydroxamic acid functional group (-C(=O)N-OH) attached to a phenylacetyl scaffold.[1] This structural feature is of paramount importance in medicinal chemistry. The hydroxamic acid moiety is a classic pharmacophore known for its ability to act as a potent bidentate chelator of metal ions. This property makes it a privileged scaffold for designing inhibitors of metalloenzymes, where it can coordinate with catalytic metal ions like zinc (Zn²⁺) in the enzyme's active site.[2][3]
Consequently, this compound is not merely a chemical reagent but a valuable starting point for drug discovery programs. It serves as an important fragment molecule for techniques like fragment-based drug discovery (FBDD), where it can be elaborated upon to develop more potent and selective therapeutic agents.[4] Its potential applications span anti-inflammatory, anti-cancer, and anti-arthritic domains.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 5330-97-2 | [1][3][4][5] |
| Molecular Formula | C₈H₉NO₂ | [1][3][5] |
| Molecular Weight | 151.16 g/mol | [1][3][5] |
| SMILES | C1=CC=C(C=C1)CC(=O)NO | [1][3] |
| Melting Point | 143-145 °C | [5] |
| Storage | 10°C - 25°C, in a well-closed container | [3] |
Synthesis and Purification
The synthesis of this compound is rooted in fundamental organic chemistry principles, primarily nucleophilic acyl substitution. The most reliable and commonly employed strategy involves the conversion of a phenylacetic acid ester to the corresponding hydroxamic acid.
Caption: High-level workflow for the synthesis of this compound.
Causality in Method Selection: Ester vs. Acyl Chloride
While more reactive starting materials like phenylacetyl chloride could be used, the ester-based route is often preferred in a research setting. The reaction of an acyl chloride with hydroxylamine is highly exothermic and can be difficult to control, potentially leading to side products.[6][7] The reaction with an ester is slower and more controlled, typically affording a cleaner product with a more straightforward purification. The use of a base like sodium methoxide is crucial; it deprotonates hydroxylamine hydrochloride to generate the free, more nucleophilic hydroxylamine species required to attack the less reactive ester carbonyl.[8]
Protocol: Synthesis via Ester Hydroxyamination
This protocol describes the conversion of methyl phenylacetate to this compound.
Materials:
-
Methyl phenylacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium methoxide (CH₃ONa)
-
Anhydrous Methanol (MeOH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Step-by-Step Procedure:
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve hydroxylamine hydrochloride (1.5 equivalents) in anhydrous methanol.
-
Base Addition: Cool the solution in an ice bath. Slowly add a solution of sodium methoxide (1.6 equivalents) in methanol. A precipitate of sodium chloride will form. Stir the mixture at 0-5 °C for 30 minutes.
-
Ester Addition: To the cold slurry, add methyl phenylacetate (1.0 equivalent) dropwise, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring (Self-Validation): Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting ester using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 1:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the reaction is complete, cool the mixture again in an ice bath. Carefully acidify the reaction to pH ~6-7 by the slow addition of 1 M HCl. This step neutralizes excess base and protonates the product.
-
Isolation: Remove the methanol under reduced pressure. The resulting residue will contain the product and salts. Add deionized water to dissolve the salts and extract the aqueous layer with a suitable organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white crystalline solid.
Caption: Chemical transformation in the synthesis of this compound.
Analytical Characterization
Rigorous analytical validation is essential to confirm the identity, purity, and structural integrity of the synthesized compound. A multi-technique approach ensures a comprehensive characterization.
Caption: Workflow for the analytical validation of this compound.
Protocol: Purity Determination by RP-HPLC
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for assessing the purity of small organic molecules like this compound.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 1:1 Water:Acetonitrile.
-
Acceptance Criteria: A pure sample should exhibit a single major peak with >95% area under the curve.
Spectroscopic Confirmation
Spectroscopic methods provide definitive structural confirmation.
| Technique | Parameter | Expected Result | Source(s) |
| Mass Spec. (ESI+) | [M+H]⁺ | Expected: 152.0712; Observed: ~152.1 | [1] |
| ¹H NMR (400 MHz) | Chemical Shift (δ) | ~10.5-11.0 ppm (s, 1H, OH), ~8.5-9.0 ppm (s, 1H, NH), ~7.2-7.4 ppm (m, 5H, Ar-H), ~3.4 ppm (s, 2H, CH₂) | N/A |
| ¹³C NMR | Spectral Data | Reference spectra are publicly available for comparison. | [1] |
| GC-MS | Spectral Data | Reference spectra are publicly available for comparison. | [1] |
Biological Activity and Mechanistic Insights
The therapeutic potential of this compound stems directly from its chemical structure, specifically the hydroxamic acid group.
Hypothesized Mechanism: Metalloenzyme Inhibition
Many critical enzymes involved in pathophysiology, such as matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), contain a catalytic Zn²⁺ ion in their active site. The hydroxamic acid moiety of this compound can coordinate this zinc ion in a bidentate fashion, displacing a key water molecule and inactivating the enzyme.[2][3] This inhibitory action forms the basis of its potential use in diseases where these enzymes are dysregulated.
Caption: Chelation of the active site Zn²⁺ ion by a hydroxamic acid inhibitor.
Potential Therapeutic Targets
-
Matrix Metalloproteinases (MMPs): As a metalloprotease inhibitor, this compound has the potential to target MMPs.[3] These enzymes are implicated in tissue remodeling, cancer metastasis, and arthritis.
-
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α).[3] This is supported by studies on structurally similar molecules, such as N-(2-hydroxyphenyl)acetamide, which demonstrated anti-arthritic and anti-inflammatory effects by reducing levels of IL-1β and TNF-α in animal models.[9]
-
Histone Deacetylases (HDACs): The hydroxamic acid functional group is the hallmark of several approved HDAC inhibitor drugs used in oncology.[10] While not explicitly tested, this compound represents a core scaffold for developing novel HDAC inhibitors.
Safety and Handling
As a research chemical, this compound must be handled with appropriate care by trained personnel.[5]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container as recommended.[3]
-
Toxicity Profile: While specific data for this compound is limited, related hydroxamic acids and acetamides are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[12] Assume a similar hazard profile until proven otherwise.
Conclusion
This compound (CAS 5330-97-2) is a synthetically accessible and analytically well-defined compound. Its significance extends beyond its basic chemical properties, positioning it as a highly valuable scaffold and fragment in modern drug discovery. The intrinsic ability of its hydroxamic acid moiety to chelate metalloenzyme active sites provides a strong mechanistic rationale for its exploration as an inhibitor of targets like MMPs and HDACs. This guide provides the foundational protocols and scientific context for researchers to confidently incorporate this promising molecule into their research and development pipelines.
References
- 1. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US20060009658A1 - Preparation of hydroxamic acids from esters in solution and on the solid phase - Google Patents [patents.google.com]
- 3. N-Hydroxy-2-phenyl-acetamide | 5330-97-2 | FH147414 [biosynth.com]
- 4. nhydroxy2phenylacetamide — TargetMol Chemicals [targetmol.com]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. PHENYLACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Applications of Hydroxamates [article.sapub.org]
- 11. echemi.com [echemi.com]
- 12. N-Phenylglycolhydroxamate | C8H9NO2 | CID 115251 - PubChem [pubchem.ncbi.nlm.nih.gov]
N-Hydroxy-2-phenylacetamide molecular weight
An In-depth Technical Guide to N-Hydroxy-2-phenylacetamide: Physicochemical Properties, Synthesis, and Analysis
Executive Summary: This guide provides a comprehensive technical overview of this compound, a molecule of interest in medicinal chemistry and drug development. While the molecular weight serves as a fundamental identifier, this document extends to its complete physicochemical profile, detailed protocols for its synthesis and characterization, and a discussion of its potential applications. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound, from foundational data to practical laboratory methodologies.
This compound, also known as phenylacetohydroxamic acid, is an organic compound belonging to the class of hydroxamic acids.[1] The structure incorporates a phenylacetamide core, a common motif in various biologically active molecules, and a hydroxamate functional group (-C(=O)N-OH).[1] Hydroxamic acids are known for their metal-chelating properties and their ability to act as enzyme inhibitors, particularly for metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The acetamide portion of the molecule is found in many natural and synthetic compounds with diverse pharmacological activities.[2] This unique combination makes this compound and its derivatives subjects of significant interest in medicinal chemistry for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4]
Core Physicochemical Properties
The foundational physicochemical data for this compound are crucial for its identification, handling, and application in experimental settings. These properties, including its molecular weight, are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Molecular Formula | C₈H₉NO₂ | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1][5] |
| Monoisotopic Mass | 151.063328530 Da | PubChem[1][5] |
| CAS Number | 5330-97-2 | PubChem[1] |
| Appearance | White to off-white solid (predicted) | |
| Synonyms | Phenylacetohydroxamic acid, NSC-2544 | PubChem[1] |
Structural Identifiers:
-
SMILES: C1=CC=C(C=C1)CC(=O)NO[1]
-
InChI: InChI=1S/C8H9NO2/c10-8(9-11)6-7-4-2-1-3-5-7/h1-5,11H,6H2,(H,9,10)[1]
-
InChIKey: FPOQLQZHRCEVOT-UHFFFAOYSA-N[1]
Synthesis and Characterization
The synthesis and subsequent confirmation of this compound's identity are fundamental laboratory procedures. The protocols described are designed to be self-validating, ensuring high purity and confirmed structure.
Synthesis Protocol: Preparation from Phenylacetyl Chloride
A common and reliable method for synthesizing this compound is the reaction of phenylacetyl chloride with hydroxylamine hydrochloride in the presence of a base.
Objective: To synthesize this compound with high purity.
Methodology:
-
Preparation of Reactants: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath (0-5 °C), dissolve hydroxylamine hydrochloride (1.1 equivalents) in a solution of sodium hydroxide (2.2 equivalents) in water. This in situ generation of free hydroxylamine is crucial as it is unstable; the base neutralizes the HCl and drives the reaction.
-
Addition of Acylating Agent: While vigorously stirring the cooled hydroxylamine solution, slowly add a solution of phenylacetyl chloride (1.0 equivalent) in a suitable organic solvent (e.g., diethyl ether or dichloromethane) dropwise. The slow addition and low temperature are essential to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and continue stirring for an additional 2-3 hours. Reaction progress can be monitored using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Acidify the aqueous layer with cold, dilute HCl to a pH of ~7.
-
Extraction: Extract the product from the aqueous layer using ethyl acetate (3x). The choice of ethyl acetate provides a good balance of polarity for extracting the product while leaving inorganic salts behind.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.
Caption: General workflow for the synthesis of this compound.
Analytical Characterization Workflow
Confirming the molecular weight and structural integrity of the synthesized compound is paramount. A multi-technique approach ensures the highest level of confidence.
Objective: To confirm the identity, purity, and molecular weight of the synthesized this compound.
Protocols:
-
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Analysis: Inject the sample into a mass spectrometer, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Data Interpretation: The resulting mass spectrum should show a molecular ion peak ([M]+) or a protonated molecular ion peak ([M+H]+) corresponding to the calculated monoisotopic mass (151.063 Da). This directly validates the molecular weight.[1][5]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Acquire ¹H NMR and ¹³C NMR spectra.
-
Data Interpretation: The ¹H NMR spectrum will show characteristic peaks for the aromatic protons, the methylene (-CH₂-) protons, and the exchangeable N-OH protons. The ¹³C NMR will confirm the number and type of carbon atoms. The combined data validates the precise atomic connectivity of the structure.[1]
-
-
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a sample as a KBr pellet or a thin film.
-
Analysis: Obtain the IR spectrum.
-
Data Interpretation: The spectrum should display characteristic absorption bands for the C=O stretch (amide), the N-H/O-H stretch, and C-H stretches of the aromatic ring, confirming the presence of key functional groups.
-
Caption: Workflow for the analytical validation of this compound.
Potential Applications in Drug Development
N-phenylacetamide derivatives are a significant class of compounds in medicinal chemistry due to their wide range of biological activities.[4] While specific data on this compound is limited, research on structurally similar compounds provides a strong basis for its potential applications:
-
Anti-inflammatory and Analgesic Activity: Many N-phenylacetamide derivatives have been explored for their ability to modulate inflammatory pathways, potentially through the inhibition of enzymes like cyclooxygenase (COX).[3]
-
Antimicrobial Agents: The acetamide scaffold has been incorporated into molecules designed to combat various bacterial and fungal strains.[2]
-
Anticancer Properties: The hydroxamic acid moiety is a well-known zinc-binding group found in many histone deacetylase (HDAC) inhibitors, a class of drugs used in cancer therapy. The potential for this compound to act as a carbonic anhydrase inhibitor, particularly against tumor-associated isoforms, also presents a viable research avenue.[6]
Safety and Handling
Proper handling is essential when working with any chemical compound. Based on data for related acetamides, this compound should be handled with care.
-
GHS Hazard Classification (Predicted): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5]
-
Personal Protective Equipment (PPE): Wear appropriate protective equipment, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[7][8]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7][9]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
This compound is a compound defined by more than its molecular weight of 151.16 g/mol . Its structure, combining a phenylacetamide core with a reactive hydroxamic acid group, makes it a molecule of considerable interest for chemical synthesis and pharmacological research. This guide has provided the essential physicochemical data, robust protocols for its synthesis and validation, and an overview of its potential applications and safety considerations, serving as a foundational resource for scientific professionals.
References
- 1. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.pt [fishersci.pt]
An In-depth Technical Guide to N-Hydroxy-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Hydroxy-2-phenylacetamide, recognized by its IUPAC name, is a hydroxamic acid derivative with significant potential in medicinal chemistry and drug development.[1] Also known by its synonym, phenylacetohydroxamic acid, this molecule belongs to a class of compounds known for their diverse biological activities.[1] The presence of the hydroxamic acid functional group (-CONHOH) is a key structural feature, rendering the molecule capable of acting as a metal chelator, a property that underpins many of its biological effects. This guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and potential therapeutic applications, with a particular focus on its role as an anti-inflammatory agent and a histone deacetylase (HDAC) inhibitor.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. These properties influence its solubility, stability, and pharmacokinetic profile.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Phenylacetohydroxamic acid, 2-Phenylacetohydroxamic acid | [1] |
| CAS Number | 5330-97-2 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | Solid (predicted) | |
| pKa | Data available in IUPAC Digitized pKa Dataset | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods for forming hydroxamic acids. A common and reliable approach involves the reaction of a phenylacetic acid derivative, such as an ester or acid chloride, with hydroxylamine. Below is a representative protocol for the synthesis from ethyl phenylacetate.
Experimental Protocol: Synthesis from Ethyl Phenylacetate
Objective: To synthesize this compound via the reaction of ethyl phenylacetate with hydroxylamine.
Materials:
-
Ethyl phenylacetate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol or Ethanol
-
Distilled water
-
Hydrochloric acid (HCl) (for pH adjustment)
-
Ethyl acetate (for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, etc.)
Procedure:
-
Preparation of Hydroxylamine Solution: In a round-bottom flask, dissolve hydroxylamine hydrochloride in methanol. To this solution, add a methanolic solution of an equimolar amount of sodium hydroxide or potassium hydroxide, with cooling in an ice bath, to generate free hydroxylamine. The precipitated sodium or potassium chloride can be removed by filtration.
-
Reaction: To the freshly prepared hydroxylamine solution, add ethyl phenylacetate.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently refluxed for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, the solvent is removed under reduced pressure.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the crude this compound.
-
The crude product is collected by filtration, washed with cold water, and dried.
-
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture or ethyl acetate/hexane, to yield the pure this compound.
Caption: General workflow for the synthesis of this compound.
Characterization and Spectroscopic Data
The structural elucidation and purity assessment of this compound are performed using standard analytical techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group, a singlet for the methylene (-CH₂) protons, and exchangeable broad singlets for the N-H and O-H protons of the hydroxamic acid moiety. A known ¹H NMR spectrum of this compound is available. |
| ¹³C NMR | Resonances for the carbonyl carbon, the methylene carbon, and the carbons of the phenyl ring. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the N-H and O-H stretching vibrations (broad), the C=O stretching of the amide, and the aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
Note: While predicted data is readily available, obtaining experimental spectra from databases such as SpectraBase is recommended for definitive characterization.
Biological Activity and Potential Applications in Drug Development
This compound and its derivatives have garnered significant interest due to their potential therapeutic applications, primarily stemming from the chemical reactivity of the hydroxamic acid group.
Anti-inflammatory and Anti-arthritic Activity
Hydroxamic acids, including derivatives of phenylacetic acid, have demonstrated anti-inflammatory properties. Studies on the structurally similar compound, N-(2-hydroxy phenyl) acetamide, have shown promising anti-arthritic and anti-inflammatory activity in animal models of arthritis. This activity is associated with a reduction in pro-inflammatory cytokines such as IL-1β and TNF-α, as well as modulation of oxidative stress markers. Although direct studies on this compound are limited, its structural similarity suggests it may possess similar anti-inflammatory potential.
Histone Deacetylase (HDAC) Inhibition
A significant area of research for hydroxamic acids is their role as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. Their overexpression is implicated in the development and progression of various cancers. Hydroxamic acids act as zinc-chelating moieties that bind to the zinc ion in the active site of HDACs, thereby inhibiting their enzymatic activity. This inhibition leads to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of tumor suppressor genes. This mechanism is the basis for the use of several hydroxamic acid-based drugs, such as Vorinostat (SAHA), in cancer therapy. The phenylacetamide scaffold can serve as a "cap" group that interacts with the surface of the enzyme, influencing potency and selectivity.
Caption: Proposed mechanism of action of this compound as an HDAC inhibitor.
Other Potential Applications
The phenylacetamide scaffold is present in a variety of biologically active molecules, suggesting a broader therapeutic potential for this compound. These include:
-
Antimicrobial and Antifungal Activity: Some hydroxamic acid derivatives have shown efficacy against bacterial and fungal pathogens.
-
Neurological Disorders: Phenylacetamide derivatives have been investigated for their potential as antidepressant and anticonvulsant agents.
Conclusion
This compound is a versatile molecule with a rich chemical profile and significant therapeutic potential. Its synthesis is achievable through established chemical methods, and its structure can be readily characterized by standard spectroscopic techniques. The presence of the hydroxamic acid moiety is central to its biological activity, particularly its potential as an anti-inflammatory agent and a histone deacetylase inhibitor for anticancer applications. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic efficacy and safety profile of this compound and its derivatives, paving the way for the development of novel therapeutics for a range of diseases.
References
Potential biological activity of N-Hydroxy-2-phenylacetamide
An In-depth Technical Guide on the Potential Biological Activity of N-Hydroxy-2-phenylacetamide
Abstract
This compound is a molecule of significant interest within the scientific community, primarily due to its structural features that suggest a range of potential biological activities. This technical guide provides a comprehensive overview of these potential activities, drawing upon existing research on structurally analogous compounds. The primary focus of this document is to explore the potential of this compound as an anti-inflammatory, anti-arthritic, and anti-cancer agent, with a particular emphasis on its potential role as a histone deacetylase (HDAC) inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols and a robust scientific framework to stimulate and guide future research into this promising compound.
Introduction: Unveiling the Potential of this compound
This compound belongs to the phenylacetamide class of compounds, characterized by a phenyl group attached to an acetamide backbone.[1] Its chemical structure is distinguished by a hydroxamic acid moiety (-C(=O)N(OH)-), a key functional group known to chelate metal ions and a common feature in a class of enzyme inhibitors. While direct and extensive research on this compound is limited, the well-documented biological activities of structurally similar compounds, such as N-(2-hydroxy phenyl) acetamide and other phenylacetamide derivatives, provide a strong basis for predicting its potential therapeutic applications.[2][3] This guide will synthesize the available information on these related compounds to build a comprehensive profile of the potential biological activities of this compound.
Physicochemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C8H9NO2 |
| Molecular Weight | 151.16 g/mol |
| IUPAC Name | This compound |
| CAS Number | 5330-97-2 |
Potential Anti-inflammatory and Anti-arthritic Activity
Research on N-(2-hydroxy phenyl) acetamide, a structural analog of this compound, has demonstrated significant anti-inflammatory and anti-arthritic properties in preclinical models.[4][5] Studies in adjuvant-induced arthritic rats showed that N-(2-hydroxy phenyl) acetamide treatment led to a reduction in paw edema and a decrease in the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[4][5] Furthermore, the compound was observed to modulate oxidative stress markers, which are often implicated in inflammatory processes.[4]
Given the structural similarities, it is plausible that this compound could exert similar anti-inflammatory and anti-arthritic effects by modulating key inflammatory pathways.
Experimental Protocol: In Vivo Adjuvant-Induced Arthritis Model
This protocol outlines a standard procedure to evaluate the potential anti-arthritic activity of this compound in a rat model.
Materials:
-
Female Sprague Dawley rats (150-200g)
-
Complete Freund's Adjuvant (CFA)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
ELISA kits for IL-1β and TNF-α
-
Reagents for oxidative stress marker analysis (e.g., nitric oxide, glutathione)
Procedure:
-
Induction of Arthritis: Induce arthritis by injecting 0.1 mL of CFA into the sub-plantar surface of the left hind paw of the rats.
-
Animal Grouping: Divide the animals into the following groups:
-
Normal Control (no CFA, no treatment)
-
Arthritic Control (CFA + vehicle)
-
Treatment Group (CFA + this compound at various doses)
-
Positive Control (CFA + standard anti-arthritic drug, e.g., Indomethacin)
-
-
Drug Administration: Begin treatment on day 11 post-CFA injection and continue for a predefined period (e.g., 21 days). Administer the test compound and vehicle orally once daily.
-
Measurement of Paw Edema: Measure the paw volume of both hind paws using a plethysmometer at regular intervals (e.g., every 3 days) to assess the degree of inflammation.
-
Blood Collection and Analysis: At the end of the treatment period, collect blood samples via cardiac puncture. Separate the serum and plasma.
-
Cytokine Analysis: Quantify the serum levels of IL-1β and TNF-α using commercially available ELISA kits according to the manufacturer's instructions.
-
Oxidative Stress Markers: Analyze plasma samples for levels of nitric oxide, peroxide, and glutathione (GSH) using appropriate biochemical assays.
-
Data Analysis: Analyze the data for statistical significance using appropriate tests (e.g., ANOVA followed by Dunnett's test).
Potential Anticancer Activity through Histone Deacetylase (HDAC) Inhibition
The presence of a hydroxamic acid group in this compound is a strong indicator of its potential as a histone deacetylase (HDAC) inhibitor.[6] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[7] Dysregulation of HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer drugs.[8] Hydroxamic acid-based compounds are known to act as potent HDAC inhibitors by chelating the zinc ion in the enzyme's active site.[6]
Signaling Pathway of HDAC Inhibition
Inhibition of HDACs leads to the hyperacetylation of histones, which in turn results in a more relaxed chromatin structure. This allows for the transcription of previously silenced genes, including tumor suppressor genes. The re-expression of these genes can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Caption: Proposed signaling pathway of HDAC inhibition by this compound.
Experimental Protocol: In Vitro Fluorometric HDAC Inhibition Assay[7][10][11][12][13]
This protocol describes a method to determine the in vitro inhibitory activity of this compound on HDAC enzymes.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer
-
Developer solution (containing a trypsin-like protease and a stop solution like Trichostatin A)
-
This compound
-
Positive control (e.g., SAHA, Trichostatin A)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%. Dilute the recombinant HDAC enzyme and the fluorogenic substrate in HDAC Assay Buffer.
-
Reaction Setup: In a 96-well black microplate, add the following in order:
-
HDAC Assay Buffer
-
Test compound at various concentrations (or DMSO for control)
-
Diluted recombinant HDAC enzyme
-
-
Pre-incubation: Gently mix the plate and incubate at 37°C for 15 minutes.
-
Initiate Reaction: Add the fluorogenic HDAC substrate to all wells to start the reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop and Develop: Add the Developer solution to each well to stop the HDAC reaction and initiate the development of the fluorescent signal.
-
Final Incubation: Incubate the plate at room temperature for 15 minutes, protected from light.
-
Fluorescence Measurement: Read the fluorescence using a microplate reader with excitation at approximately 355-360 nm and emission at 460 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Potential Cytotoxic Activity Against Cancer Cells
The potential of this compound to inhibit HDACs suggests that it may exhibit cytotoxic effects against cancer cells.[9][10][11][12] By inducing cell cycle arrest and apoptosis, HDAC inhibitors can effectively halt the proliferation of malignant cells. The cytotoxic potential of this compound can be evaluated using various in vitro cell-based assays.
Experimental Workflow for Assessing Anticancer Potential
Caption: A streamlined workflow for evaluating the anticancer potential of this compound.
Experimental Protocol: MTT Cell Viability Assay[2][18]
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[13]
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, HCT116)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Biological Activities of Related Phenylacetamide Derivatives
Due to the limited direct experimental data for this compound, the following table summarizes the reported biological activities of structurally related compounds to provide a comparative context.
| Compound | Biological Activity | Model System | Key Findings | Reference |
| N-(2-hydroxy phenyl) acetamide | Anti-arthritic, Anti-inflammatory | Adjuvant-induced arthritic rats | Reduced paw edema, decreased serum IL-1β and TNF-α | [4][5] |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | Anticancer | PC3 (prostate carcinoma) cell line | Showed cytotoxic activity with IC50 values in the micromolar range. | [9] |
| Phenylacetamide Resveratrol derivatives | Antiproliferative, Anti-inflammatory | Breast cancer cell lines (MCF7, MDA-MB231) | Inhibited cell proliferation and induced cell cycle arrest and apoptosis. | [11] |
| Various Phenylacetamide derivatives | Cytotoxicity, Pro-apoptosis | MCF7, MDA-MB468, PC12 cell lines | Induced apoptosis through upregulation of Bax and FasL and activation of caspase 3. | [10][12] |
Conclusion and Future Directions
This compound is a molecule with considerable, yet largely unexplored, therapeutic potential. Its structural characteristics, particularly the presence of a hydroxamic acid moiety, strongly suggest that it may function as a potent inhibitor of histone deacetylases, a well-established target in cancer therapy. Furthermore, the activities of its structural analogs point towards potential anti-inflammatory and anti-arthritic properties.
The experimental protocols and theoretical frameworks provided in this guide offer a clear path for future research. It is recommended that future studies focus on:
-
In vitro validation: Conducting the proposed HDAC inhibition and cell viability assays to confirm the predicted activities of this compound.
-
In vivo efficacy: Progressing to in vivo models of arthritis and cancer to evaluate the therapeutic efficacy and safety profile of the compound.
-
Mechanism of action studies: Delving deeper into the molecular mechanisms underlying its biological effects, including its impact on specific signaling pathways and gene expression profiles.
The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents for a range of diseases, underscoring the importance of continued research in this area.
References
- 1. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Drug Discovery for Histone Deacetylase Inhibition: Past, Present and Future of Zinc-Binding Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. mdpi.com [mdpi.com]
- 12. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 13. benchchem.com [benchchem.com]
N-Hydroxy-2-phenylacetamide: A Comprehensive Technical Review for Drug Discovery Professionals
An In-depth Guide to the Synthesis, Properties, and Potential Therapeutic Applications of a Promising Phenylacetamide Derivative
Abstract
N-Hydroxy-2-phenylacetamide, a molecule belonging to the versatile class of phenylacetamides, holds significant potential within the landscape of contemporary drug discovery. While extensive research has been conducted on its structural analogs, this specific hydroxamic acid derivative remains a relatively underexplored entity. This technical guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound, consolidating available physicochemical data with inferred biological activities based on closely related compounds. The subsequent sections will delve into its synthesis, analytical characterization, and prospective therapeutic applications, offering a foundational resource to stimulate further investigation into this promising molecule.
Introduction: The Phenylacetamide Scaffold in Medicinal Chemistry
The phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antidepressant, and anti-inflammatory properties.[2][3][4][5] The introduction of a hydroxamic acid moiety, as seen in this compound, is a strategic modification known to confer metal-chelating properties, often leading to the inhibition of metalloenzymes, a critical target class in various disease pathologies.[6] This guide will explore the unique chemical attributes and potential pharmacological profile of this compound, bridging the gap in the existing literature by providing a detailed, albeit partially inferred, scientific narrative.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. The following table summarizes the key computed and experimental properties of this compound, primarily sourced from the PubChem database.[7]
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Synonyms | Phenylacetohydroxamic acid, 2-Phenylacetohydroxamic acid | [7] |
| CAS Number | 5330-97-2 | [7] |
| Molecular Formula | C₈H₉NO₂ | [7] |
| Molecular Weight | 151.16 g/mol | [7] |
| Topological Polar Surface Area | 49.3 Ų | [7] |
| Hydrogen Bond Donor Count | 2 | [7] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| XLogP3 | 0.7 | [7] |
| SMILES | C1=CC=C(C=C1)CC(=O)NO | [7] |
| InChIKey | FPOQLQZHRCEVOT-UHFFFAOYSA-N | [7] |
Synthesis and Characterization
Proposed Synthetic Pathway
A plausible and efficient route to this compound involves the reaction of a phenylacetic acid derivative with hydroxylamine. A common strategy is the activation of the carboxylic acid, for example, by conversion to an acyl chloride or through the use of coupling agents, followed by reaction with hydroxylamine hydrochloride in the presence of a base.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from General Phenylacetamide Synthesis)
The following protocol is an adapted procedure based on the synthesis of related phenylacetamide derivatives and general methods for hydroxamic acid formation.[1][6]
Materials:
-
Phenylacetic acid
-
Thionyl chloride or a carbodiimide coupling agent (e.g., EDC with HOBt)
-
Hydroxylamine hydrochloride
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Activation of Phenylacetic Acid:
-
Method A (Acyl Chloride): In a fume hood, dissolve phenylacetic acid (1.0 eq) in an anhydrous solvent. Slowly add thionyl chloride (1.2 eq) and reflux the mixture until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the excess thionyl chloride under reduced pressure.
-
Method B (Coupling Agents): Dissolve phenylacetic acid (1.0 eq), EDC (1.1 eq), and HOBt (1.1 eq) in an anhydrous solvent and stir at room temperature.
-
-
Reaction with Hydroxylamine:
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in water or a suitable solvent and neutralizing it with a base.
-
Cool the solution of the activated phenylacetyl intermediate to 0 °C.
-
Slowly add the hydroxylamine solution to the activated intermediate with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete.
-
-
Work-up and Purification:
-
Quench the reaction with water.
-
If an organic solvent was used, wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography.
-
Analytical Characterization
The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.[8]
Caption: Analytical workflow for compound characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Expected signals in the ¹H NMR spectrum would include aromatic protons, a singlet for the methylene protons adjacent to the carbonyl group, and exchangeable protons for the N-OH and N-H groups.
-
Mass Spectrometry (MS): MS analysis will confirm the molecular weight of the compound. The fragmentation pattern can provide additional structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify key functional groups, such as the C=O stretch of the amide, the N-H and O-H stretches, and the aromatic C-H stretches.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and for monitoring the progress of the reaction.
Potential Biological Activities and Therapeutic Applications
Due to the limited direct research on this compound, its biological activities are largely inferred from studies on structurally similar compounds.
Anti-inflammatory and Anti-arthritic Potential
Research on the isomeric compound, N-(2-hydroxyphenyl)acetamide, has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models. This analog was shown to reduce paw edema and levels of pro-inflammatory cytokines. Given the shared phenylacetamide scaffold, it is plausible that this compound may exhibit similar anti-inflammatory effects.
Anticancer Activity
Numerous phenylacetamide derivatives have been investigated for their potential as anticancer agents.[4][5] For instance, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown cytotoxicity against prostate and breast cancer cell lines.[5] The hydroxamic acid moiety in this compound is particularly noteworthy, as this functional group is present in several approved anticancer drugs that act as histone deacetylase (HDAC) inhibitors.
Antidepressant Activity
Studies on other N-substituted phenylacetamides have revealed potential antidepressant effects.[3] These compounds have been evaluated in animal models of depression, such as the forced swim test and tail suspension test, and have shown promising activity.[3] This suggests that the phenylacetamide scaffold could be a valuable starting point for the development of novel antidepressants.
Proposed Mechanism of Action
The hydroxamic acid functional group is a strong metal chelator, which is a key feature in the mechanism of action of many drugs.[6] It is hypothesized that this compound may exert its biological effects through the inhibition of metalloenzymes. For example, its potential anticancer activity could be mediated through the inhibition of zinc-dependent histone deacetylases (HDACs). Its anti-inflammatory effects could be linked to the inhibition of cyclooxygenase (COX) enzymes or other metalloenzymes involved in the inflammatory cascade.
Caption: Proposed mechanism of action via metalloenzyme inhibition.
Future Directions and Conclusion
This compound represents a promising, yet understudied, molecule with the potential for a range of therapeutic applications. This technical guide has provided a comprehensive overview based on available data and logical scientific inference. To fully elucidate its potential, further research is imperative. Key future directions should include:
-
Development and optimization of a specific and high-yielding synthetic protocol.
-
Thorough in vitro and in vivo evaluation of its biological activities, including anti-inflammatory, anticancer, and antidepressant properties.
-
Detailed mechanistic studies to identify its molecular targets and signaling pathways.
-
Comprehensive spectroscopic analysis to build a complete reference dataset.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
N-Hydroxy-2-phenylacetamide physicochemical characteristics
An In-depth Technical Guide to the Physicochemical Characteristics of N-Hydroxy-2-phenylacetamide
Abstract
This compound, a hydroxamic acid derivative of phenylacetic acid, represents a molecule of significant interest within medicinal chemistry and materials science. Its structural motifs, featuring a lipophilic phenyl ring, a flexible ethyl linker, and a polar, acidic hydroxamic acid group, suggest a complex physicochemical profile critical to its behavior in both biological and chemical systems. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound. In light of the limited publicly available experimental data for this specific molecule, this document emphasizes the robust, validated methodologies required for its full characterization. Detailed, field-proven protocols are provided for determining its thermal properties, solubility, ionization constant (pKa), and lipophilicity (LogP), empowering researchers to generate reliable data for drug development and scientific investigation.
Chemical Identity and Structural Framework
The foundational step in characterizing any compound is establishing its unambiguous identity. This compound is structurally distinct from its isomers, such as N-hydroxy-N-phenylacetamide, and its parent compound, 2-phenylacetamide. The precise arrangement of its functional groups dictates its chemical personality.
-
IUPAC Name: this compound[1]
-
Synonyms: Phenylacetohydroxamic acid, NSC-2544
-
CAS Number: 5330-97-2
-
Molecular Formula: C₈H₉NO₂[1]
-
2D Structure:
Core Physicochemical Properties: A Summary
The interplay between a molecule's lipophilic and hydrophilic regions governs its macroscopic properties. The following table summarizes the key known and computed physicochemical parameters for this compound. The absence of extensive experimental data in the literature underscores the importance of the methodologies detailed in the subsequent sections.
| Property | Value / Range | Source / Method | Significance in Drug Development |
| Molecular Weight | 151.16 g/mol | PubChem (Computed)[1] | Adherence to Lipinski's Rule of Five; influences diffusion rates. |
| Melting Point (°C) | Not Reported | - | Indicator of purity, lattice energy, and solid-state stability. |
| Boiling Point (°C) | Not Reported | - | Often not applicable; compound may decompose at high temperatures. |
| Aqueous Solubility | Not Reported | - | Crucial for formulation, dissolution, and systemic absorption. |
| LogP (Octanol/Water) | ~0.7 | PubChem (Computed)[1] | Measures lipophilicity; predicts membrane permeability and distribution. |
| pKa (Acid Dissociation Constant) | ~8-9 (estimated) | General value for hydroxamic acids | Determines the charge state at physiological pH, affecting solubility and receptor binding. |
Thermal Properties: Melting Point and Purity Assessment
The melting point is a critical thermal property that provides insights into the purity and crystalline structure of a compound. Differential Scanning Calorimetry (DSC) is the gold-standard technique, offering high precision and the ability to measure the enthalpy of fusion, which is not possible with traditional capillary methods.[2][3][4]
Causality Behind Experimental Choice: Why DSC?
Unlike simple visual melting point apparatus, DSC measures the heat flow required to raise the sample's temperature in comparison to an inert reference.[3][5] This allows for the detection of the precise onset of melting, the peak melting temperature, and the energy absorbed during the phase transition (enthalpy of fusion). A sharp melting peak indicates high purity, while a broad peak or multiple peaks can signify impurities or polymorphism.[4] The determination of purity by DSC is considered a fast and reliable technique for eutectic systems.[4]
Experimental Protocol: Melting Point and Purity by DSC
This protocol outlines a self-validating system for the characterization of this compound.
-
Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard (m.p. 156.6 °C).[4] This ensures the accuracy of the measurements.
-
Sample Preparation: Accurately weigh approximately 2-3 mg of this compound into an aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an identical empty pan to serve as the reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the cell at a starting temperature, for example, 25 °C.
-
Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a final temperature well above the expected melting point (e.g., 200 °C).[4] A slower ramp rate (2 °C/min) can provide higher resolution.[4]
-
Maintain a constant flow of inert nitrogen gas (e.g., 50 mL/min) to prevent oxidative degradation.[4]
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
The melting point is determined as the onset temperature of the endothermic peak.
-
Integrate the area under the melting peak to calculate the enthalpy of fusion (ΔHfus).
-
Utilize the instrument's software to perform a purity analysis based on the Van't Hoff equation, which relates the shape of the melting peak to the mole fraction of impurities.[4]
-
-
Validation: Perform the analysis in triplicate to ensure reproducibility. The results should agree within a narrow margin (e.g., ±0.5 °C for melting point).
Visualization: DSC Experimental Workflow
Caption: Workflow for Melting Point & Purity Determination by DSC.
Solubility Profile: Aqueous and Organic
Solubility is a cornerstone of drug development, directly impacting formulation, bioavailability, and administration routes. The "shake-flask" method is the universally accepted gold standard for determining thermodynamic equilibrium solubility.[6][7][8]
Causality Behind Experimental Choice: Why Shake-Flask?
This method measures the true equilibrium solubility by allowing sufficient time for a saturated solution to form from an excess of solid material.[7][9] This contrasts with kinetic solubility methods, which are faster but can overestimate solubility by starting from a DMSO stock solution.[6][10] For lead optimization and formulation, thermodynamic solubility is the more relevant and reliable parameter.
Experimental Protocol: Shake-Flask Solubility Determination
-
System Preparation: Prepare a series of vials containing a fixed volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl to simulate gastric fluid, and various organic solvents like ethanol).
-
Sample Addition: Add an excess amount of solid this compound to each vial. The solid should be visibly present to ensure saturation is achieved.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). Agitate for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[7][11]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included. Further clarify the supernatant by centrifuging at high speed or filtering through a 0.22 µm syringe filter.[7]
-
Quantification:
-
Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.
-
Accurately dilute the clarified supernatant from the solubility experiment.
-
Measure the absorbance of the standard solutions and the diluted sample solution using a UV-Vis spectrophotometer at the compound's wavelength of maximum absorbance (λmax).
-
Construct a calibration curve (Absorbance vs. Concentration) from the standards and use it to determine the concentration of the saturated solution.[7]
-
-
Validation: Each solvent system should be tested in triplicate. The final solubility is reported as the average concentration (e.g., in mg/mL or µM).
Visualization: Shake-Flask Solubility Workflow
Caption: Workflow for Equilibrium Solubility by Shake-Flask Method.
Ionization Constant (pKa) Determination
The pKa value defines the pH at which a molecule is 50% ionized and 50% neutral. For this compound, the N-hydroxy group is acidic. This parameter is paramount as it dictates the compound's charge, solubility, and ability to cross biological membranes at different physiological pH values. Potentiometric titration is a highly accurate and standard method for pKa determination.[12][13][14]
Causality Behind Experimental Choice: Why Potentiometric Titration?
This technique directly measures the change in pH of a solution as a titrant (a strong base in this case) is added incrementally.[14][15] The resulting titration curve provides a clear inflection point corresponding to the neutralization of the acidic proton, from which the pKa can be precisely calculated. It is a robust method that directly measures the fundamental property of ionization.[12]
Experimental Protocol: pKa Determination by Potentiometric Titration
-
System Setup & Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.00 and 7.00).[12]
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a co-solvent system (e.g., methanol/water) if aqueous solubility is low, to a known concentration (e.g., 1 mM).[12] Add a background electrolyte like KCl to maintain constant ionic strength.[12][13]
-
Initial Acidification: Adjust the initial pH of the sample solution to a low value (e.g., pH 2-3) using a standardized HCl solution to ensure the hydroxamic acid is fully protonated.[12]
-
Titration:
-
Immerse the calibrated pH electrode and a magnetic stirrer into the sample solution.
-
Slowly add small, precise volumes of a standardized strong base titrant (e.g., 0.1 M NaOH) using a burette.
-
Record the pH value after each addition, allowing the reading to stabilize. Add smaller increments of titrant near the equivalence point where the pH changes most rapidly.[15]
-
-
Data Analysis:
-
Plot the measured pH versus the volume of NaOH added.
-
Determine the equivalence point (Veq), which is the point of maximum slope on the curve (or the peak of the first derivative plot, ΔpH/ΔV vs. V).
-
The pKa is equal to the pH at the half-equivalence point (Veq / 2). At this point, the concentrations of the protonated acid [HA] and its conjugate base [A⁻] are equal.[15]
-
-
Validation: Perform at least three replicate titrations to ensure the pKa value is reproducible.[12]
Visualization: Potentiometric Titration Workflow
References
- 1. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Differential scanning calorimetry [cureffi.org]
- 6. enamine.net [enamine.net]
- 7. scribd.com [scribd.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 15. asdlib.org [asdlib.org]
N-Hydroxy-2-phenylacetamide: An In-depth Technical Guide to its Putative Mechanisms of Action
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
N-Hydroxy-2-phenylacetamide, also known as phenylacetohydroxamic acid, is a molecule of significant interest owing to its structural features that are common to a variety of biologically active compounds. While direct and extensive research on this specific molecule is emerging, its chemical architecture, particularly the presence of a hydroxamic acid moiety, provides a strong basis for several compelling theories regarding its mechanism of action. This technical guide synthesizes the current understanding, drawn from studies on structurally analogous compounds, to propose and explore the primary and potential secondary mechanisms through which this compound may exert its biological effects. The central hypothesis revolves around the inhibition of histone deacetylases (HDACs), a well-established target for hydroxamic acid-containing compounds. Furthermore, this guide delves into potential alternative or complementary mechanisms, including the modulation of inflammatory pathways through cyclooxygenase (COX) inhibition and interference with intracellular signaling cascades such as the MAPK pathway. Detailed experimental protocols are provided to facilitate the investigation and validation of these proposed mechanisms, aiming to equip researchers with the necessary tools to advance our understanding of this compound's therapeutic potential.
Introduction: The Therapeutic Potential of the Phenylacetamide Scaffold
The phenylacetamide core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with diverse pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.[1][2] The introduction of a hydroxamic acid functional group (-CONHOH) to this scaffold, as seen in this compound, is particularly noteworthy. Hydroxamic acids are potent metal chelators, a property that underpins their interaction with a critical class of metalloenzymes involved in cellular regulation.[3][4] This structural feature is the cornerstone of the primary hypothesis regarding this compound's mechanism of action: the inhibition of histone deacetylases (HDACs).
The Primary Mechanistic Hypothesis: Inhibition of Histone Deacetylases (HDACs)
The most compelling theory for the mechanism of action of this compound is its function as an HDAC inhibitor.[5][6][7][8]
The Role of HDACs in Cellular Function
Histone deacetylases are a class of enzymes that play a pivotal role in the epigenetic regulation of gene expression.[5] They catalyze the removal of acetyl groups from the lysine residues of histones, leading to a more condensed chromatin structure.[9] This condensed state, known as heterochromatin, renders the DNA less accessible to transcription factors, thereby silencing gene expression.[9] Dysregulation of HDAC activity is a hallmark of various diseases, including cancer, where the aberrant silencing of tumor suppressor genes contributes to uncontrolled cell proliferation.[5]
The Hydroxamic Acid Moiety as a Zinc-Binding Group
The catalytic activity of "classical" HDACs (Classes I, II, and IV) is dependent on a zinc ion (Zn²⁺) located within the enzyme's active site.[1][5] Hydroxamic acid-based compounds are a major class of HDAC inhibitors that function by chelating this zinc ion, effectively blocking the deacetylase activity of the enzyme.[1][7][10] This inhibition leads to an accumulation of acetylated histones (hyperacetylation), which in turn results in a more relaxed chromatin structure (euchromatin).[5] The "opening" of the chromatin allows for the transcription of previously silenced genes, including those involved in cell cycle arrest, apoptosis, and differentiation, thus providing a powerful mechanism for anti-tumor activity.[1][11]
References
- 1. benchchem.com [benchchem.com]
- 2. US6281003B1 - Enzymatic synthesis of optically active hydroxamic acids and their conversion to optically active primary amines by a lossen rearrangement - Google Patents [patents.google.com]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-phenylacetamide Separated from the seed of Lepidium apetalum Willd. inhibited renal fibrosis via MAPK pathway mediated RAAS and oxidative stress in SHR Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
- 10. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase inhibitors as a novel therapeutic approach for pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Uncharted: A Technical Safety and Handling Guide for N-Hydroxy-2-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
A Note on Scientific Diligence
N-Hydroxy-2-phenylacetamide is a specialized research chemical with limited publicly available safety data. This guide has been meticulously compiled by synthesizing information from structurally analogous compounds, primarily its parent amide, 2-phenylacetamide, and general safety protocols for the hydroxamic acid class. This approach provides a robust framework for safe handling, though it underscores the necessity for researchers to treat this compound with the utmost caution, assuming it may have uncharacterized hazards. Every protocol herein is designed as a self-validating system, emphasizing proactive safety measures over reactive responses.
Section 1: Hazard Identification and Toxicological Profile
The primary hazards associated with this compound are extrapolated from its parent compound, 2-phenylacetamide, and the intrinsic reactivity of the N-hydroxy-amide functional group. The core structure suggests potential for acute oral toxicity and serious eye irritation.[1][2][3] The N-hydroxy group introduces further concerns, as hydroxamic acids can exhibit mutagenic properties in vitro. This is theorized to occur via Lossen rearrangement under physiological conditions, leading to reactive isocyanate intermediates that can interact with DNA.[4]
GHS Hazard Classification (Anticipated)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2][3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1][2][3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation.[3][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[3][5] |
This table is based on data for 2-phenylacetamide and related structures. The actual toxicity of this compound has not been fully investigated and it should be handled as a compound with unknown toxicological properties.
Section 2: Prudent Laboratory Practice: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment and protection is paramount when handling this compound.
2.1 Engineering Controls: The First Line of Defense
All manipulations of solid this compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[6] The workspace should be equipped with a readily accessible eyewash station and safety shower.[6]
2.2 Personal Protective Equipment (PPE): The Essential Barrier
A standard PPE ensemble for handling this compound includes:
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards, are mandatory.[1][7] A face shield should be worn when there is a significant risk of splashing.
-
Hand Protection: Chemically impermeable gloves (e.g., nitrile) must be worn. Gloves should be inspected for integrity before each use and changed immediately upon contamination.[1][7]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[8] For larger quantities or procedures with a higher risk of exposure, fire/flame resistant and impervious clothing should be considered.[7][9]
-
Respiratory Protection: If dust formation is unavoidable or if working outside of a fume hood (not recommended), a full-face respirator with an appropriate particulate filter should be used.[7][9]
Caption: Workflow for donning and doffing Personal Protective Equipment.
Section 3: Handling, Storage, and Disposal
3.1 Safe Handling Procedures
-
Use non-sparking tools and prevent fire caused by electrostatic discharge.[1][7]
-
Wash hands and any exposed skin thoroughly after handling.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled, stored, or used.[2][11]
3.2 Storage Requirements
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep away from oxidizing agents and incompatible materials.[2][8]
3.3 Waste Disposal
All waste materials, including the chemical itself, contaminated lab supplies, and empty containers, must be treated as hazardous waste.[6] Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[6][11] Do not allow the chemical to enter drains.[1]
Caption: Decision tree for proper waste segregation and disposal.
Section 4: Emergency Procedures: A Calm and Calculated Response
In the event of an emergency, a clear and practiced response is critical to minimizing harm.
4.1 First-Aid Measures
-
If Inhaled: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1][7]
-
In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[1][2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1][7]
4.2 Accidental Release Measures
-
Evacuate: Evacuate personnel to a safe area and ensure adequate ventilation.[1][10]
-
Protect: Wear full PPE, including respiratory protection. Avoid breathing dust or vapors.[1][10]
-
Contain: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Clean-up: For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, closed container for disposal.[2][6]
-
Decontaminate: Clean the spill area thoroughly.
4.3 Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[1][2][7]
-
Specific Hazards: Hazardous decomposition products may include carbon monoxide, carbon dioxide, and nitrogen oxides (NOx).[2][8]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][2]
Caption: General workflow for responding to an emergency situation.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.pt [fishersci.pt]
- 9. echemi.com [echemi.com]
- 10. angenechemical.com [angenechemical.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Synthesis of N-Hydroxy-2-phenylacetamide from Phenylacetic Acid: A Detailed Protocol and Mechanistic Guide
An Application Note for Drug Development Professionals
Abstract
This application note provides a comprehensive guide for the synthesis of N-hydroxy-2-phenylacetamide, a key hydroxamic acid derivative, from phenylacetic acid. Hydroxamic acids are a critical class of compounds in drug discovery, acting as potent metal ion chelators and inhibitors of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs)[1]. This document outlines a reliable and efficient protocol employing N,N'-carbonyldiimidazole (CDI) as a carboxylic acid activating agent. We delve into the underlying reaction mechanism, provide a detailed step-by-step experimental workflow, and discuss methods for ensuring the trustworthiness and validation of the synthesis. This guide is intended for researchers and scientists in the field of medicinal chemistry and drug development.
Introduction and Scientific Background
Hydroxamic acids (-CONHOH) are a vital functional group in medicinal chemistry due to their strong ability to coordinate with metal ions present in the active sites of various enzymes[2]. This compound (also known as phenylacetohydroxamic acid) serves as a fundamental scaffold in the design of numerous therapeutic agents[3]. Its synthesis from the readily available and inexpensive starting material, phenylacetic acid, is a common requirement in many research laboratories.
The conversion of a carboxylic acid to a hydroxamic acid necessitates the activation of the carboxyl group to facilitate nucleophilic attack by hydroxylamine. Direct reaction is generally not feasible. Several methods exist for this activation, including conversion to acid chlorides, esters, or the use of coupling agents[4]. The method detailed herein utilizes N,N'-carbonyldiimidazole (CDI), which offers a mild and operationally simple one-pot procedure, yielding high-purity products with a straightforward workup[2].
Chemical Principle and Reaction Mechanism
The synthesis proceeds via a two-step, one-pot reaction. First, phenylacetic acid is activated by reacting with N,N'-carbonyldiimidazole (CDI). This reaction forms a highly reactive N-acylimidazolide intermediate and releases imidazole and carbon dioxide. In the second step, hydroxylamine is added to the reaction mixture. It acts as a nucleophile, attacking the carbonyl carbon of the activated intermediate to form the desired this compound product.
The key to this process is the in situ formation of the N-acylimidazolide, which is significantly more electrophilic than the starting carboxylic acid, making it susceptible to attack by the hydroxylamine nucleophile.
Caption: Reaction mechanism for CDI-mediated synthesis.
Detailed Experimental Protocol
This protocol is based on the general method for hydroxamic acid synthesis using CDI as an activating agent, which has been shown to be effective for a variety of carboxylic acids[2].
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| Phenylacetic Acid | ≥99% | Sigma-Aldrich | Starting material |
| N,N'-Carbonyldiimidazole (CDI) | ≥97% | Sigma-Aldrich | Activating agent, moisture-sensitive |
| Hydroxylamine Hydrochloride | ≥98% | Sigma-Aldrich | Source of hydroxylamine |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | Reaction solvent, must be dry |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent |
| Potassium Hydrogen Sulfate (KHSO₄) | ACS Grade | Fisher Scientific | For aqueous workup (acid wash) |
| Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | Fisher Scientific | Drying agent |
| Brine (Saturated NaCl solution) | N/A | In-house prep | For aqueous workup |
| Round-bottom flask (50 mL) | N/A | VWR | Reaction vessel |
| Magnetic stirrer and stir bar | N/A | VWR | For mixing |
| Separatory funnel (100 mL) | N/A | VWR | For extraction |
| Rotary evaporator | N/A | Heidolph | For solvent removal |
3.2. Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
CDI is moisture-sensitive and can be irritating. Handle it quickly in a dry environment.
-
Hydroxylamine is a potential mutagen[1]. Handle with care.
-
THF is flammable and can form peroxides. Use from a freshly opened bottle or one that has been tested for peroxides.
3.3. Step-by-Step Synthesis Procedure
-
Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add phenylacetic acid (0.408 g, 3.0 mmol).
-
Activation: Add 10 mL of anhydrous tetrahydrofuran (THF) to the flask to dissolve the phenylacetic acid. Once dissolved, add N,N'-carbonyldiimidazole (CDI) (0.730 g, 4.5 mmol, 1.5 eq) in one portion.
-
Causality: Anhydrous THF is crucial as CDI reacts readily with water, which would quench the activating agent. A 1.5 molar excess of CDI ensures the complete activation of the carboxylic acid[2].
-
-
Intermediate Formation: Stir the reaction mixture at room temperature for 1 hour. You may observe gas evolution (CO₂), which indicates the formation of the N-acylimidazolide intermediate.
-
Causality: This stirring period allows for the complete conversion of the phenylacetic acid to its activated form before the addition of the nucleophile.
-
-
Hydroxylamine Addition: After 1 hour, add powdered hydroxylamine hydrochloride (0.417 g, 6.0 mmol, 2.0 eq) directly to the flask.
-
Causality: A 2.0 molar excess of hydroxylamine hydrochloride ensures the complete conversion of the intermediate to the final product[2]. The hydrochloride salt is used for its stability and ease of handling.
-
-
Reaction Completion: Continue stirring the resulting mixture at room temperature overnight (approximately 16 hours). The mixture will likely become a thicker suspension.
-
Workup - Quenching and Extraction: a. Dilute the reaction mixture with a 5% aqueous solution of KHSO₄ (30 mL).
-
Causality: The acidic wash protonates any unreacted hydroxylamine and the imidazole byproduct, making them water-soluble and facilitating their removal from the organic phase. b. Transfer the mixture to a 100 mL separatory funnel and extract the product with ethyl acetate (2 x 30 mL). c. Combine the organic layers.
-
-
Workup - Washing: Wash the combined organic phase with brine (30 mL).
-
Causality: The brine wash helps to remove residual water and water-soluble impurities from the organic layer.
-
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting solid is often of high purity[2]. If necessary, recrystallize the crude product from an appropriate solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow diagram.
Trustworthiness and Protocol Validation
The reliability of this protocol is established through clear checkpoints and analytical verification of the final product.
-
In-Process Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) to track the consumption of the starting material (phenylacetic acid).
-
Product Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy:
-
¹H NMR: Confirm the presence of characteristic peaks for the phenyl group, the methylene (-CH₂-) bridge, and the N-H and O-H protons.
-
IR Spectroscopy: Identify characteristic absorption bands for the C=O (amide) and O-H functional groups.
-
-
Mass Spectrometry: Determine the molecular weight of the product to confirm its identity[3].
-
A successful synthesis will yield a product with analytical data consistent with the structure of this compound. The reported yields for this method are generally good to excellent[2].
Conclusion
The activation of phenylacetic acid with N,N'-carbonyldiimidazole followed by reaction with hydroxylamine hydrochloride is a robust, high-yielding, and operationally simple method for preparing this compound[2]. This protocol avoids harsh reagents and reaction conditions, making it a valuable procedure for medicinal chemists and drug development professionals. The straightforward workup and high purity of the crude product minimize the need for extensive purification, enhancing the overall efficiency of the synthesis.
References
Application Notes and Protocols: N-Hydroxy-2-phenylacetamide as a Potential HDAC Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Histone deacetylases (HDACs) are a class of enzymes crucial to the epigenetic regulation of gene expression, and their dysregulation is implicated in numerous diseases, most notably cancer. The inhibition of HDACs has emerged as a promising therapeutic strategy. This document provides a comprehensive technical guide to the investigation of N-Hydroxy-2-phenylacetamide as a potential HDAC inhibitor. Based on its structural features, specifically the presence of a hydroxamic acid moiety, this compound is hypothesized to chelate the zinc ion within the active site of HDAC enzymes, thereby inhibiting their function. This guide details the synthesis of this compound, provides step-by-step protocols for its evaluation as an HDAC inhibitor through in vitro and cell-based assays, and discusses its putative mechanism of action.
Introduction to Histone Deacetylases and Their Inhibition
Histone deacetylases (HDACs) are a family of enzymes that catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone and non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and generally resulting in transcriptional repression.[1] The aberrant activity of HDACs is a hallmark of many cancers, where it leads to the silencing of tumor suppressor genes.[2]
HDAC inhibitors are a class of therapeutic agents that block the activity of these enzymes, leading to the accumulation of acetylated histones and non-histone proteins. This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3] A key structural feature of many potent HDAC inhibitors is a zinc-binding group, which chelates the Zn²⁺ ion essential for the catalytic activity of HDACs.[4] Hydroxamic acids are among the most common and effective zinc-binding groups found in HDAC inhibitors, such as the FDA-approved drug Vorinostat (SAHA).[4][5]
This compound (also known as phenylacetohydroxamic acid) possesses this critical hydroxamic acid moiety, making it a strong candidate for an HDAC inhibitor.[6] This guide provides the necessary protocols to synthesize and validate the HDAC inhibitory potential of this compound.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved through a two-step process commencing from the readily available precursor, benzyl cyanide.[7] The first step involves the hydrolysis of benzyl cyanide to phenylacetic acid, which is then amidated with ethanolamine in the second step.[7]
Step 1: Hydrolysis of Benzyl Cyanide to Phenylacetic Acid
This procedure outlines the acid-catalyzed hydrolysis of benzyl cyanide.
Materials:
-
Benzyl cyanide
-
Concentrated hydrochloric acid (35%)[8]
-
Sodium carbonate (10% solution)
-
Distilled water
-
Ice
Equipment:
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Mechanical stirrer
-
Thermometer
-
Dropping funnel
-
Buchner funnel and filter flask
Protocol:
-
In a three-necked round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and thermometer, place benzyl cyanide and 35% hydrochloric acid.[8]
-
Stir the mixture vigorously at a bath temperature of approximately 40°C. The benzyl cyanide should dissolve within 20-40 minutes.[8]
-
Continue to warm the solution for an additional 20-30 minutes to ensure the completion of the reaction.[8]
-
Cool the reaction vessel using a tap water bath (15-20°C) and replace the thermometer with a dropping funnel.
-
With continued stirring, add cold distilled water through the dropping funnel. Crystals of phenylacetamide will begin to precipitate.[8]
-
After the addition of water is complete, cool the mixture further in an ice-water bath for 30 minutes.[8]
-
Collect the crude phenylacetamide by suction filtration and wash the crystals with two portions of cold water.
-
To obtain phenylacetic acid, the intermediate phenylacetamide can be further hydrolyzed by refluxing with the acidic solution until the solid redissolves and an oil separates. After cooling, the phenylacetic acid will crystallize.[8]
-
For purification, the crude product can be washed with a 10% sodium carbonate solution to remove any remaining acidic impurities.[8]
Step 2: Amidation of Phenylacetic Acid with Hydroxylamine
This protocol describes the coupling of phenylacetic acid with hydroxylamine to form the final product, this compound.
Materials:
-
Phenylacetic acid
-
Hydroxylamine hydrochloride
-
Triethylamine (or another suitable base)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[7]
-
1-Hydroxybenzotriazole (HOBt)[7]
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
In a reaction flask, dissolve phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in DMF.[7]
-
Add triethylamine (1.1 eq) to the mixture and stir at room temperature.
-
Add EDC·HCl (1.2 eq) to the reaction mixture and continue stirring for 30 minutes.[7]
-
Add hydroxylamine hydrochloride (1.0 eq) to the mixture and stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl and saturated NaHCO₃ solution.[7]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.[7]
-
The crude product can be further purified by recrystallization or column chromatography.
In Vitro Evaluation of HDAC Inhibition
An in vitro enzymatic assay is the first step in determining the direct inhibitory effect of this compound on HDAC activity. Commercially available kits provide a straightforward and reliable method for this purpose.
Fluorometric HDAC Activity Assay
This protocol is adapted from commercially available fluorometric HDAC inhibitor screening kits.
Principle: An acetylated lysine substrate is incubated with an HDAC enzyme source (e.g., HeLa nuclear extract or a purified HDAC isoform). Deacetylation of the substrate allows for subsequent enzymatic cleavage by a developer, which releases a fluorescent product. The fluorescence intensity is inversely proportional to the HDAC activity.
Materials:
-
HDAC Inhibitor Screening Assay Kit (e.g., from Cayman Chemical, Abcam)[9][10]
-
This compound (dissolved in DMSO)
-
Trichostatin A or SAHA (as a positive control inhibitor)[9]
-
HeLa nuclear extract or purified HDAC enzyme
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 440-465 nm)[9]
Protocol:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare dilutions of the positive control inhibitor.
-
In a 96-well black microplate, add the assay buffer, the HDAC substrate, and either the test compound (this compound), the positive control, or a vehicle control (DMSO).
-
Initiate the reaction by adding the HDAC enzyme source (HeLa nuclear extract or purified HDAC) to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution provided in the kit.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 340-360 nm and an emission wavelength of 440-465 nm.[9]
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Cell-Based Evaluation of HDAC Inhibition
Cell-based assays are essential to confirm that this compound can penetrate cell membranes and inhibit HDACs in a cellular context.
Cell-Based HDAC Activity Assay
This protocol utilizes a cell-permeable HDAC substrate.
Principle: A cell-permeable, acetylated substrate is added to cultured cells. Inside the cells, endogenous HDACs deacetylate the substrate. A developer reagent is then added, which simultaneously lyses the cells and cleaves the deacetylated substrate to produce a fluorescent or luminescent signal.
Materials:
-
HDAC Cell-Based Activity Assay Kit (e.g., from Cayman Chemical, Promega)[2][11]
-
Human cancer cell line (e.g., HCT116, HeLa)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Trichostatin A (as a positive control)[11]
-
96-well clear-bottom black or white plate
-
Fluorometer or luminometer
Protocol:
-
Seed the chosen cell line in a 96-well plate at an appropriate density and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or the positive control for a predetermined time (e.g., 1-4 hours).
-
Add the cell-permeable HDAC substrate to each well and incubate at 37°C for 1-2 hours.[12]
-
Add the developer reagent, which also contains a cell lysis buffer, to each well.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence or luminescence using the appropriate plate reader.[2][11]
-
Determine the IC₅₀ value of this compound in the cell-based assay.
Putative Mechanism of Action
The proposed mechanism of action for this compound as an HDAC inhibitor is based on the well-established mechanism of other hydroxamic acid-based inhibitors like Vorinostat (SAHA).[11][13]
The active site of zinc-dependent HDACs contains a catalytic zinc (Zn²⁺) ion, which is crucial for the deacetylation reaction. The hydroxamic acid moiety of this compound is expected to act as a chelating agent, binding to this zinc ion.[14] This binding is thought to be a bidentate coordination, where both the carbonyl oxygen and the hydroxyl oxygen of the hydroxamic acid group interact with the zinc ion, effectively blocking the substrate from accessing the active site and inhibiting the enzyme's catalytic activity.[5]
Data Analysis and Interpretation
Quantitative Data Summary
| Parameter | Assay Type | Expected Outcome |
| IC₅₀ | In Vitro Enzymatic Assay | The concentration of this compound that inhibits 50% of HDAC enzyme activity. A lower IC₅₀ indicates higher potency. |
| IC₅₀ | Cell-Based Assay | The concentration of this compound that inhibits 50% of HDAC activity within cells. This value may differ from the in vitro IC₅₀ due to factors like cell permeability. |
| Cytotoxicity (CC₅₀) | Cell Viability Assay (e.g., MTT) | The concentration of the compound that reduces cell viability by 50%. This is important to distinguish between specific HDAC inhibition and general toxicity. |
Experimental Workflow Visualization
Conclusion
This compound presents a compelling case for investigation as a novel HDAC inhibitor due to its characteristic hydroxamic acid functional group. The protocols outlined in this guide provide a robust framework for its synthesis and comprehensive biological evaluation. Successful validation of its HDAC inhibitory activity could pave the way for its further development as a therapeutic agent in oncology and other diseases where HDACs are implicated.
References
- 1. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zinc binding groups for histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. apexbt.com [apexbt.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Vorinostat - Wikipedia [en.wikipedia.org]
- 11. Role of Hydroxamate-Based Histone Deacetylase Inhibitors (Hb-HDACIs) in the Treatment of Solid Malignancies [mdpi.com]
- 12. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Zinc Chelation with Hydroxamate in Histone Deacetylases Modulated by Water Access to the Linker Binding Channel - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Assay Protocols for N-Hydroxy-2-phenylacetamide: A Guide for Cellular and Biochemical Characterization
Introduction
N-Hydroxy-2-phenylacetamide belongs to the hydroxamic acid class of chemical compounds, a group noted for its metal-chelating properties and diverse biological activities. Within drug discovery, this structural motif is particularly recognized for its ability to inhibit zinc-dependent enzymes, most notably histone deacetylases (HDACs). HDACs are critical epigenetic regulators that remove acetyl groups from lysine residues on histones and other non-histone proteins.[1][2] This action leads to chromatin condensation and transcriptional repression, playing a pivotal role in governing gene expression.
The dysregulation of HDAC activity is a hallmark of numerous cancers, leading to the silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[2][3] Consequently, HDAC inhibitors have emerged as a promising class of anti-cancer therapeutics.[4] this compound, as a structural analog of known HDAC inhibitors, is hypothesized to exert its biological effects through the inhibition of these enzymes.
This guide provides a comprehensive suite of validated in vitro assays designed to rigorously characterize the biological activity of this compound. The protocols herein will enable researchers to:
-
Quantify its direct inhibitory effect on HDAC enzymes.
-
Assess its cytotoxic and apoptotic activity in cancer cell lines.
-
Confirm its mechanism of action through downstream cellular markers.
-
Verify its engagement with the intended target within a cellular context.
By following this integrated workflow, researchers can build a robust pharmacological profile for this compound, elucidating its potential as a therapeutic agent.
The Mechanistic Rationale: HDAC Inhibition
The primary mechanism of action for hydroxamic acid-based inhibitors like this compound is the direct inhibition of Class I and II HDAC enzymes.[5] The hydroxamic acid moiety chelates the zinc ion within the enzyme's active site, effectively blocking its catalytic activity. This inhibition prevents the removal of acetyl groups from histone tails. The resulting accumulation of acetylated histones, or hyperacetylation, neutralizes the positive charge of lysine residues, weakening the electrostatic interaction between histones and DNA.[6] This leads to a more relaxed, open chromatin structure (euchromatin), rendering gene promoters accessible to transcription factors and ultimately leading to the re-expression of silenced genes, including those involved in cell cycle arrest (e.g., p21), and apoptosis.[1][2][7]
Core Experimental Workflow
A logical progression of experiments is crucial for a thorough characterization. We recommend a tiered approach, starting with broad cellular effects and progressively moving to specific, mechanistic assays.
Materials and Reagents
| Category | Item |
| Equipment | 96-well microplate reader (absorbance, fluorescence, luminescence), CO₂ incubator (37°C, 5% CO₂), Biosafety cabinet, Centrifuge, SDS-PAGE and Western blot apparatus, Orbital shaker, Multichannel pipettes. |
| Cell Lines | Human cancer cell line (e.g., HeLa - cervical, HCT116 - colorectal, Jurkat - T-cell lymphoma). |
| Compound | This compound, Dimethyl sulfoxide (DMSO, cell culture grade), Control HDAC inhibitor (e.g., Trichostatin A or Vorinostat). |
| Assay Kits | HDAC-Glo™ I/II Assay (Promega, #G6420), MTT Cell Proliferation Kit (e.g., Thermo Fisher, #V13154), Caspase-Glo® 3/7 Assay (Promega, #G8090). |
| Reagents | Cell culture medium (e.g., DMEM, RPMI-1640), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Recombinant HDAC enzyme (for biochemical assay). |
| Western Blot | Histone extraction buffers, Protein assay reagent (e.g., BCA), SDS-PAGE gels, Transfer membranes (PVDF), Primary antibodies (e.g., anti-Acetyl-Histone H3, anti-Total Histone H3), HRP-conjugated secondary antibody, ECL substrate. |
Protocol 1: Biochemical HDAC Activity/Inhibition Assay
Principle: This protocol adapts the Promega HDAC-Glo™ I/II Assay, a homogeneous, luminescent method.[8] The assay utilizes a luminogenic peptide substrate that is deacetylated by HDAC enzymes. A developer reagent then cleaves the deacetylated substrate, releasing aminoluciferin, which is consumed by luciferase to generate a quantifiable "glow-type" light signal.[9][10] The signal intensity is directly proportional to HDAC activity, and its reduction in the presence of an inhibitor allows for the determination of IC₅₀ values.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a 10-point, 2-fold serial dilution series in assay buffer, starting from a high concentration (e.g., 100 µM).
-
Reagent Preparation: Prepare the HDAC-Glo™ I/II Reagent (Substrate + Developer Reagent) according to the manufacturer's manual just prior to use.[11]
-
Enzyme Preparation: Dilute a recombinant human HDAC enzyme (e.g., HDAC1) to a working concentration in HDAC-Glo™ I/II Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Assay Plate Setup (96-well, white, opaque):
-
Sample Wells: Add diluted compound and diluted enzyme.
-
No-Inhibitor Control (Max Activity): Add assay buffer (with DMSO) and diluted enzyme.
-
Blank (Background): Add assay buffer (with DMSO) and buffer instead of enzyme.
-
-
Reaction Initiation: Add an equal volume of the prepared HDAC-Glo™ I/II Reagent to all wells.[11]
-
Incubation: Mix the plate on an orbital shaker for 30-60 seconds and incubate at room temperature for 15-45 minutes to allow the reaction to reach a steady state.[9][11]
-
Measurement: Read the luminescence using a plate-reading luminometer.
Data Analysis & Presentation:
-
Subtract the average luminescence of the Blank wells from all other readings.
-
Calculate the Percent Inhibition for each compound concentration: % Inhibition = 100 * (1 - (Signal_Sample / Signal_Max_Activity))
-
Plot Percent Inhibition versus the logarithm of the compound concentration and fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC₅₀ value.
| Concentration (µM) | Luminescence (RLU) | % Inhibition |
| 100 | ||
| 50 | ||
| 25 | ||
| ... | ||
| 0 (Max Activity) | 0 | |
| Blank | N/A |
Protocol 2: Cellular Cytotoxicity Assessment (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.[12] Viable cells with active metabolism contain mitochondrial reductase enzymes that convert the yellow, water-soluble MTT into a purple, insoluble formazan.[13] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells.[14][15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well, clear, flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and no-cell (medium only) blank wells.
-
Incubation: Incubate the plate for a desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[13]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C.[13][16]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in SDS) to each well to dissolve the purple formazan crystals.[16]
-
Measurement: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background.[13]
Data Analysis & Presentation:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the Percent Viability: % Viability = 100 * (Absorbance_Treated / Absorbance_Vehicle_Control)
-
Plot Percent Viability versus the logarithm of compound concentration to determine the EC₅₀ value.
| Concentration (µM) | Absorbance (570 nm) | % Viability |
| 100 | ||
| 50 | ||
| 25 | ||
| ... | ||
| 0 (Vehicle) | 100 | |
| Blank | N/A |
Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7 Assay)
Principle: This assay quantifies the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway. The Caspase-Glo® 3/7 Reagent provides a proluminescent substrate containing the DEVD tetrapeptide sequence, which is a target for caspase-3/7.[17] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is used by luciferase to generate a luminescent signal proportional to caspase activity.[18] The "add-mix-measure" format makes it ideal for high-throughput screening.[17][19]
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in a 96-well, white, opaque-walled plate and treat with serial dilutions of this compound as described in the MTT protocol (Steps 1 & 2). Incubate for a period sufficient to induce apoptosis (e.g., 24 hours).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol and allow it to equilibrate to room temperature.
-
Assay Initiation: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[18]
-
Incubation: Mix the contents on a plate shaker at low speed for 30-60 seconds. Incubate at room temperature for 1 to 2 hours, protected from light.[20]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis & Presentation:
-
Subtract the average luminescence from no-cell control wells.
-
Calculate the Fold Change in Caspase Activity relative to the vehicle control. Fold Change = Luminescence_Treated / Luminescence_Vehicle_Control
-
Plot the Fold Change against the compound concentration.
| Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| 100 | ||
| 50 | ||
| 25 | ||
| ... | ||
| 0 (Vehicle) | 1.0 | |
| Blank | N/A |
Protocol 4: Verification of Cellular Mechanism (Western Blot)
Principle: A direct consequence of HDAC inhibition within a cell is the accumulation of acetylated histones.[5] Western blotting provides a semi-quantitative method to visualize this effect. By treating cells with this compound, extracting histone proteins, and using an antibody specific to an acetylated histone mark (e.g., Acetyl-Histone H3), an increase in the signal relative to a total histone control confirms the compound's on-target mechanism.[21][22]
Step-by-Step Methodology:
-
Cell Treatment & Harvesting: Culture cells to 70-80% confluency in a 6-well plate. Treat with this compound (e.g., at its EC₅₀ and 10x EC₅₀) and a vehicle control for a defined period (e.g., 6-24 hours). Harvest the cells by scraping in ice-cold PBS.
-
Histone Extraction (Acid Extraction):
-
Lyse the cell pellet in a Triton Extraction Buffer to release nuclei.
-
Centrifuge to pellet the nuclei and discard the supernatant.
-
Resuspend the nuclei in 0.2 N HCl and incubate overnight with rotation at 4°C to extract basic histone proteins.[5]
-
Centrifuge to pellet debris and collect the supernatant containing histones.
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 15-20 µg) onto a 10-15% SDS-PAGE gel and perform electrophoresis to separate proteins by size.[5][22]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunodetection:
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[21]
-
Incubate with a primary antibody against Acetyl-Histone H3 (or another acetylated mark).
-
Wash, then incubate with an HRP-conjugated secondary antibody.
-
Wash again, then add an ECL substrate and visualize the chemiluminescent signal.
-
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for Total Histone H3 as a loading control.
Data Analysis: Analyze the band intensities using densitometry software. Normalize the intensity of the Acetyl-Histone H3 band to the corresponding Total Histone H3 band. A dose-dependent increase in this ratio for treated samples compared to the vehicle control indicates successful HDAC inhibition.
(Advanced) Protocol 5: Cellular Target Engagement Confirmation (CETSA)
Principle: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its target protein in a physiological context.[23] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[24] In a CETSA experiment, cells are treated with the compound, heated across a temperature gradient, and then lysed. Unbound proteins denature and aggregate at lower temperatures, while ligand-bound, stabilized proteins remain soluble at higher temperatures. The amount of soluble target protein (HDAC) at each temperature is then quantified, typically by Western blot.[25][26] A shift in the melting curve to a higher temperature in the presence of the compound is direct evidence of target engagement.[27]
Step-by-Step Methodology:
-
Cell Treatment: Treat intact cells in suspension with a high concentration of this compound (e.g., 10-50 µM) and a vehicle control for 1 hour at 37°C.
-
Thermal Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) using a thermal cycler, then cool to 25°C for 3 minutes.[26]
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Fractionation: Separate the soluble fraction (containing non-denatured proteins) from the aggregated/precipitated fraction by ultracentrifugation (e.g., 20,000 x g for 20 min at 4°C).[26]
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target HDAC protein (e.g., HDAC1) using Western blotting, as described in Protocol 4.
-
Data Analysis:
-
For each temperature point, quantify the band intensity of the soluble HDAC protein.
-
Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C) for both treated and untreated samples.
-
Plot the normalized soluble protein fraction against the temperature for both conditions to generate melting curves. A rightward shift of the curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.
-
Safety Precautions
-
Always adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as lab coats, gloves, and safety glasses.
-
This compound and its analogs should be handled with care. Avoid inhalation of dust, and prevent contact with skin and eyes.[28][29]
-
Prepare stock solutions and handle the neat compound in a well-ventilated area or a chemical fume hood.
-
Consult the specific Safety Data Sheet (SDS) for this compound for detailed handling, storage, and disposal instructions.[30]
-
Dispose of all chemical and biohazardous waste according to institutional guidelines.
Conclusion
The suite of protocols detailed in this guide provides a robust framework for the comprehensive in vitro characterization of this compound. By systematically evaluating its biochemical inhibitory potency, cellular cytotoxicity, pro-apoptotic effects, and on-target mechanism of action, researchers can generate a high-quality data package. This integrated approach, from broad phenotypic screening to specific target engagement verification, is essential for validating the compound's hypothesized role as an HDAC inhibitor and for advancing its journey in the drug development pipeline.
References
- 1. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. HDAC-Glo™ I/II Assays [worldwide.promega.com]
- 9. worldwide.promega.com [worldwide.promega.com]
- 10. HDAC-Glo™ I/II Assay Protocol [promega.kr]
- 11. ulab360.com [ulab360.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 18. promega.com [promega.com]
- 19. promega.com [promega.com]
- 20. benchchem.com [benchchem.com]
- 21. Histone western blot protocol | Abcam [abcam.com]
- 22. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 23. annualreviews.org [annualreviews.org]
- 24. scispace.com [scispace.com]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. echemi.com [echemi.com]
- 29. 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 30. file.bldpharm.com [file.bldpharm.com]
Application Notes and Protocols for N-Hydroxy-2-phenylacetamide in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for investigating the anti-inflammatory potential of N-Hydroxy-2-phenylacetamide. Emerging from the broader class of phenylacetamide derivatives, which have demonstrated diverse pharmacological activities, this compound presents a compelling candidate for anti-inflammatory drug discovery. This document delineates a hypothesized mechanism of action based on available literature for structurally related compounds and furnishes detailed protocols for a suite of in vitro and in vivo assays to rigorously evaluate this hypothesis. The protocols are designed to be self-validating, incorporating essential controls and clear endpoints to ensure data integrity and reproducibility.
Introduction: The Therapeutic Potential of this compound
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone of treatment, primarily acting through the inhibition of cyclooxygenase (COX) enzymes.[1][2] However, the therapeutic landscape is continually evolving, with a persistent need for novel anti-inflammatory agents with improved efficacy and safety profiles.
Phenylacetamide and its derivatives have garnered significant interest for their wide range of biological activities, including anti-inflammatory properties.[3] Notably, the structurally similar compound, N-(2-hydroxy phenyl) acetamide, has been shown to exhibit promising anti-arthritic and anti-inflammatory effects in preclinical models.[4][5] Specifically, it has been demonstrated to reduce the serum levels of pro-inflammatory cytokines IL-1β and TNF-α and modulate oxidative stress markers in adjuvant-induced arthritic rats.[4][5] Based on this precedent, this compound, also known as phenylacetohydroxamic acid, is a compound of significant interest for anti-inflammatory research.
This guide provides researchers with the necessary protocols to explore the anti-inflammatory efficacy of this compound, focusing on its potential to modulate key inflammatory pathways.
Hypothesized Mechanism of Action
Based on the evidence from related phenylacetamide compounds, we propose a multi-faceted anti-inflammatory mechanism for this compound. This hypothesis serves as the foundation for the experimental designs detailed in the subsequent sections. The primary proposed mechanisms include:
-
Inhibition of Pro-inflammatory Cytokine Production: Drawing parallels from N-(2-hydroxy phenyl) acetamide, it is hypothesized that this compound may suppress the production of key inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5][6] These cytokines are central to the inflammatory cascade and are validated targets for anti-inflammatory therapies.
-
Modulation of Inflammatory Enzymes: Phenylacetamide derivatives have been investigated for their potential to inhibit cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins, key mediators of inflammation.[7] Therefore, it is plausible that this compound may exert its effects through the inhibition of COX-1 and/or COX-2. Additionally, investigating its impact on other inflammatory enzymes like lipoxygenase (LOX) and myeloperoxidase (MPO) would provide a more comprehensive understanding of its activity.
-
Regulation of Nitric Oxide Synthesis: Chronic inflammation is often associated with the overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[8] The ability of this compound to modulate nitric oxide synthase activity is another potential avenue for its anti-inflammatory action.
The following diagram illustrates the potential points of intervention for this compound in the inflammatory cascade.
Caption: Hypothesized Anti-inflammatory Mechanisms of this compound.
Synthesis and Characterization
A reliable and reproducible synthesis of this compound is paramount for its biological evaluation. The following protocol is adapted from established methods for the synthesis of hydroxamic acids.[9][10]
Synthesis of this compound
This synthesis involves the reaction of an activated carboxylic acid derivative with hydroxylamine.
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Triethylamine (TEA)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Activation of Phenylacetic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenylacetic acid (1 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride or oxalyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases. The formation of phenylacetyl chloride is complete.
-
Preparation of Hydroxylamine Solution: In a separate flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) in a minimal amount of water and cool to 0 °C. Add a solution of sodium hydroxide (1.5 equivalents) or triethylamine (2 equivalents) dropwise to neutralize the hydrochloride and generate free hydroxylamine.
-
Amidation: Slowly add the freshly prepared phenylacetyl chloride solution from step 3 to the hydroxylamine solution at 0 °C with vigorous stirring.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification:
-
Quench the reaction by adding cold water.
-
If a precipitate forms, collect it by vacuum filtration, wash with cold water, and dry.
-
If no precipitate forms, extract the aqueous layer with ethyl acetate or DCM.
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
-
Characterization:
The identity and purity of the synthesized this compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Melting Point Analysis: As an indicator of purity.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
In Vitro Anti-inflammatory Assays
The following in vitro assays are designed to systematically evaluate the hypothesized mechanisms of action of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Murine macrophage cell line (RAW 264.7)
-
Human monocytic cell line (THP-1), differentiated into macrophages with Phorbol 12-myristate 13-acetate (PMA).
-
-
Inflammatory Stimulus: Lipopolysaccharide (LPS) is a potent inducer of inflammation in macrophages and is recommended for these assays.
-
Compound Preparation: Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a stock solution. Further dilute in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
Cytotoxicity Assay
Prior to evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound on the selected cell lines.
Protocol (MTT Assay):
-
Seed RAW 264.7 or differentiated THP-1 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6)
This protocol uses the Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of TNF-α and IL-6 by macrophages.
Protocol:
-
Seed RAW 264.7 or differentiated THP-1 cells in a 24-well plate.
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 6-24 hours).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Include a positive control (LPS-stimulated cells without the compound) and a negative control (unstimulated cells). A known anti-inflammatory drug (e.g., Dexamethasone) can be used as a reference compound.
| Parameter | Recommended Conditions |
| Cell Line | RAW 264.7 or differentiated THP-1 |
| Seeding Density | 2 x 10⁵ cells/well (24-well plate) |
| Compound Conc. | Titrate based on cytotoxicity data |
| LPS Concentration | 1 µg/mL |
| Incubation Time | 6-24 hours |
| Readout | Absorbance at 450 nm |
Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of this compound to inhibit COX-1 and COX-2 activity.
Protocol (Fluorometric or Colorimetric):
-
Utilize a commercial COX inhibitor screening kit that measures the peroxidase activity of COX.
-
Prepare the reaction mixture containing assay buffer, heme, and the test compound (this compound) at various concentrations.
-
Add purified COX-1 or COX-2 enzyme to the respective wells.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the fluorescence or absorbance kinetically using a microplate reader.
-
Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control.
-
Determine the IC₅₀ values for both COX-1 and COX-2 to assess the inhibitory potency and selectivity.
-
Use a known non-selective COX inhibitor (e.g., Indomethacin) and a selective COX-2 inhibitor (e.g., Celecoxib) as reference compounds.
Nitric Oxide (NO) Production Assay
This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant using the Griess reagent.
Protocol (Griess Assay):
-
Follow the cell seeding, pre-treatment, and LPS stimulation steps as described in the cytokine measurement protocol (Section 4.3).
-
After 24 hours of stimulation, collect 50-100 µL of the cell culture supernatant.
-
In a 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate at room temperature for 10-15 minutes, protected from light.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Caption: General workflow for in vitro anti-inflammatory evaluation.
In Vivo Anti-inflammatory Models
To validate the in vitro findings and assess the therapeutic potential of this compound in a physiological context, the use of established animal models of inflammation is essential.[11][12]
Carrageenan-Induced Paw Edema in Rats
This is a widely used model of acute inflammation.
Protocol:
-
Animals: Use male or female Wistar or Sprague-Dawley rats (150-200 g).
-
Grouping: Divide the animals into groups (n=6-8 per group):
-
Vehicle control (e.g., saline or 0.5% carboxymethyl cellulose)
-
This compound (at least 3 different doses)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
-
Dosing: Administer the test compound or vehicle orally or intraperitoneally 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Adjuvant-Induced Arthritis in Rats
This model mimics the chronic inflammation seen in rheumatoid arthritis.
Protocol:
-
Animals: Use female Lewis or Sprague-Dawley rats (150-180 g).
-
Induction of Arthritis: Inject 0.1 mL of Freund's Complete Adjuvant (FCA) containing heat-killed Mycobacterium tuberculosis into the sub-plantar region of the right hind paw.
-
Treatment: Begin prophylactic or therapeutic treatment with this compound (daily oral administration) at different doses.
-
Evaluation of Arthritis:
-
Paw Volume: Measure the volume of both hind paws periodically for 21-28 days.
-
Arthritic Score: Score the severity of arthritis in all four paws based on erythema and swelling.
-
Body Weight: Monitor changes in body weight.
-
-
Biochemical and Histological Analysis: At the end of the study, collect blood for cytokine analysis (TNF-α, IL-1β) and paw tissues for histopathological examination to assess inflammation, pannus formation, and bone erosion.
| Parameter | Carrageenan-Induced Edema | Adjuvant-Induced Arthritis |
| Animal Model | Wistar or Sprague-Dawley Rats | Lewis or Sprague-Dawley Rats |
| Inflammatory Agent | 1% Carrageenan | Freund's Complete Adjuvant |
| Duration | Acute (4 hours) | Chronic (21-28 days) |
| Primary Endpoint | Paw Volume | Paw Volume, Arthritic Score |
| Secondary Endpoints | - | Cytokine Levels, Histopathology |
Conclusion
The protocols outlined in this guide provide a robust framework for the comprehensive evaluation of the anti-inflammatory properties of this compound. By systematically investigating its effects on key inflammatory mediators and pathways, researchers can elucidate its mechanism of action and assess its potential as a novel therapeutic agent. The integration of both in vitro and in vivo models is crucial for translating initial findings into a deeper understanding of the compound's physiological relevance.
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. nwlifescience.com [nwlifescience.com]
- 6. Inhibition of IL-1, IL-6, and TNF-alpha in immune-mediated inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measuring Myeloperoxidase Activity as a Marker of Inflammation in Gut Tissue Samples of Mice and Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 12. ijpras.com [ijpras.com]
Application Notes and Protocols for the Antimicrobial Screening of N-Hydroxy-2-phenylacetamide
For: Researchers, scientists, and drug development professionals.
Introduction: The Scientific Rationale for Screening N-Hydroxy-2-phenylacetamide
This compound (CAS No. 5330-97-2) is a member of the hydroxamic acid class of organic compounds, characterized by the -C(=O)N(OH)- functional group.[1] This moiety is a well-established pharmacophore known for its potent metal-chelating properties.[2] In the realm of antimicrobial drug discovery, this characteristic is of profound interest. Many essential bacterial enzymes are metalloenzymes, relying on divalent metal ions like zinc (Zn²⁺), iron (Fe²⁺), or manganese (Mn²⁺) as cofactors for their catalytic activity.[3][4] The hydroxamic acid functional group can effectively sequester these ions from the enzyme's active site, leading to inhibition of crucial cellular processes and, ultimately, bacterial cell death.[5][6]
Two key bacterial metalloenzyme targets for hydroxamic acid-based inhibitors are:
-
UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC): This zinc-dependent enzyme catalyzes an essential step in the biosynthesis of Lipid A, a critical component of the outer membrane of Gram-negative bacteria.[7][8] Inhibition of LpxC disrupts membrane integrity, making it a promising target for novel antibiotics.[2][9]
-
Peptide Deformylase (PDF): This metalloprotease is responsible for removing the formyl group from the N-terminus of newly synthesized polypeptides in bacteria, a vital step in protein maturation.[10][11][12] Its inhibition halts bacterial protein synthesis.
Given this mechanistic precedent, this compound, which combines the hydroxamic acid warhead with a phenylacetamide scaffold, represents a logical and compelling candidate for antimicrobial screening. The phenylacetamide portion of the molecule may influence its cellular uptake, target engagement, and overall pharmacokinetic properties.[13] This guide provides a comprehensive framework and detailed protocols for the systematic evaluation of its antimicrobial potential against a panel of clinically relevant bacterial and fungal pathogens.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for accurate and reproducible screening.
| Property | Value | Source |
| IUPAC Name | This compound | [14] |
| Synonyms | Phenylacetohydroxamic acid | [14] |
| CAS Number | 5330-97-2 | [14] |
| Molecular Formula | C₈H₉NO₂ | [14] |
| Molecular Weight | 151.16 g/mol | [14] |
| Appearance | White to off-white solid (predicted) | |
| Solubility | Poorly soluble in water; Soluble in polar aprotic solvents like DMSO and polar protic solvents like ethanol. |
Stock Solution Preparation: A Critical First Step
Due to its poor aqueous solubility, a high-concentration stock solution of this compound must be prepared in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating primary stock solutions.
Protocol:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in 100% DMSO to achieve a high concentration (e.g., 10 mg/mL or 20 mg/mL). Ensure complete dissolution, using gentle vortexing if necessary.
-
Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile container.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Causality Note: Using DMSO is essential for solubilizing the hydrophobic phenylacetamide core. However, it is crucial to control the final concentration of DMSO in the antimicrobial assays, as concentrations above 0.5-1% can be toxic to microbial cells and confound the results. All experiments must include a vehicle control (culture medium with the same final DMSO concentration as the test wells) to validate that any observed antimicrobial effect is due to the compound itself and not the solvent.
Antimicrobial Screening Workflow
The following diagram illustrates a comprehensive workflow for the antimicrobial evaluation of this compound, from initial screening to determination of bactericidal or fungicidal activity.
Caption: A generalized workflow for antimicrobial screening.
Detailed Protocols: From MIC to MBC/MFC
The following protocols are based on the standards established by the Clinical and Laboratory Standards Institute (CLSI), ensuring methodological rigor and reproducibility.[15][16]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[3] The broth microdilution method is a standardized and widely used technique for determining MIC values.
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Test microorganisms (see Table 2 for recommended strains)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria[15]
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi[16]
-
Sterile 96-well flat-bottom microtiter plates
-
Standardized microbial inoculum (0.5 McFarland standard)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)
-
Sterile DMSO (for vehicle control)
-
Incubator
Procedure:
-
Plate Setup: In each well of a 96-well plate, add 50 µL of the appropriate sterile broth (CAMHB or RPMI-1640).
-
Compound Dilution:
-
Add 50 µL of the this compound stock solution to the first column of wells. This creates an initial dilution.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 50 µL from the last column. This will result in 50 µL of varying compound concentrations in each well.
-
-
Control Wells:
-
Positive Control: Prepare serial dilutions of a standard antibiotic.
-
Vehicle Control: Add DMSO to a well at the highest concentration used in the test wells.
-
Growth Control: Add 50 µL of sterile broth (no compound or DMSO).
-
Sterility Control: Add 100 µL of sterile broth only (no inoculum).
-
-
Inoculum Preparation:
-
Culture the microbial strains overnight.
-
Adjust the turbidity of the microbial suspension in sterile saline or broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically a 1:100 dilution of the adjusted suspension.
-
-
Inoculation: Add 50 µL of the final diluted inoculum to each well (except the sterility control). This brings the final volume in each well to 100 µL.
-
Incubation:
-
Bacteria: Incubate plates at 35 ± 2°C for 16-20 hours in ambient air.
-
Fungi: Incubate plates at 35 ± 2°C for 24-48 hours (depending on the species).
-
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of this compound that shows no visible growth (i.e., no turbidity or pellet formation). The growth control well should be turbid.
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial microbial inoculum.
Procedure:
-
Subculturing: Following the MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC concentrations that showed no visible growth.
-
Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, transfer a 10 µL aliquot from each of these wells and spot-plate it onto an appropriate sterile agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi). Also, plate an aliquot from the growth control well to confirm inoculum viability.
-
Incubation: Incubate the agar plates under the appropriate conditions (e.g., 35 ± 2°C for 24-48 hours).
-
MBC/MFC Determination: After incubation, count the number of colonies on each spot. The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, tabular format to allow for easy comparison and interpretation.
Table 1: Example Data Presentation for Antimicrobial Screening of this compound
| Microorganism | Strain ID (e.g., ATCC) | Gram (+/-) / Type | MIC (µg/mL) | MBC/MFC (µg/mL) | MBC/MIC Ratio |
| Staphylococcus aureus | ATCC 25923 | Gram (+) | Data | Data | Data |
| Escherichia coli | ATCC 25922 | Gram (-) | Data | Data | Data |
| Pseudomonas aeruginosa | ATCC 27853 | Gram (-) | Data | Data | Data |
| Candida albicans | ATCC 90028 | Yeast | Data | Data | Data |
| Ciprofloxacin | (Control) | N/A | Data | Data | Data |
| Amphotericin B | (Control) | N/A | Data | Data | Data |
Interpretation:
-
An MBC/MIC ratio of ≤ 4 is generally considered indicative of cidal (killing) activity.
-
An MBC/MIC ratio of > 4 suggests static (inhibitory) activity.
Quality Control: Ensuring Self-Validating Systems
The integrity of antimicrobial screening data relies on rigorous quality control. The use of reference strains with known susceptibility profiles is mandatory to validate the accuracy of the test system.[17][18]
Table 2: Recommended Quality Control Strains
| Organism | ATCC® No.™ | Recommended for QC of |
| Escherichia coli | 25922™ | Gram-negative susceptibility testing |
| Staphylococcus aureus | 25923™ | Gram-positive susceptibility testing |
| Pseudomonas aeruginosa | 27853™ | Non-fastidious Gram-negative testing |
| Enterococcus faecalis | 29212™ | Broth microdilution MIC testing |
| Candida parapsilosis | 22019™ | Antifungal susceptibility testing |
| Candida krusei | 6258™ | Antifungal susceptibility testing |
Trustworthiness: Each batch of experiments should include these QC strains tested against a standard antibiotic. The resulting MICs must fall within the acceptable ranges defined by CLSI to validate the results obtained for the test compound.[17]
Proposed Mechanism of Action: Metalloenzyme Inhibition
The primary hypothesized mechanism of antimicrobial action for this compound is the inhibition of essential bacterial metalloenzymes via chelation of the active site metal cofactor.
Caption: Proposed mechanism via metalloenzyme inhibition.
The bidentate nature of the hydroxamic acid group allows it to form a stable complex with the Zn²⁺ ion within the enzyme's active site.[5][7] This coordination displaces water molecules and key amino acid residues necessary for catalysis, effectively inactivating the enzyme.[9] The resulting disruption of critical pathways, such as outer membrane synthesis or protein maturation, leads to bacterial growth inhibition and death.[7][10]
References
- 1. testinglab.com [testinglab.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimycobacterial Activities of Hydroxamic Acids and Their Iron(II/III), Nickel(II), Copper(II) and Zinc(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacterial Zinc Metalloenzyme Inhibitors: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the Selectivity of Metalloenzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism and Inhibition of LpxC: an essential zinc-dependent deacetylase of bacterial lipid A synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LpxC Inhibitors: Design, Synthesis, and Biological Evaluation of Oxazolidinones as Gram-negative Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel potent hydroxamic acid inhibitors of peptidyl deformylase and the importance of the hydroxamic acid functionality on inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydroxamic acid derivatives as potent peptide deformylase inhibitors and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Reference method for broth dilution antifungal susceptibility testing of yeasts : Approved standard | Semantic Scholar [semanticscholar.org]
- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 16. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 17. Quality Control Strains (standard strains) and their Uses • Microbe Online [microbeonline.com]
- 18. microbiologyclass.net [microbiologyclass.net]
Application Notes and Protocols for the In Vitro Evaluation of N-Hydroxy-2-phenylacetamide
Introduction: Unveiling the Therapeutic Potential of N-Hydroxy-2-phenylacetamide
This compound is a compound of interest within drug discovery, with a chemical structure suggestive of potential biological activity. While comprehensive data on this specific molecule is still emerging, the broader class of phenylacetamide derivatives has demonstrated significant promise, particularly in oncology. Studies on related compounds have revealed potent anti-cancer properties, including the induction of cytotoxicity, apoptosis (programmed cell death), and cell cycle arrest in various cancer cell lines.[1][2][3] Furthermore, a key mechanism of action for some related molecules is the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression and are often dysregulated in cancer.[4][5][6]
These application notes provide a comprehensive framework for the initial in vitro characterization of this compound. The protocols herein are designed to be robust and self-validating, guiding researchers through a logical progression of experiments to assess the compound's cytotoxic effects and elucidate its potential mechanisms of action. This guide is intended for researchers, scientists, and drug development professionals seeking to systematically evaluate the therapeutic potential of this compound.
I. Foundational Analysis: Assessing Cytotoxicity and Cell Viability
The initial step in evaluating any potential therapeutic compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[7] This assay quantifies the metabolic activity of living cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
A. Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[7][8] The resulting formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active (viable) cells.[9]
B. Experimental Workflow: MTT Assay
Caption: Workflow for the MTT Cell Viability Assay.
C. Detailed Protocol: MTT Assay
Materials:
-
Selected cancer cell line(s)
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Controls: Include wells with vehicle-treated cells (negative control) and a known cytotoxic drug (positive control). Also include wells with medium only for background subtraction.[9]
-
-
Incubation: Incubate the plates for various time points (e.g., 24, 48, and 72 hours) to assess time-dependent effects.[10]
-
MTT Addition: After the desired incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[1][7]
-
Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7][10] Mix thoroughly by placing the plate on an orbital shaker for 15 minutes.[8]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[7] A reference wavelength of >650 nm can be used to reduce background noise.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot cell viability against compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Table 1: Recommended Reagent Concentrations and Incubation Times for MTT Assay
| Parameter | Recommended Value | Source(s) |
| Cell Seeding Density | 5,000–10,000 cells/well | [1] |
| Treatment Incubation | 24, 48, 72 hours | [10] |
| MTT Final Concentration | 0.5 mg/mL | [7] |
| MTT Incubation | 4 hours | [7] |
| Solubilization | 15 minutes on shaker | |
| Absorbance Wavelength | 570 nm |
II. Mechanistic Insight: Investigating Apoptosis Induction
Should this compound demonstrate significant cytotoxicity, the next logical step is to determine if cell death is occurring via apoptosis. Apoptosis is a controlled, programmed process of cell death that is essential for normal tissue homeostasis. Many anti-cancer therapies function by inducing apoptosis in malignant cells.[1] We will explore two complementary assays to investigate apoptosis.
A. Annexin V & Propidium Iodide (PI) Staining for Flow Cytometry
Principle: This assay distinguishes between different stages of cell death.[11]
-
Annexin V: In early apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify these early apoptotic cells.[11][12]
-
Propidium Iodide (PI): PI is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[11]
By using both stains, cells can be categorized into four populations:
-
Viable: Annexin V- / PI-
-
Early Apoptotic: Annexin V+ / PI-
-
Late Apoptotic/Necrotic: Annexin V+ / PI+
-
Necrotic: Annexin V- / PI+
Detailed Protocol: Annexin V/PI Staining
Materials:
-
Cells treated with this compound at IC50 and 2x IC50 concentrations
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours.[1]
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension at approximately 300 x g for 5 minutes.[1]
-
Washing: Wash the cells twice with cold PBS and then once with 1X Binding Buffer.[13]
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1][13]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13]
B. Caspase-Glo® 3/7 Assay
Principle: Caspases are a family of proteases that are critical executioners of apoptosis. Caspases-3 and -7 are key effector caspases that cleave numerous cellular proteins, leading to the morphological and biochemical hallmarks of apoptosis. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active caspases-3 and -7.[15][16] This cleavage releases aminoluciferin, which is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of caspase-3/7 activity.[15] The "add-mix-measure" format makes it ideal for high-throughput screening.[15][17]
Detailed Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Cells treated with this compound in white-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System (Promega, Cat. No. G8091 or similar)
-
Luminometer
Procedure:
-
Assay Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions by adding the buffer to the lyophilized substrate.[17] Allow the reagent to equilibrate to room temperature before use.
-
Cell Treatment: Seed cells in a white-walled 96-well plate and treat with a range of concentrations of this compound.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Mix the contents of the wells by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[17]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. Increased luminescence relative to the vehicle control indicates the induction of apoptosis via caspase-3/7 activation.
Caption: Proposed Apoptotic Signaling Pathway and Assay Targets.
III. Cell Cycle Analysis
Some anti-cancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is the standard method for analyzing DNA content and determining the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[18][19]
A. Principle of Cell Cycle Analysis
PI is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[18] The amount of fluorescence emitted by a PI-stained cell is therefore directly proportional to its DNA content.
-
G0/G1 phase: Cells have a normal (2N) amount of DNA.
-
S phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M phase: Cells have completed DNA replication and have a 4N amount of DNA before dividing.
Because PI also binds to RNA, treatment with RNase is essential to ensure that only DNA is stained.[19][20]
B. Detailed Protocol: Cell Cycle Analysis by PI Staining
Materials:
-
Cells treated with this compound
-
PBS
-
Cold 70% ethanol[20]
-
PI staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)[19]
-
RNase A (100 µg/mL)[20]
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect and wash cells with PBS.
-
Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while gently vortexing to prevent clumping.[19][21] Fix for at least 30 minutes on ice or store at -20°C for several weeks.[20][22]
-
Washing: Centrifuge the fixed cells (a higher g-force may be needed) and wash twice with PBS to remove the ethanol.[19]
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity, from which the percentage of cells in each phase of the cell cycle can be calculated.
IV. Target Engagement: Histone Deacetylase (HDAC) Activity Assay
Given that many phenylacetamide derivatives are known to be HDAC inhibitors, it is crucial to investigate whether this compound shares this mechanism of action.[5][6] Cell-based HDAC activity assays provide a direct measure of the compound's ability to inhibit these enzymes within a cellular context.[4]
A. Principle of HDAC Activity Assays
Fluorometric or luminogenic cell-based HDAC assays are commonly used.[4][23] These assays typically use a cell-permeable substrate that contains an acetylated lysine residue. Inside the cell, HDACs remove the acetyl group. A developer reagent is then added that specifically acts on the deacetylated substrate to produce a fluorescent or luminescent signal.[24][25] If this compound is an HDAC inhibitor, it will prevent the deacetylation of the substrate, resulting in a decreased signal compared to untreated cells.
B. Detailed Protocol: Fluorometric HDAC Activity Assay
Materials:
-
Cells treated with this compound
-
HDAC Activity Assay Kit (e.g., Abcam ab156064, Cayman Chemical 10011563)
-
Trichostatin A (TSA) or another known HDAC inhibitor (positive control)
-
Fluorometric microplate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound for a predetermined time (e.g., 4-24 hours). Include a vehicle control and a positive control (TSA).
-
Substrate Incubation: Follow the specific kit manufacturer's instructions. This typically involves adding a cell-permeable HDAC substrate to each well and incubating for 1-2 hours at 37°C.
-
Development: Add the developer solution, which contains a reagent that generates a fluorescent signal from the deacetylated substrate and a lysis agent to release the product from the cells.[24][26] The developer solution also typically contains a potent HDAC inhibitor to stop the reaction.[24]
-
Incubation: Incubate at room temperature for 10-20 minutes.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350-380/440-460 nm).[24][25]
-
Data Analysis: A decrease in fluorescence in the compound-treated wells compared to the vehicle-treated wells indicates HDAC inhibition.
Table 2: Summary of Cell-Based Assays for this compound
| Assay | Principle | Key Output |
| MTT Assay | Metabolic reduction of MTT to formazan | Cell Viability, IC50 |
| Annexin V/PI Staining | Detection of PS externalization and membrane integrity | % Apoptotic & Necrotic Cells |
| Caspase-Glo 3/7 | Luminescent detection of caspase activity | Apoptosis Induction |
| PI Staining | Stoichiometric DNA binding and fluorescence | Cell Cycle Distribution |
| HDAC Activity Assay | Fluorometric detection of substrate deacetylation | Target Engagement, % Inhibition |
V. Concluding Remarks
This guide provides a structured and comprehensive approach to the initial in vitro characterization of this compound. By systematically assessing cytotoxicity, apoptosis, cell cycle effects, and potential HDAC inhibition, researchers can build a robust data package to understand the compound's biological activity and guide future drug development efforts. It is essential to adhere to best practices for cell-based assays, including using healthy, low-passage cells, optimizing cell seeding densities, and including all necessary controls to ensure data integrity and reproducibility.[27][28][29]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 4. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of HDAC Inhibitors Using a Cell-Based HDAC I/II Assay | Semantic Scholar [semanticscholar.org]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. researchgate.net [researchgate.net]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 13. Annexin V Staining Protocol [bdbiosciences.com]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Caspase 3/7 Activity [protocols.io]
- 17. promega.com [promega.com]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 22. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]
- 23. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 24. merckmillipore.com [merckmillipore.com]
- 25. Histone Deacetylase (HDAC) Activity Assay Kit (Fluorometric) | Abcam [abcam.com]
- 26. cdn.caymanchem.com [cdn.caymanchem.com]
- 27. biocompare.com [biocompare.com]
- 28. marinbio.com [marinbio.com]
- 29. promegaconnections.com [promegaconnections.com]
NMR spectroscopy of N-Hydroxy-2-phenylacetamide
An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of N-Hydroxy-2-phenylacetamide
Authored by a Senior Application Scientist
This document provides a comprehensive guide for the structural elucidation of this compound using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Tailored for researchers, scientists, and professionals in drug development, this guide moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a robust and verifiable analytical workflow.
Introduction: The Significance of this compound
This compound, also known as phenylacetohydroxamic acid, belongs to the hydroxamic acid class of compounds.[1] Hydroxamic acids are of significant interest in medicinal chemistry and drug development due to their potent metal-chelating properties, which enable them to act as inhibitors for a variety of metalloenzymes, including matrix metalloproteinases (MMPs) and histone deacetylases (HDACs).[2][3]
Given its therapeutic potential, unambiguous structural verification and purity assessment are paramount. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information on the molecular topology, connectivity, and three-dimensional structure of small organic molecules.[4] This guide details the application of one-dimensional (1D) and two-dimensional (2D) NMR experiments for the complete structural characterization of this compound.
Molecular Structure and Spectroscopic Overview
The structure of this compound (C₈H₉NO₂) contains several key features that are readily identifiable by NMR. For clarity throughout this guide, the atoms are numbered as shown below.
Key Structural Features for NMR Analysis:
-
Phenyl Ring: Five aromatic protons (H2-H6) and six aromatic carbons (C1-C6).
-
Methylene Bridge: A chemically distinct methylene group (-CH₂-) at position C7 with two equivalent protons (H7).
-
Hydroxamic Acid Moiety: A carbonyl group (C8) and two exchangeable protons attached to heteroatoms: one on the nitrogen (N-H) and one on the oxygen (O-H).
Core NMR Methodologies: A Primer
A multi-faceted approach using several NMR experiments is required for full structural assignment. Each experiment provides a unique piece of the structural puzzle.
-
¹H NMR (Proton NMR): Identifies all unique proton environments in the molecule, providing information on chemical shift, signal integration (proton count), and spin-spin coupling (neighboring protons).
-
¹³C NMR (Carbon NMR): Identifies all unique carbon environments. Broadband proton-decoupled spectra yield singlets for each carbon, simplifying the spectrum but losing coupling information.[5]
-
DEPT (Distortionless Enhancement by Polarization Transfer): A set of experiments used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons.[6][7]
-
DEPT-90: Shows only signals from CH carbons.
-
DEPT-135: Shows positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons (like C1 and C8) are absent in both spectra.[8]
-
-
COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically over two to three bonds.[9][10][11] It reveals which protons are neighbors in the molecular structure.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly to the carbon they are attached to (one-bond ¹H-¹³C correlation).[12][13][14] It is a highly sensitive method for pairing up protons with their carbons.[15]
-
HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over multiple bonds (typically 2-4 bonds).[16][17] This is crucial for identifying connectivity across quaternary carbons and heteroatoms, piecing together the complete carbon skeleton.[18]
Experimental Workflow and Protocols
The overall process from sample receipt to final structure confirmation follows a logical sequence designed for efficiency and data integrity.
Protocol: Sample Preparation
The quality of the NMR spectrum is directly dependent on the quality of the sample.[19] Proper sample preparation is critical to avoid poor resolution, broad lines, and other spectral artifacts.
Materials:
-
This compound sample (5-10 mg for ¹H; 20-50 mg for ¹³C and 2D NMR)
-
High-quality 5 mm NMR tube and cap[20]
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Glass Pasteur pipette and a small plug of glass wool
-
Small vial for dissolution
Rationale for Solvent Choice: DMSO-d₆ is an excellent choice for hydroxamic acids. It is a polar aprotic solvent capable of dissolving the sample well. Crucially, it allows for the observation of the exchangeable N-H and O-H protons, which would rapidly exchange and become invisible in solvents like D₂O or CD₃OD. A study on substituted benzohydroxamic acids confirmed the stability of the hydroxamic acid tautomer in DMSO solution.[21]
Step-by-Step Protocol:
-
Weighing: Accurately weigh 20-30 mg of the this compound sample into a clean, dry vial. This amount provides a good concentration for both ¹H and a suite of ¹³C-based experiments without excessive acquisition times.[22][23]
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.[24] Gently swirl or vortex the vial to ensure the sample dissolves completely.
-
Filtration: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as it can introduce contaminants.[19]
-
Transfer: Filter the solution through the glass wool-plugged pipette directly into the NMR tube. This step is crucial to remove any particulate matter, which can severely degrade the magnetic field homogeneity and thus the spectral resolution.[19][24]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Protocol: NMR Data Acquisition
The following parameters are typical for a 500 MHz or 600 MHz NMR spectrometer.
1. ¹H NMR Acquisition:
-
Experiment: Standard 1D proton acquisition.
-
Number of Scans (ns): 8-16.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Rationale: This provides a high-quality spectrum with excellent signal-to-noise in a few minutes.
2. ¹³C NMR Acquisition:
-
Experiment: Standard 1D carbon with proton decoupling (e.g., zgpg30).
-
Number of Scans (ns): 1024-4096.
-
Relaxation Delay (d1): 2 seconds.
-
Rationale: ¹³C has a low natural abundance and lower gyromagnetic ratio, requiring significantly more scans than ¹H NMR to achieve a good signal-to-noise ratio.[22]
3. DEPT-135 and DEPT-90 Acquisition:
-
Experiment: Standard DEPT-135 and DEPT-90 pulse programs.
-
Number of Scans (ns): 512-1024.
-
Relaxation Delay (d1): 2 seconds.
-
Rationale: These experiments are more sensitive than a standard ¹³C experiment but still require a moderate number of scans. Running both is essential for unambiguous carbon type identification.[25]
4. 2D COSY Acquisition:
-
Experiment: Standard gradient-selected COSY (e.g., cosygpqf).
-
Number of Scans (ns): 2-4 per increment.
-
Increments (F1 dimension): 256-512.
-
Rationale: COSY is a sensitive experiment that quickly reveals ¹H-¹H coupling networks.[26]
5. 2D HSQC Acquisition:
-
Experiment: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.3).
-
Number of Scans (ns): 4-8 per increment.
-
Increments (F1 dimension): 256.
-
Rationale: This edited HSQC experiment not only shows one-bond correlations but can also phase CH/CH₃ signals differently from CH₂ signals, providing similar information to a DEPT-135 but with much higher sensitivity.[13]
6. 2D HMBC Acquisition:
-
Experiment: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Number of Scans (ns): 8-32 per increment.
-
Increments (F1 dimension): 256-512.
-
Long-range coupling delay (d6): Optimized for ~8 Hz.
-
Rationale: HMBC is less sensitive than HSQC and requires more scans. The delay is optimized for typical 2-3 bond J-couplings to establish long-range connectivity.[13]
Data Processing and Analysis
Raw Free Induction Decay (FID) data must be processed to generate interpretable spectra. This is typically performed using software such as Bruker's TopSpin[27], Mestrelab's Mnova[28][29], or the open-source web-based tool NMRium[30].
Standard Processing Steps:
-
Fourier Transform (FT): Converts the time-domain FID signal into the frequency-domain spectrum.
-
Phase Correction: Adjusts the phase of the signals to ensure all peaks are purely absorptive (positive and symmetrical).
-
Baseline Correction: Corrects for any distortions in the spectral baseline.
-
Referencing: Calibrates the chemical shift axis. For DMSO-d₆, the residual solvent peak is set to 2.50 ppm for ¹H and 39.52 ppm for ¹³C.
-
Integration (1D ¹H): Measures the relative area under each peak to determine proton ratios.
-
Peak Picking: Identifies the precise chemical shift of each signal.
Spectral Interpretation and Structural Elucidation
This section details the step-by-step process of assigning all signals and confirming the molecular structure of this compound using the acquired data.
Predicted NMR Data Summary
The following table summarizes the expected signals for this compound.
| Atom(s) | Label | Experiment | Expected δ (ppm) | Multiplicity / DEPT Phase |
| H2/H6 | Ar-H (ortho) | ¹H | ~7.3 | Multiplet |
| H3/H5 | Ar-H (meta) | ¹H | ~7.3 | Multiplet |
| H4 | Ar-H (para) | ¹H | ~7.2 | Multiplet |
| H7 | -CH₂- | ¹H | ~3.4 | Singlet |
| NH | N-H | ¹H | ~9.0-11.0 | Broad Singlet |
| OH | O-H | ¹H | ~9.0-11.0 | Broad Singlet |
| C1 | Ar-C (ipso) | ¹³C | ~135 | Quaternary (absent in DEPT) |
| C2/C6 | Ar-CH (ortho) | ¹³C | ~129 | CH (positive in DEPT-135) |
| C3/C5 | Ar-CH (meta) | ¹³C | ~128 | CH (positive in DEPT-135) |
| C4 | Ar-CH (para) | ¹³C | ~126 | CH (positive in DEPT-135) |
| C7 | -CH₂- | ¹³C | ~40 | CH₂ (negative in DEPT-135) |
| C8 | C=O | ¹³C | ~168 | Quaternary (absent in DEPT) |
Step-by-Step Assignment
Step 1: Analyze the ¹H NMR Spectrum
-
Identify the aromatic region between 7.2-7.4 ppm, which should integrate to 5 protons.
-
Locate a sharp singlet around 3.4 ppm, integrating to 2 protons. This is characteristic of the isolated methylene group (H7).
-
Find two broad singlets in the downfield region (>9.0 ppm), each integrating to 1 proton. These are the exchangeable NH and OH protons.
Step 2: Analyze the ¹³C and DEPT Spectra
-
The ¹³C spectrum should show 6 distinct signals (due to symmetry in the phenyl ring, C2/C6 and C3/C5 are equivalent).
-
The DEPT-135 spectrum is key:
-
One negative peak will appear around 40 ppm, confirming the CH₂ group (C7).
-
Three positive peaks will appear in the aromatic region (125-130 ppm), corresponding to the three unique CH carbons of the phenyl ring (C2/C6, C3/C5, C4).
-
By comparing the full ¹³C spectrum with the DEPT-135, two signals will be absent: the carbonyl carbon (C8, ~168 ppm) and the ipso-carbon (C1, ~135 ppm). This confirms their quaternary nature.[5][8]
-
Step 3: Analyze the 2D HSQC Spectrum
-
The HSQC spectrum will show direct, one-bond correlations, definitively linking protons to their attached carbons.[13]
-
A cross-peak will connect the proton signal at ~3.4 ppm to the carbon signal at ~40 ppm, assigning H7 to C7.
-
Cross-peaks in the aromatic region will connect the proton signals (~7.2-7.3 ppm) to their respective carbon signals (~126-129 ppm), confirming the Ar-CH assignments.
Step 4: Analyze the 2D HMBC Spectrum
-
The HMBC spectrum provides the final connections to build the molecular skeleton.[16][31] The following diagram illustrates the most critical correlations.
-
H7 Protons (~3.4 ppm): These are the most informative protons. Look for cross-peaks from this signal to:
-
The carbonyl carbon (C8, ~168 ppm) - a three-bond (³J) correlation that connects the methylene group to the hydroxamic acid moiety.
-
The ipso-carbon (C1, ~135 ppm) - a two-bond (²J) correlation that connects the methylene group to the phenyl ring.
-
The ortho-carbons (C2/C6, ~129 ppm) - a three-bond (³J) correlation.
-
-
NH Proton (>9.0 ppm): This proton should show a strong two-bond (²J) correlation to the carbonyl carbon (C8), confirming its position adjacent to the carbonyl group.
-
Aromatic Protons: These will show various correlations within the ring that confirm the substitution pattern. For example, the ortho-protons (H2/H6) will show a three-bond correlation to the para-carbon (C4).
By systematically analyzing these correlations, every atom in the molecule can be placed, leading to an unambiguous confirmation of the this compound structure.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the complete NMR-based structural elucidation of this compound. By employing a logical sequence of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, researchers can move from a prepared sample to a fully verified molecular structure. The causality-driven protocols and detailed interpretation guide ensure that the analysis is not only accurate but also robust and reproducible, meeting the high standards required for research and drug development.
References
- 1. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 9. nmr.ceitec.cz [nmr.ceitec.cz]
- 10. Video: 2D NMR: Homonuclear Correlation Spectroscopy (COSY) [jove.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 13. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 14. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. omicsonline.org [omicsonline.org]
- 18. researchgate.net [researchgate.net]
- 19. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 21. Ring-substituted benzohydroxamic acids: 1H, 13C and 15N NMR spectra and NH-OH proton exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 23. scribd.com [scribd.com]
- 24. organomation.com [organomation.com]
- 25. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]
- 26. nmr.oxinst.com [nmr.oxinst.com]
- 27. NMR Software | NMR Technologies | Bruker [bruker.com]
- 28. Mnova NMR Software for 1D and 2D NMR Data - Mestrelab [mestrelab.com]
- 29. NMR Data Processing Software | UD NMR Center [sites.udel.edu]
- 30. nmrium.com [nmrium.com]
- 31. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
Mass spectrometry analysis of N-Hydroxy-2-phenylacetamide
An In-Depth Guide to the Mass Spectrometry Analysis of N-Hydroxy-2-phenylacetamide
Application Note
Introduction
This compound (CAS No. 5330-97-2), also known as Phenylacetohydroxamic acid, is a derivative of the versatile phenylacetamide class of compounds.[1] Phenylacetamides serve as crucial building blocks in organic synthesis, particularly as precursors to phenylethylamines, a structural motif found in numerous pharmaceuticals and biologically active molecules.[2] The accurate and reliable analysis of this compound is paramount for structure verification, purity assessment, and quantification in various matrices, from synthetic reaction mixtures to biological samples.
Mass spectrometry (MS), coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as the definitive analytical tool for this purpose. This guide provides detailed protocols and expert insights into the GC-MS and LC-MS/MS analysis of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. We will explore the causality behind experimental choices, from sample preparation to data interpretation, ensuring a robust and self-validating analytical approach.
Physicochemical Properties and Structural Information
A foundational understanding of the analyte's properties is critical for method development in mass spectrometry. The molecular weight dictates the expected molecular ion peak, which is a cornerstone of spectral interpretation.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| Synonyms | Phenylacetohydroxamic acid, 2-Phenylacetohydroxamic acid | PubChem[1] |
| CAS Number | 5330-97-2 | PubChem[1] |
| Molecular Formula | C₈H₉NO₂ | PubChem[1] |
| Molecular Weight | 151.16 g/mol | PubChem[1] |
| Monoisotopic Mass | 151.063328530 Da | PubChem[1] |
Core Concepts in Mass Spectrometry of this compound
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). For this compound, the ionization method significantly influences the resulting mass spectrum.
-
Electron Ionization (EI) for GC-MS: In EI, high-energy electrons bombard the molecule, causing it to ionize and fragment. This "hard" ionization technique produces a rich fragmentation pattern that acts as a chemical fingerprint. The molecular ion (M•+) peak is expected at m/z 151. However, the most critical aspect of EI is the analysis of its fragmentation pattern, which provides definitive structural information.[3] For compounds with a benzyl group like this compound, a characteristic fragment is the tropylium ion (C₇H₇⁺) at m/z 91 .[1] This fragment is formed through the cleavage of the bond alpha to the phenyl ring, followed by rearrangement, and its high stability often makes it the base peak in the spectrum.[4]
-
Electrospray Ionization (ESI) for LC-MS: ESI is a "soft" ionization technique that typically results in minimal fragmentation. It is ideal for analyzing less volatile or thermally labile compounds. In positive ion mode (ESI+), this compound is expected to form a protonated molecule, [M+H]⁺, at m/z 152.07 . This allows for the confident determination of the molecular weight. When coupled with tandem mass spectrometry (MS/MS), this precursor ion can be selectively fragmented to produce characteristic product ions, enabling highly sensitive and selective quantification.[5]
Experimental Workflow Overview
The general workflow for the mass spectrometric analysis of a synthesized compound involves several key stages, from sample preparation to data interpretation.
References
Application Notes: N-Hydroxy-2-phenylacetamide as a Potential Chemical Probe for Inflammatory Pathway Research
Abstract
This guide provides a comprehensive technical overview of N-Hydroxy-2-phenylacetamide, also known as Phenylacetohydroxamic acid. While direct applications of this specific molecule as a chemical probe are not extensively documented in current literature, its structure combines two pharmacologically significant moieties: the phenylacetamide core and the hydroxamic acid functional group. This unique combination suggests significant potential for use as a chemical probe, particularly in the study of metalloenzymes involved in inflammation. This document outlines the compound's physicochemical properties, provides a detailed synthesis protocol, and, by leveraging data from structurally related compounds, proposes a primary application in the investigation of cyclooxygenase (COX) enzymes. A detailed, field-proven protocol for an in vitro COX inhibition assay is provided to enable researchers to validate this potential application.
Introduction and Scientific Context
This compound (PubChem CID: 220184) is a member of the acetamide class of compounds.[1] The exploration of small molecules as chemical probes is a cornerstone of modern drug discovery and chemical biology, allowing for the interrogation of complex biological systems. The structure of this compound is compelling due to its hydroxamic acid group (-CONHOH). Hydroxamic acids are a well-established class of metal ion chelators, particularly for zinc and iron.[2][3] This property makes them potent inhibitors of metalloenzymes, a diverse group of proteins critical to many pathological processes. Indeed, hydroxamic acid-containing molecules have been successfully developed as drugs, including histone deacetylase (HDAC) inhibitors for cancer therapy (e.g., Vorinostat) and matrix metalloproteinase (MMP) inhibitors.[2][3]
Furthermore, the phenylacetamide scaffold is present in numerous compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties.[4][5] Given this background, this compound represents an intriguing candidate for a chemical probe to explore biological pathways where metalloenzyme activity, particularly in the context of inflammation, is paramount.
This guide will therefore focus on its potential application as a probe for cyclooxygenase (COX) enzymes, which are key mediators of inflammation and are known targets of compounds with similar structural features.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is essential for its application in any experimental setting. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Phenylacetohydroxamic acid, 5330-97-2 | [1] |
| CAS Number | 5330-97-2 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| InChIKey | FPOQLQZHRCEVOT-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C(C=C1)CC(=O)NO | [1] |
| Topological Polar Surface Area | 49.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established organic chemistry routes. A common and reliable method involves the reaction of a phenylacetic acid derivative with hydroxylamine. The following protocol details the synthesis from phenylacetyl chloride and hydroxylamine hydrochloride.
3.1. Synthesis Workflow Diagram
Caption: General workflow for the synthesis of this compound.
3.2. Detailed Synthesis Protocol
Materials and Reagents:
-
Phenylacetyl chloride
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl Acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Thin-layer chromatography (TLC) supplies
-
Rotary evaporator
-
Recrystallization or column chromatography supplies
Procedure:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hydroxylamine hydrochloride (1.1 equivalents) in anhydrous THF. Cool the flask to 0°C in an ice bath.
-
Base Addition: Slowly add triethylamine (2.2 equivalents) to the stirred suspension. The triethylamine neutralizes the HCl and liberates the free hydroxylamine. Stir for 20-30 minutes at 0°C.
-
Acylation: In a separate flask, prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous THF. Add this solution dropwise via a dropping funnel to the hydroxylamine mixture at 0°C.
-
Causality Note: Dropwise addition at low temperature is crucial to control the exothermic reaction and prevent side product formation.
-
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material (phenylacetyl chloride) is consumed.
-
Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any unreacted acid chloride and HCl salts) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield pure this compound.
Application as a Chemical Probe: COX Pathway Inhibition
The primary proposed application for this compound as a chemical probe is in the study of inflammatory pathways, specifically as an inhibitor of cyclooxygenase (COX) enzymes.
4.1. Proposed Mechanism of Action
COX enzymes (COX-1 and COX-2) are central to the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[6] The active site of COX enzymes contains a critical metal ion. The hydroxamic acid moiety of this compound is an excellent metal chelator and can be hypothesized to coordinate with this metal ion, thereby inhibiting the enzyme's catalytic activity.[2][7] This mechanism is a known mode of action for many anti-inflammatory agents.
Caption: Proposed mechanism of this compound as a COX inhibitor.
4.2. Protocol: In Vitro COX Inhibitor Screening Assay (Fluorometric)
This protocol provides a robust method to screen this compound for its ability to inhibit COX-1 and COX-2 in vitro. The assay is based on the fluorometric detection of Prostaglandin G2, the intermediate product generated by COX activity.[8]
Materials and Reagents:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (fluorometric)
-
COX Cofactor (e.g., in DMSO)
-
Arachidonic Acid (substrate)
-
This compound (test compound), dissolved in DMSO
-
Known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control
-
96-well white opaque flat-bottom plates
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
Procedure:
-
Reagent Preparation:
-
Prepare all reagents according to the supplier's instructions. Store enzymes on ice.
-
Prepare a 10X stock solution of this compound in DMSO. Then, create a serial dilution in COX Assay Buffer to test a range of concentrations (e.g., 1 nM to 100 µM).
-
Prepare 10X stock solutions of the positive control inhibitors.
-
-
Assay Plate Setup:
-
Enzyme Control (100% Activity): Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (Positive Control): Add 10 µL of the 10X known inhibitor solution.
-
Test Wells: Add 10 µL of each 10X this compound dilution to respective wells.
-
Solvent Control: Add 10 µL of the assay buffer containing the same final concentration of DMSO as the test wells. This is critical to ensure the solvent does not affect enzyme activity.
-
-
Reaction Mix Preparation: Prepare a master mix for the number of wells required. For each well, combine:
-
76 µL COX Assay Buffer
-
1 µL COX Probe
-
2 µL Diluted COX Cofactor
-
1 µL COX-1 or COX-2 enzyme
-
-
Reaction Initiation:
-
Add 80 µL of the Reaction Mix to each well.
-
Pre-incubate the plate for 10-15 minutes at 25°C to allow the test compound to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the arachidonic acid substrate solution to all wells simultaneously using a multi-channel pipette.
-
-
Measurement:
-
Immediately place the plate in the fluorescence plate reader.
-
Measure the fluorescence kinetically (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes, taking readings every 30-60 seconds.[9]
-
-
Data Analysis:
-
Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = [(Slope_EC - Slope_Sample) / Slope_EC] * 100 (where EC is the Enzyme Control).[8]
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the probe that causes 50% inhibition).
-
Conclusion and Future Directions
This compound is a molecule with significant, albeit underexplored, potential as a chemical probe. Its hydroxamic acid functional group, a known pharmacophore for metalloenzyme inhibition, combined with a phenylacetamide core, makes it a prime candidate for investigating enzymes in inflammatory pathways. The protocols provided herein offer a clear path for its synthesis and subsequent characterization as a potential COX inhibitor. Successful validation would establish this compound as a valuable tool for researchers in drug discovery and chemical biology, enabling further studies into the intricate roles of COX enzymes in health and disease.
References
- 1. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of phenylacetamides as sodium-channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Hydroxamic Acids: Biological Properties and Potential Uses as Therapeutic Agents [ouci.dntb.gov.ua]
- 8. assaygenie.com [assaygenie.com]
- 9. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]
Experimental Design for N-Hydroxy-2-phenylacetamide Studies
An Application Note and Protocol Guide
Introduction
N-Hydroxy-2-phenylacetamide, also known as phenylacetohydroxamic acid, is a small molecule belonging to the hydroxamic acid class of compounds.[1] Its structure is characterized by a phenylacetamide core, a common scaffold in medicinal chemistry, and a hydroxamic acid functional group (-C(=O)NHOH). This hydroxamic acid moiety is a potent zinc-binding group, a feature famously exploited in the design of metalloenzyme inhibitors.[2] Histone deacetylases (HDACs), a class of enzymes crucial to epigenetic regulation, are primary targets for hydroxamic acid-containing molecules, with several approved drugs for cancer therapy.[3][4][5]
This guide provides a comprehensive framework for the preclinical investigation of this compound. It outlines detailed protocols from initial synthesis and characterization to in vitro biological evaluation and pharmacokinetic profiling. The experimental design emphasizes a mechanistic approach, aiming to elucidate the compound's primary mode of action, cellular effects, and metabolic fate, thereby providing a solid foundation for further drug development.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental for all subsequent experimental work, influencing everything from solvent selection for assays to formulation for in vivo studies.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | Phenylacetohydroxamic acid, NSC-2544 | [1] |
| CAS Number | 5330-97-2 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | |
| Topological Polar Surface Area | 49.3 Ų | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Rationale for Study: The HDAC Inhibition Hypothesis
The primary rationale for investigating this compound stems from the well-established activity of the hydroxamic acid group as an inhibitor of zinc-dependent histone deacetylases (HDACs).[4] HDACs remove acetyl groups from lysine residues on histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDACs, compounds like this compound can induce histone hyperacetylation, relax chromatin structure, and reactivate the expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.
Beyond HDAC inhibition, phenylacetamide derivatives have been explored for a range of other biological activities, including anti-inflammatory, neuroprotective, and broader anticancer effects, making a multi-faceted investigation prudent.[6][7][8][9]
Caption: General workflow for the preclinical evaluation of this compound.
Synthesis and Analytical Characterization
Protocol 1: Synthesis via Acylation of Hydroxylamine
Rationale: This is a standard and reliable method for forming a hydroxamic acid from a more readily available carboxylic acid precursor, phenylacetic acid. The use of an activating agent like EDC facilitates amide bond formation under mild conditions.
Materials:
-
Phenylacetic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve phenylacetic acid (1.0 eq) in anhydrous DCM.
-
Add EDC (1.2 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in water and neutralizing with NaHCO₃ (1.5 eq) or by using a free base solution.
-
Slowly add the hydroxylamine solution to the activated phenylacetic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress using Thin-Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield pure this compound.
Protocol 2: Purity Analysis by RP-HPLC
Rationale: High-performance liquid chromatography is essential to confirm the purity of the synthesized compound before its use in biological assays. A purity level of >95% is required for reliable data.
Instrumentation & Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility)
-
Mobile Phase B: Acetonitrile (MeCN) with 0.1% Formic Acid
-
Sample dissolved in MeCN/Water (50:50)
Procedure:
-
System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes.
-
Sample Injection: Inject 10 µL of a 1 mg/mL sample solution.
-
Elution Gradient: Run a linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Hold: Hold at 95% Mobile Phase B for 5 minutes.
-
Re-equilibration: Return to initial conditions and re-equilibrate for 5 minutes.
-
Detection: Monitor the elution profile at 254 nm.
-
Analysis: Calculate purity based on the area under the curve of the main peak relative to the total peak area. Confirm identity using LC-MS to match the molecular weight.[10]
In Vitro Biological Evaluation
Protocol 3: HDAC Inhibition Assay (Fluorometric)
Rationale: This assay directly measures the enzymatic activity of HDACs and is the primary method to validate the hypothesis that this compound is an HDAC inhibitor. The fluorometric readout provides high sensitivity.
Materials:
-
HDAC Fluorometric Assay Kit (commercially available)
-
HeLa cell nuclear extract (as a source of HDACs) or recombinant human HDACs
-
This compound (test compound)
-
Vorinostat/SAHA (positive control inhibitor)[11]
-
DMSO (vehicle control)
-
Assay Buffer
-
Fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
Black 96-well microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound and the positive control (Vorinostat) in assay buffer. The final DMSO concentration should be <1%.
-
In the 96-well plate, add 50 µL of HeLa nuclear extract or recombinant HDAC enzyme to each well.
-
Add 5 µL of the diluted test compound, positive control, or vehicle (assay buffer with DMSO) to the respective wells.
-
Incubate for 10 minutes at 37°C to allow compound-enzyme interaction.
-
Initiate the reaction by adding 50 µL of the fluorogenic substrate to all wells.
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction and generate the fluorescent signal by adding 50 µL of the developer solution.
-
Incubate for 15 minutes at 37°C.
-
Measure fluorescence using the plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Proposed mechanism of action via HDAC inhibition.
Protocol 4: Cell Viability/Cytotoxicity (MTT Assay)
Rationale: This assay assesses the overall effect of the compound on cell proliferation and viability. It is a crucial first step to determine if the target inhibition observed in an enzymatic assay translates to a functional cellular outcome.[12][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer)[13]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Doxorubicin (positive control)
-
DMSO (vehicle)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well cell culture plates
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound and positive control in culture medium.
-
Remove the old medium and add 100 µL of the compound-containing medium to the wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for 48-72 hours in a humidified incubator at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting viability against compound concentration.
Protocol 5: Genotoxicity Assessment (Comet Assay)
Rationale: It is critical to assess whether a potential therapeutic compound induces DNA damage. The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[14]
Materials:
-
Normal, non-malignant cells (e.g., V79 hamster lung cells or normal human fibroblasts)[14]
-
This compound
-
Methyl methanesulfonate (MMS) or H₂O₂ (positive controls)
-
Lysis buffer, electrophoresis buffer, and neutralization buffer
-
Low melting point agarose (LMA)
-
DNA stain (e.g., SYBR Green or propidium iodide)
-
Microscope slides
-
Horizontal gel electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Treat cells with various concentrations of this compound and controls for a defined period (e.g., 4-24 hours).
-
Harvest the cells and resuspend them in PBS at a concentration of ~1x10⁵ cells/mL.
-
Mix the cell suspension with molten LMA and pipette onto a pre-coated microscope slide. Allow to solidify.
-
Immerse the slides in cold lysis buffer for at least 1 hour to remove cell membranes and proteins, leaving behind nucleoids.
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer (pH > 13) and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., ~25 V) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."
-
Neutralize the slides, stain with a DNA-binding dye, and visualize using a fluorescence microscope.
-
Data Analysis: Capture images and analyze them using specialized software to quantify the amount of DNA in the comet tail (e.g., % Tail DNA). Compare the level of DNA damage in treated cells to vehicle and positive controls.
Metabolic Stability and Pharmacokinetics
Protocol 6: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: This assay predicts how quickly the compound will be metabolized in the liver, which is a primary determinant of its in vivo half-life and oral bioavailability. It specifically assesses the contribution of Cytochrome P450 (CYP) enzymes to the compound's clearance.[2][15][16]
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
This compound
-
Testosterone or Verapamil (positive control substrates with known metabolic rates)
-
NADPH regenerating system (or NADPH)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (MeCN) containing an internal standard (for LC-MS/MS analysis)
-
96-well plates and an incubator/shaker
Procedure:
-
Prepare a master mix of HLM in phosphate buffer.
-
Add the test compound and control substrates to the HLM master mix at a final concentration of 1 µM.
-
Pre-warm the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Create a "-NADPH" control by adding buffer instead.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a 96-well plate containing ice-cold MeCN with an internal standard.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Data Analysis: Quantify the remaining parent compound at each time point. Plot the natural log of the percentage of compound remaining versus time. The slope of this line (k) is the elimination rate constant. Calculate the in vitro half-life (t₁/₂) as 0.693/k.
Caption: Potential metabolic pathways of this compound in the liver.[2]
Protocol 7: In Vivo Pharmacokinetic (PK) Study in Rodents
Rationale: This study determines how a living organism absorbs, distributes, metabolizes, and excretes (ADME) the compound.[15][17][18] It provides essential parameters like half-life, clearance, and bioavailability that are critical for designing dosing regimens for future efficacy studies.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice (n=3-4 per group/route)
Dosing and Formulation:
-
Intravenous (IV) group: 2 mg/kg dose. Formulate in a vehicle like 5% DMSO, 40% PEG400, 55% Saline.
-
Oral (PO) group: 10 mg/kg dose. Formulate in a vehicle like 0.5% methylcellulose in water.
Procedure:
-
Fast animals overnight before dosing.
-
Administer the compound via the IV (tail vein) or PO (oral gavage) route.
-
Collect blood samples (~50-100 µL) from a suitable vessel (e.g., saphenous vein) at pre-defined time points.
-
IV: 0 (pre-dose), 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
PO: 0 (pre-dose), 15, 30 min, and 1, 2, 4, 8, 24 hours.
-
-
Place blood samples into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Process samples immediately by centrifuging at ~2000 x g for 10 minutes at 4°C to separate plasma.
-
Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) on the plasma concentration-time data.
Key PK Parameters to be Determined
| Parameter | Abbreviation | Description |
| Maximum Concentration | Cmax | The highest observed concentration in plasma (PO route). |
| Time to Cmax | Tmax | The time at which Cmax is reached (PO route). |
| Area Under the Curve | AUC | The total exposure of the drug over time. |
| Half-life | t₁/₂ | The time required for the plasma concentration to decrease by half. |
| Clearance | CL | The volume of plasma cleared of the drug per unit time. |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. |
| Bioavailability | F% | The fraction of the administered oral dose that reaches systemic circulation (calculated as [AUC_PO / AUC_IV] * [Dose_IV / Dose_PO] * 100). |
Conclusion and Future Directions
The experimental framework detailed in this guide provides a systematic approach to characterizing this compound. The data generated from these studies will establish its primary mechanism of action, cellular potency and safety, and its disposition within a biological system. Positive outcomes—namely potent HDAC inhibition, selective cancer cell cytotoxicity with minimal genotoxicity, and a favorable pharmacokinetic profile (e.g., reasonable half-life and oral bioavailability)—would strongly support advancing this compound into in vivo efficacy models for diseases where HDAC inhibition is a validated therapeutic strategy, such as specific hematological or solid tumors.[19] Subsequent research would focus on structure-activity relationship (SAR) studies to optimize potency and drug-like properties.[17]
References
- 1. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acgpubs.org [acgpubs.org]
- 9. benchchem.com [benchchem.com]
- 10. 2-Hydroxy-N-methyl-N-phenylacetamide | SIELC Technologies [sielc.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. In Vitro Assessment of the Genotoxic Hazard of Novel Hydroxamic Acid- and Benzamide-Type Histone Deacetylase Inhibitors (HDACi) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and its role in small molecule drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 17. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 18. Exacte Labs - Pharmacokinetics of small molecules [exactelabs.com]
- 19. Discovery of novel, orally bioavailable phenylacetamide derivatives as multikinase inhibitors and in vivo efficacy study in hepatocellular carcinoma animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming N-Hydroxy-2-phenylacetamide Precipitation in Cell Culture
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for N-Hydroxy-2-phenylacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for a common yet critical challenge: compound precipitation in cell culture experiments. We will explore the underlying causes of this issue and provide validated, step-by-step protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common questions our team receives regarding this compound precipitation. Each answer provides not only a solution but also an explanation of the underlying scientific principles.
Q1: Why is my this compound precipitating when I add it to my cell culture medium?
Answer: This phenomenon, often called "crashing out," is typically due to a rapid change in solvent environment that pushes the compound beyond its solubility limit in the aqueous cell culture medium.[1][2]
-
Physicochemical Properties: this compound (also known as Phenylacetohydroxamic acid) is a small organic molecule with a molecular weight of approximately 151.16 g/mol .[3] Like many such molecules, its structure confers limited solubility in water-based systems compared to organic solvents.
-
Polarity Mismatch: You likely dissolved your compound in a 100% organic solvent like Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution. When a small volume of this highly concentrated, non-polar stock is introduced into the large, aqueous, and polar environment of the cell culture medium, the DMSO disperses rapidly. This leaves the this compound molecules unable to stay dissolved in the water-based medium, causing them to aggregate and form a visible precipitate.[2]
-
Concentration Limit: The final concentration of the compound in the medium may simply exceed its maximum aqueous solubility.
-
Temperature Effects: Cell culture media are often stored refrigerated. Adding the compound stock to cold media can significantly decrease its solubility.[1][4]
Q2: I've followed the standard dilution protocols, but I still see precipitation over time. What could be the cause?
Answer: Delayed precipitation is a frustrating issue that can point to several factors related to the stability of the compound in the complex environment of the culture medium over the course of an experiment.
-
Media pH Shift: As cells metabolize, they release byproducts (like lactic acid) that can lower the pH of the culture medium.[1] this compound, as a hydroxamic acid, has a pKa value that makes its solubility sensitive to pH. A shift in pH could reduce its solubility over 24-72 hours.
-
Interaction with Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (if serum is included). Over time, the compound may interact with these components, forming less soluble complexes.[4][5][6]
-
Temperature Cycling: Repeatedly removing your culture plates or flasks from the stable 37°C environment of the incubator can cause temperature fluctuations, which may be enough to cause a compound near its solubility limit to precipitate.[1]
-
Evaporation: In long-term experiments, especially in multi-well plates, evaporation can occur. This increases the concentration of all components in the well, including your compound, potentially pushing it past its solubility limit.[1]
Q3: What is the correct, validated procedure for preparing and diluting my this compound stock solution?
Answer: The key to preventing precipitation is control. You must control the preparation of the stock solution and, most critically, the method of its dilution into the aqueous medium. A rapid dilution is the primary cause of precipitation; therefore, a gradual, stepwise dilution is the most effective solution.[1]
Below is our recommended standard operating procedure.
Experimental Protocol 1: Stock Solution Preparation & Serial Dilution
This protocol minimizes the solvent shock to the compound, greatly reducing the likelihood of precipitation.
Materials:
-
This compound powder
-
High-purity, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Complete cell culture medium (containing serum, if applicable)
-
37°C water bath or incubator
Procedure:
-
Prepare a High-Concentration Primary Stock:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve a high concentration (e.g., 50 mM). A high concentration minimizes the volume of DMSO added to your cells.
-
Vortex thoroughly for 1-2 minutes until the powder is completely dissolved. If needed, you can gently warm the tube to 37°C or briefly sonicate to aid dissolution.[7][8] This is your Primary Stock . Store it at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
-
-
Pre-warm the Culture Medium:
-
Before starting your dilution, place a sufficient volume of your complete cell culture medium in a 37°C water bath or incubator and allow it to equilibrate for at least 30 minutes. Never add the compound stock to cold media. [1]
-
-
Perform a Serial (Stepwise) Dilution:
-
Do NOT add the Primary Stock directly to your final culture volume. Instead, create an intermediate dilution.
-
For example, to achieve a final concentration of 50 µM from a 50 mM stock (a 1:1000 dilution), you could first make a 1:100 intermediate dilution.
-
Pipette 990 µL of the pre-warmed medium into a sterile tube.
-
Add 10 µL of your 50 mM Primary Stock to the medium. Crucially, add the stock dropwise into the vortex of the medium while it is being gently mixed. This gradual introduction is key. This creates a 500 µM Intermediate Stock .
-
Now, add the required volume of this Intermediate Stock to your culture wells to achieve the final 50 µM concentration.
-
The following diagram illustrates the importance of this stepwise process.
Q4: How much DMSO is safe for my cells, and how do I properly control for it?
Answer: While DMSO is an excellent solvent, it is not inert and can be toxic to cells at higher concentrations.
-
General Guideline: For most cell lines, it is crucial to keep the final concentration of DMSO in the culture medium at or below 0.5% (v/v) , with an ideal target of less than 0.1% to minimize any off-target effects.[7][9]
-
Cell Line Variability: Different cell lines have varying tolerances to DMSO. If you are working with a new cell line or are seeing unexpected toxicity, it is best practice to run a solvent tolerance experiment.
-
The Essential Vehicle Control: Every experiment involving a solvent-dissolved compound must include a "vehicle control." This control group should consist of cells treated with the same final concentration of DMSO as your experimental groups, but without the this compound. This allows you to distinguish the effects of your compound from any effects of the solvent itself.[9]
Table 1: General DMSO Tolerance for Cell Culture
| Final DMSO Concentration | General Cellular Effect | Recommendation |
| < 0.1% (v/v) | Generally considered safe with minimal effects. | Ideal Target |
| 0.1% - 0.5% (v/v) | Acceptable for many cell lines, but may cause stress. | Maximum Recommended ; use with caution. |
| > 0.5% (v/v) | Often leads to cytotoxicity and differentiation. | Avoid ; requires strong justification. |
Note: This table provides general guidance. Always validate the tolerance for your specific cell line.
Advanced Troubleshooting Workflow
If you have followed the protocols above and are still facing challenges, the following workflow can help you systematically diagnose the issue.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 5. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 6. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: N-Hydroxy-2-phenylacetamide Synthesis
Welcome to the technical support guide for the synthesis of N-Hydroxy-2-phenylacetamide. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes effectively.
This compound is a hydroxamic acid, a class of compounds widely recognized for their role as metal chelators, particularly as inhibitors of metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs).[1] Its synthesis is typically achieved by reacting a phenylacetic acid derivative, such as an ester or acid chloride, with hydroxylamine.[2] While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide addresses these issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My overall yield is significantly lower than expected. What are the common culprits?
Low yield is one of the most frequent issues. The cause often depends on the chosen synthetic route. Let's break down the possibilities.
-
For the Ester Route (e.g., Methyl Phenylacetate + Hydroxylamine):
-
Incomplete Reaction: The reaction between an unactivated ester and hydroxylamine can be slow and reversible. To drive the reaction to completion, a base like sodium methoxide (CH₃ONa) or potassium hydroxide (KOH) is often used to generate the more nucleophilic free hydroxylamine in situ from its hydrochloride salt.[3] Ensure you are using a sufficient excess of hydroxylamine and an appropriate base.
-
Hydrolysis of Starting Ester: If your solvent (e.g., methanol) contains water, the base can catalyze the hydrolysis of your starting ester to phenylacetic acid, which will not react under these conditions. Using anhydrous solvents is critical.
-
Suboptimal Temperature: While heating can increase the reaction rate, excessive heat can lead to degradation. The reaction should be carefully monitored, often running at room temperature or with gentle warming.
-
-
For the Acid Chloride Route (Phenylacetyl Chloride + Hydroxylamine):
-
Hydrolysis of Acid Chloride: Phenylacetyl chloride is highly reactive and will readily hydrolyze upon contact with moisture to form phenylacetic acid.[4] This is a major pathway for yield loss. All glassware must be oven-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., nitrogen or argon).
-
Incorrect Stoichiometry: Using an excess of phenylacetyl chloride can lead to the formation of di-acylated byproducts, consuming your hydroxylamine and desired product. Careful, slow addition of the acid chloride to the hydroxylamine solution is recommended to maintain the correct stoichiometry locally.[5]
-
FAQ 2: I've isolated a significant byproduct. How can I identify and prevent it?
The identity of the byproduct is the key to diagnosing the problem.
-
Most Common Byproduct: Phenylacetic Acid
-
Identification: This acidic impurity can be detected by TLC (it will have a different Rf value than your product and starting materials) and confirmed by NMR. It can be removed from your crude product with a simple wash using a mild aqueous base like sodium bicarbonate solution during the workup.[5]
-
Cause & Prevention: As discussed in FAQ 1, this arises from the hydrolysis of your starting material (ester or acid chloride).[4][6] The most effective preventative measure is the strict exclusion of water from your reaction.
-
-
Byproduct in DCC/Coupling Agent Routes: Dicyclohexylurea (DCU)
-
Identification: If you are synthesizing the hydroxamic acid directly from phenylacetic acid using a coupling agent like dicyclohexylcarbodiimide (DCC), you will form dicyclohexylurea (DCU) as a byproduct.[7] DCU is a white solid with very poor solubility in most organic solvents.
-
Prevention & Removal: The formation of DCU is unavoidable when using DCC. To remove it, the reaction mixture is typically filtered before the final workup. If DCU precipitates with your product, you may need to redissolve the crude material in a suitable solvent that leaves the DCU behind (e.g., ethyl acetate, followed by filtration).
-
-
Potential Byproduct: Products of Lossen Rearrangement
-
Identification: The Lossen Rearrangement involves the conversion of a hydroxamic acid to an isocyanate, which can then be trapped by nucleophiles (like amines or water) to form ureas or carbamates.[2][8] This side reaction is less common under standard synthesis conditions but can be triggered by activating agents (e.g., sulfonyl chlorides) or high temperatures.[8] Its products would appear as distinct spots on a TLC plate.
-
Prevention: Avoid excessive heating and the use of unnecessary activating agents. Standard conditions for reacting an ester or acid chloride with hydroxylamine are generally not conducive to this rearrangement.
-
Reaction & Troubleshooting Summary
The following table provides a quick reference for diagnosing and solving common issues in this compound synthesis.
| Observed Problem | Potential Side Product | Likely Cause | Recommended Solution |
| Low Product Yield | Phenylacetic Acid | Hydrolysis of ester or acid chloride starting material. | Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. |
| Low Product Yield | Unreacted Starting Material | Incomplete reaction (especially for ester route). | Use a base (e.g., NaOMe, KOH) to generate free hydroxylamine; use an excess of hydroxylamine; increase reaction time. |
| Formation of Insoluble White Precipitate | Dicyclohexylurea (DCU) | Use of DCC as a coupling agent.[7] | Filter the reaction mixture before workup. If co-precipitated, use selective solvent dissolution. |
| Colored Final Product | Colored Impurities | Degradation or impurities in starting materials. | Treat a hot solution of the crude product with activated charcoal before recrystallization.[7] |
| Multiple Unknown Spots on TLC | Lossen Rearrangement Products | Excessive heat or use of certain activating agents.[8] | Maintain moderate reaction temperatures and avoid unnecessary activating reagents. |
Visualizing the Chemistry: Pathways and Logic
To better understand the chemical transformations, the following diagrams illustrate the desired synthetic pathways and key side reactions.
Caption: Main synthetic routes to this compound.
Caption: Key side reaction pathways to consider during synthesis.
Experimental Protocols
Protocol 1: Synthesis from Methyl Phenylacetate (Ester Route)
This protocol describes a common method using a base to generate free hydroxylamine.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve hydroxylamine hydrochloride (1.2 equivalents) in anhydrous methanol.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of sodium methoxide in methanol (1.2 equivalents) or potassium hydroxide (1.2 equivalents). Stir for 30 minutes at 0 °C. A precipitate of NaCl or KCl may form.
-
Ester Addition: Add methyl phenylacetate (1.0 equivalent) to the mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., dilute HCl) to pH ~7.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the aqueous phase three times with ethyl acetate.
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization (see Protocol 2).
Protocol 2: Purification by Recrystallization
This is a general protocol for purifying the crude this compound.[7]
-
Solvent Selection: Choose a suitable solvent or solvent system. A mixture of ethanol and water is often effective. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and swirl for a few minutes. Caution: This may reduce your final yield.[7]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any other insoluble impurities. This step prevents premature crystallization.
-
Crystallization: Allow the filtered solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Caption: A logical workflow for troubleshooting synthesis outcomes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroxamic acid - Wikipedia [en.wikipedia.org]
- 3. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. Hydroxamate synthesis by acylation [organic-chemistry.org]
N-Hydroxy-2-phenylacetamide stability and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with N-Hydroxy-2-phenylacetamide. It is designed to offer practical, field-proven insights into the stability and storage of this compound, moving beyond generic recommendations to explain the underlying chemical principles. Our goal is to empower you to design robust experiments, troubleshoot stability-related issues, and ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling, storage, and stability of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. The hydroxamic acid functional group is susceptible to hydrolysis and photolytic degradation. Storing at low temperatures minimizes the rate of potential degradation reactions.
Q2: How should I prepare and store solutions of this compound?
A2: Solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, prepare the solution in a high-purity, degassed solvent and store it at 2-8°C in an amber vial for no longer than 24 hours. The choice of solvent can impact stability; for biological assays, ensure the solvent is compatible with your experimental system. For analytical purposes, HPLC-grade solvents are recommended.
Q3: I've noticed a discoloration in my solid sample/solution of this compound. What does this indicate?
A3: A change in color, such as the appearance of a yellow or brown tint, is a strong indicator of degradation. This is often due to oxidation or the formation of degradation products.[1] If discoloration is observed, it is recommended to verify the purity of the compound by an appropriate analytical method, such as HPLC, before proceeding with your experiments.
Q4: What are the primary degradation pathways for this compound?
A4: The primary degradation pathways for this compound are hydrolysis of the hydroxamic acid functional group and photolytic degradation. Hydrolysis can be catalyzed by both acidic and basic conditions, leading to the cleavage of the N-OH bond or the amide bond.[2] Photodegradation can occur upon exposure to UV light, which can generate reactive radical species.[1][3]
Q5: Are there any known incompatibilities with common lab reagents?
A5: Avoid strong oxidizing agents, strong acids, and strong bases, as they can accelerate the degradation of this compound. Additionally, be mindful of trace metal ion contamination in solvents or from glassware, as metal ions can catalyze oxidative degradation.[1]
Section 2: Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the use of this compound.
Issue 1: Rapid Degradation of this compound in Solution
-
Symptom: HPLC analysis shows a rapid decrease in the parent compound peak and the appearance of new peaks, even with freshly prepared solutions.
-
Potential Causes & Solutions:
| Possible Cause | Recommended Solution |
| Hydrolysis | The pH of your solution may be too acidic or basic. Adjust the pH to a near-neutral range (pH 6-8) using a suitable buffer system that is compatible with your experiment. |
| Oxidation | Dissolved oxygen in the solvent can promote oxidative degradation. Before preparing your solution, degas the solvent by sparging with an inert gas like nitrogen or argon. |
| Photodegradation | Exposure to ambient or UV light can induce degradation. Always work with solutions in a light-protected environment (e.g., using amber vials or covering glassware with aluminum foil). |
| Metal Ion Contamination | Trace metal ions from solvents or glassware can act as catalysts for degradation. Use high-purity solvents and consider pre-washing glassware with a chelating agent solution (e.g., EDTA) followed by thorough rinsing with high-purity water. |
Issue 2: Inconsistent or Non-Reproducible Experimental Results
-
Symptom: Significant variability in results between experiments using what is presumed to be the same concentration of this compound.
-
Potential Causes & Solutions:
| Possible Cause | Recommended Solution |
| Degradation During Storage | The stock solution may have degraded since its preparation. Always prepare fresh solutions for critical experiments. If using a previously prepared solution, verify its concentration and purity via HPLC before use. |
| Incomplete Dissolution | The compound may not be fully dissolved, leading to a lower effective concentration. Ensure complete dissolution by gentle warming or sonication, and visually inspect for any particulate matter before use. |
| Adsorption to Labware | The compound may adsorb to the surface of plastic or glass containers, especially at low concentrations. Consider using low-adsorption labware or pre-conditioning the labware with a solution of the compound. |
Section 3: Experimental Protocols
This section provides detailed methodologies for assessing the stability and purity of this compound.
Protocol 1: Purity and Stability Analysis by High-Performance Liquid Chromatography (HPLC)
This reverse-phase HPLC method is suitable for the routine analysis of this compound and its potential degradation products.
-
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (LC-MS grade)
-
This compound reference standard
-
-
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
-
Sample Preparation:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B.
-
Working Standard: Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.
-
Sample Solution: Prepare the sample in the mobile phase to achieve a concentration within the linear range of the assay.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[3][4]
-
Stress Conditions:
| Stress Condition | Procedure |
| Acid Hydrolysis | Mix 1 mL of the stock solution (1 mg/mL) with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[1] |
| Base Hydrolysis | Mix 1 mL of the stock solution (1 mg/mL) with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.[1] |
| Oxidative Degradation | Mix 1 mL of the stock solution (1 mg/mL) with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.[1] |
| Thermal Degradation | Store a solid sample of the compound in an oven at 60°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis. |
| Photolytic Degradation | Expose a solution of the compound (in a quartz cuvette) to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines. |
-
Analysis: Analyze the stressed samples by the HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.
Section 4: Visualizations
Diagram 1: Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
References
Technical Support Center: Troubleshooting Inconsistent Results with N-Hydroxy-2-phenylacetamide
Welcome to the technical support center for N-Hydroxy-2-phenylacetamide (also known as Phenylacetohydroxamic Acid). This guide is designed for researchers, scientists, and drug development professionals who are encountering variability and inconsistency in their experiments. Achieving reproducible data is paramount, and this resource provides in-depth, field-proven insights to help you identify, troubleshoot, and resolve common challenges associated with this compound. We will move beyond simple procedural steps to explore the causal relationships behind experimental outcomes, ensuring your protocols are robust and self-validating.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This guide is structured in a question-and-answer format to directly address the specific issues you may be facing. We will follow a logical workflow from compound verification to final data analysis.
Section 1: Compound Purity and Identity
The foundation of any reproducible experiment is the quality of the starting materials. Inconsistencies often originate from impurities or degradation of the compound before the experiment even begins.
Q1: My experimental results are highly variable from batch to batch. Could the purity of my this compound be the cause?
A: Absolutely. Batch-to-batch variability is a classic indicator of inconsistent compound purity. This compound is a hydroxamic acid, a class of compounds that can be challenging to synthesize and purify.[1] The presence of unreacted starting materials or synthetic byproducts can significantly alter the compound's effective concentration and biological activity.
Causality: The primary route to this compound involves reacting a derivative of phenylacetic acid with hydroxylamine.[2] Incomplete reactions or side reactions can introduce several common impurities that may interfere with your experiments. For instance, residual phenylacetic acid could alter the pH of your assay or exhibit its own weak biological effects, while other byproducts might compete for binding sites or interfere with analytical readouts.
Key Impurities to Consider:
| Impurity | Origin | Potential Impact | Analytical Signature |
| Phenylacetic Acid | Unreacted starting material | Can alter pH; may have weak, off-target biological activity. | A distinct peak in HPLC with a shorter retention time than the product. |
| Hydroxylamine | Unreacted starting material | A known mutagen; can be reactive and interfere with assay components.[1] | Difficult to detect by standard RP-HPLC; may require specialized analytical methods. |
| Self-Condensation Products | Side reactions during synthesis | Unknown biological activity; adds to the total mass, leading to inaccurate concentration calculations. | Additional peaks in HPLC/LC-MS, often with higher molecular weights. |
Self-Validating Protocol 1: Purity Assessment by Reverse-Phase HPLC
This protocol provides a baseline method to verify the purity of your this compound.
-
System Preparation: Equilibrate an HPLC system equipped with a C18 column (e.g., Newcrom R1 or equivalent) and a UV detector.[3][4]
-
Mobile Phase:
-
Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Water:MeCN) to a known concentration (e.g., 1 mg/mL).
-
Elution Method: Run a linear gradient, for example, from 10% to 90% MeCN over 15-20 minutes.[4]
-
Detection: Monitor the elution profile using a UV detector at a relevant wavelength, such as 254 nm.[4]
-
Analysis: A pure sample should yield a single, sharp major peak. The presence of multiple peaks indicates impurities. Calculate purity based on the relative peak area of the main component. For true confidence, purity should be >98%.
Section 2: Solubility and Solution Preparation
One of the most significant hurdles in obtaining consistent results is the poor aqueous solubility of many organic compounds, including this compound.
Q2: I'm struggling to dissolve this compound for my aqueous biological assays. What is the best approach?
A: This is a common challenge. Due to its phenyl ring, this compound has low solubility in water but is readily soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO).[5] The standard and recommended practice is to first prepare a concentrated stock solution in 100% DMSO.
Causality: The hydroxyl and acetamide groups provide some polarity, but the nonpolar phenyl ring dominates, limiting interactions with water molecules. DMSO is an excellent solvent for such amphipathic molecules, but its use requires careful consideration to avoid artifacts in biological systems.
Q3: My compound dissolves perfectly in DMSO, but it precipitates (crashes out) when I dilute it into my aqueous buffer or cell culture medium. How can I prevent this?
A: This phenomenon occurs when the compound rapidly moves from a highly favorable organic solvent (DMSO) to a much less favorable aqueous environment.[5] The key is to manage this transition carefully to maintain a metastable solution.
Troubleshooting Strategies for Preventing Precipitation:
-
Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells or cause artifacts.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your aqueous buffer.
-
Vigorous Mixing: Add the DMSO stock solution dropwise into the aqueous medium while vortexing or stirring vigorously. This rapid dispersion helps prevent localized supersaturation where precipitation can nucleate.[5]
-
Gentle Warming: Briefly warming the aqueous medium (e.g., to 37°C) can temporarily increase the solubility of the compound during dilution.[5] Ensure the final assay temperature is controlled.
Caption: Workflow for preparing aqueous working solutions.
Section 3: Compound Stability and Degradation
Hydroxamic acids are a chemically reactive functional group, and their stability in solution cannot be taken for granted. Degradation over time is a major, and often overlooked, source of inconsistent results.
Q4: I prepared a stock solution last week, and my results today are different. Could my this compound be degrading?
A: Yes, this is highly likely. The hydroxamic acid moiety is susceptible to hydrolysis, particularly under non-neutral pH conditions.[1] This process cleaves the molecule back into its precursors: phenylacetic acid and hydroxylamine.
Causality: The carbon atom of the hydroxamate group is electrophilic and can be attacked by water (hydrolysis). This reaction can be catalyzed by acidic or basic conditions. The resulting degradation products will not have the same biological activity as the parent compound, leading to a perceived loss of potency over time. Furthermore, some hydroxamic acids can undergo a Lossen rearrangement under physiological conditions, converting them into reactive isocyanates.[6]
Caption: Simplified hydrolytic degradation of this compound.
Self-Validating Protocol 2: Ensuring Compound Stability
-
Storage of Solid: Store solid this compound in a tightly sealed container in a cool, dry, and dark place, preferably desiccated.[7]
-
Stock Solution Storage: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use volumes in tightly sealed vials and store at -20°C or, for long-term storage, at -80°C.[8]
-
Avoid Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution introduces moisture from condensation, which can accelerate degradation. Using single-use aliquots is critical.
-
Use Fresh Solutions: For maximum consistency, always use freshly prepared working solutions for your experiments. If you must use an older stock, qualify its integrity via HPLC before use.
| Condition | Solid Compound | DMSO Stock Solution | Aqueous Working Solution |
| Temperature | 2-8°C or Room Temp (if dry) | -20°C (short-term) or -80°C (long-term) | Prepare fresh; use immediately |
| Atmosphere | Dry; inert gas preferred | Dry; inert gas overlay in vials | N/A |
| Light | Protect from light | Amber vials or protect from light | N/A |
Section 4: Integrating Knowledge to Troubleshoot Biological Assays
Inconsistent biological data is rarely due to a single factor. It is typically an interplay of the issues discussed above: purity, solubility, and stability.
Q5: My IC50 values for this compound are inconsistent between assays. How do I diagnose the root cause?
A: A systematic approach is required. Use the following decision tree to diagnose the source of variability. This process of elimination is the most trustworthy way to pinpoint the problem.
Caption: Root cause analysis for inconsistent bioassay results.
By methodically addressing each of these potential failure points—purity, solubility, stability, and protocol consistency—you can build a robust experimental system that yields reliable and reproducible data for this compound.
References
- 1. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Why Hydroxamates May Not Be the Best Histone Deacetylase Inhibitors—What Some May Have Forgotten or Would Rather Forget? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. medchemexpress.com [medchemexpress.com]
Technical Support Center: Purification of N-Hydroxy-2-phenylacetamide
An authoritative guide developed by a Senior Application Scientist, this Technical Support Center provides researchers, scientists, and drug development professionals with robust troubleshooting strategies and in-depth protocols to enhance the purity of synthesized N-Hydroxy-2-phenylacetamide.
Welcome to the technical support hub for this compound. This guide is designed to provide direct, actionable solutions to common purification challenges encountered in the laboratory. As Senior Application Scientists, we understand that achieving high purity is paramount for the reliability of downstream applications, from biological screening to further synthetic elaboration. This document moves beyond simple step-by-step instructions to explain the underlying chemical principles, empowering you to make informed decisions and adapt methodologies to your specific experimental context.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the purification and handling of this compound.
Q1: What are the most likely impurities in my crude this compound?
Potential impurities are typically derived from starting materials, side reactions, or subsequent degradation.[1] Key contaminants to be aware of include:
-
Unreacted Phenylacetic Acid: Incomplete reaction often leaves this acidic starting material in your crude product.[1]
-
Unreacted Hydroxylamine: As a polar starting material, it may persist if the reaction does not proceed to completion.
-
O-Acylated Byproduct (2-Aminoethyl 2-phenylacetate): The hydroxylamine can be acylated on the oxygen atom instead of the nitrogen, leading to this isomeric impurity.[2]
-
Diacylated Byproduct: Both the nitrogen and oxygen atoms of hydroxylamine can be acylated, particularly if an excess of the acylating agent is used.[2]
-
Reagents and Coupling Byproducts: If coupling agents like dicyclohexylcarbodiimide (DCC) are used, the corresponding dicyclohexylurea (DCU) byproduct will be a major, often difficult-to-remove, impurity.[1]
Q2: How do I choose the best purification method for my sample?
The optimal method depends on the scale of your synthesis and the nature of the impurities.[1]
-
Acid-Base Extraction: Highly effective for a first-pass purification to remove acidic impurities like unreacted phenylacetic acid or basic impurities.[3][4] It is a rapid and scalable liquid-liquid extraction technique.[5]
-
Recrystallization: The preferred method for large quantities of material, assuming a suitable solvent system can be found that yields crystalline solid. It is excellent for removing small amounts of impurities from a product that is already relatively pure.[6]
-
Flash Column Chromatography: The most powerful technique for separating compounds with similar polarities, such as the desired N-acylated product from the O-acylated byproduct.[1][6] It is ideal for achieving the highest purity, especially on small to medium scales.
Q3: How can I effectively monitor the purity of my product during the purification process?
A multi-tiered approach to analytical monitoring is recommended.
-
Thin-Layer Chromatography (TLC): An indispensable, rapid, and cost-effective tool for real-time monitoring of reaction progress and assessing the separation of fractions during column chromatography.[1]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment.[7] A well-developed HPLC method can provide precise percentages of the main component and any impurities.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation of your final product. ¹H NMR can also be used for quantitative purity assessment (qNMR) against a certified internal standard and helps identify specific impurities if their signals are resolved.[6][9]
Q4: My final product is a yellow or brown oil, but I expected a white solid. What should I do?
An oily or discolored appearance is a clear indicator of residual impurities.[1] This requires further purification. If column chromatography was your final step, it may be necessary to repeat it with a shallower solvent gradient to improve separation. Following chromatography, a final recrystallization step is often effective for inducing crystallization and removing trace impurities to yield a solid product.[1]
Q5: How should I store purified this compound?
Store the container tightly closed in a dry, cool, and well-ventilated place.[10] As with many organic compounds, it is prudent to protect it from prolonged exposure to light and air to prevent degradation. For long-term storage, keeping it in a desiccator at reduced temperature is advisable.
Troubleshooting Guide: Common Purification Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Product is discolored (yellow/brown) | Presence of colored impurities or degradation products. | During recrystallization, add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce your overall yield.[1] |
| Low recovery after recrystallization | The compound has significant solubility in the cold solvent; premature crystallization occurred during hot filtration. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility and maximize crystal formation. Use a minimal amount of cold solvent to wash the collected crystals. To prevent premature crystallization, preheat the filtration apparatus (funnel, filter flask) before hot filtration.[1] |
| Presence of unreacted phenylacetic acid | Incomplete reaction or insufficient purification. | Perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a mild aqueous base like 1M sodium bicarbonate (NaHCO₃) solution. The basic wash will deprotonate the phenylacetic acid, converting it to its water-soluble sodium salt, which partitions into the aqueous layer.[3][5] |
| Product co-elutes with an impurity during column chromatography | The solvent system (mobile phase) does not provide adequate resolution between the product and the impurity. | Optimize the mobile phase. Try a shallower gradient (e.g., increase the percentage of the stronger solvent more slowly). Alternatively, test a different solvent system entirely (e.g., dichloromethane/methanol instead of ethyl acetate/hexane).[2] |
| Product appears as an oil and will not crystallize | Significant impurities are present, inhibiting lattice formation. The compound may have a low melting point. | First, purify the oil by flash column chromatography to remove the bulk of impurities. Then, attempt to recrystallize the purified product from various solvent systems. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.[2] |
Visualized Purification Workflow
The following diagram illustrates a general workflow for purifying synthesized this compound, incorporating decision points based on the nature of the crude product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. Acid-base_extraction [bionity.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
Technical Support Center: N-Hydroxy-2-phenylacetamide Synthesis
A Guide to Selectivity: Overcoming O-Acylation
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of N-Hydroxy-2-phenylacetamide, a key hydroxamic acid intermediate. Our focus is to provide in-depth, field-proven insights and troubleshooting strategies to address the common and often frustrating side reaction of O-acylation, ensuring high-yield, high-purity synthesis of your target N-acylated product.
As Senior Application Scientists, we understand that robust and reproducible synthesis is paramount. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose and solve problems effectively.
The Core Challenge: N- vs. O-Acylation
The synthesis of this compound involves the acylation of hydroxylamine with phenylacetic acid or an activated derivative. Hydroxylamine (NH₂OH) is an ambident nucleophile, possessing two potential sites for reaction: the nitrogen atom and the oxygen atom.
-
N-Acylation (Desired Reaction): The nitrogen atom of hydroxylamine attacks the carbonyl carbon of the acylating agent, leading to the formation of the desired hydroxamic acid, this compound.
-
O-Acylation (Side Reaction): The oxygen atom attacks the carbonyl carbon, forming an undesired O-acylhydroxylamine ester byproduct.
The nitrogen in hydroxylamine is generally the more potent nucleophile (an example of the alpha effect), which should favor the desired N-acylation. However, reaction conditions can dramatically influence this selectivity. Theoretical investigations into the reaction of hydroxylamine with phenylacetate have explored the transition states and energy barriers for both N- and O-acylation, confirming the competitive nature of these pathways.[1]
Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a direct question-and-answer format.
Question 1: My analysis (TLC/HPLC/NMR) shows a significant amount of a byproduct. How can I confirm it's the O-acylated species and prevent its formation?
Answer:
This is the most common problem. The O-acylated byproduct is an isomer of your desired product and can often have similar chromatographic behavior, complicating purification.
Confirmation:
-
Mass Spectrometry (MS): Both the N- and O-acylated products will have the identical mass. Fragmentation patterns may differ and can be used for identification.
-
¹H NMR Spectroscopy: The key difference lies in the proton signals. In the desired N-hydroxy product (R-CO-NH -OH ), you will typically see two exchangeable protons. In the O-acyl byproduct (R-CO-O -NH₂ ), you will see a different set of exchangeable protons, often a broader singlet for the -NH₂ group.
-
¹³C NMR Spectroscopy: The carbonyl carbon (C=O) resonance may show a slight shift between the two isomers.
Prevention Strategy: Control the Nucleophilicity via pH
The root cause of O-acylation is often a loss of nucleophilicity at the nitrogen atom. This is highly pH-dependent.
-
The Problem with Acid: Under acidic conditions (pH < 5), the highly basic nitrogen atom of hydroxylamine becomes protonated (-⁺NH₃OH). This protonation effectively neutralizes its nucleophilicity, leaving the less basic oxygen atom as the primary site for nucleophilic attack. This principle is well-established and is even used intentionally when selective O-acylation is desired.[2]
-
The Solution: The reaction should be run under neutral to slightly basic conditions (pH 7-9). In this range, the nitrogen atom remains a free amine (-NH₂OH) and its superior nucleophilicity dominates.
-
Practical Application: If using hydroxylamine hydrochloride (NH₂OH·HCl), a common and stable salt, you must add at least one equivalent of a non-nucleophilic base (e.g., triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or sodium bicarbonate) to neutralize the HCl and liberate the free hydroxylamine. Using a slight excess of base (e.g., 1.1 equivalents) can ensure the reaction medium remains neutral to basic.
-
Question 2: I'm getting a low yield of my desired amide, and I see a lot of unreacted phenylacetic acid. What's going wrong?
Answer:
This points to an inefficient activation of the carboxylic acid. Carboxylic acids themselves are not reactive enough to be acylated by hydroxylamine directly without harsh conditions (e.g., very high temperatures) which can cause degradation.[3] You must first convert the phenylacetic acid into a more reactive electrophile.
Troubleshooting Activation:
-
Method 1: Coupling Agents (e.g., EDC, DCC): Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are excellent for mild and efficient amide bond formation.[4]
-
Cause of Failure: EDC and other coupling agents are sensitive to water. Ensure you are using anhydrous solvents (e.g., dry DMF or DCM). If your yield is still low, your coupling agent may have degraded. Use a fresh bottle.
-
Optimization: The addition of an activator like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can significantly improve the reaction rate and reduce side reactions by forming a more reactive activated ester intermediate.
-
-
Method 2: Acyl Chlorides (e.g., Phenylacetyl Chloride): This is a highly reactive derivative.
-
Cause of Failure: Phenylacetyl chloride is highly moisture-sensitive and will hydrolyze back to phenylacetic acid if exposed to water. The reaction must be run under strictly anhydrous conditions with a non-nucleophilic base to scavenge the HCl byproduct.
-
-
Method 3: Activated Esters (e.g., NHS Ester): Phenylacetic acid can be pre-reacted with N-hydroxysuccinimide (NHS) to form a stable, isolable activated ester. This ester then reacts cleanly with hydroxylamine.
-
Cause of Failure: The formation of the NHS ester itself might be incomplete. Ensure this first step has gone to completion before adding the hydroxylamine.
-
Question 3: The reaction is clean, but my product seems to decompose during workup or purification. Why?
Answer:
Hydroxamic acids are susceptible to hydrolysis, especially under strong acidic or basic conditions.[3] They are also metal chelators, and exposure to certain metals can catalyze degradation.
Strategies for Stable Workup & Purification:
-
Avoid Strong Acids/Bases: During the aqueous workup, use mild reagents like saturated sodium bicarbonate solution for washes instead of stronger bases like NaOH. Use dilute acid (e.g., 1 M HCl) sparingly if needed to neutralize excess base.[3]
-
Temperature Control: Perform all extractions and concentrations at low temperatures to minimize thermal degradation.
-
Purification:
-
Column Chromatography: Use a neutral solvent system (e.g., ethyl acetate/hexanes or DCM/methanol). Avoid using additives like triethylamine in the eluent unless necessary, as it can sometimes promote on-column reactions.[3]
-
Recrystallization: This is often the best method to obtain high-purity material if a suitable solvent system can be found.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best way to monitor the reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the most direct method. Use a moderately polar eluent (e.g., 50% ethyl acetate in hexanes). The product, being more polar due to the -NHOH group, should have a lower Rf than the starting activated ester or acyl chloride. Phenylacetic acid can be visualized by including an indicator or by staining. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is ideal.[3]
-
-
Q: Can I use aqueous hydroxylamine solution directly?
-
A: Yes, 50% aqueous hydroxylamine is often used, particularly for reactions with esters.[5] However, you must ensure your activated phenylacetic acid derivative is sufficiently stable to water. This method works well for robust substrates but can lead to hydrolysis of sensitive activating groups. The pH must be controlled, typically by adding a base like KOH or NaOH.
-
-
Q: Should I protect the hydroxyl group of hydroxylamine first?
-
A: For maximum, unambiguous selectivity, you can use an O-protected hydroxylamine derivative, such as O-benzylhydroxylamine or O-(tetrahydro-2H-pyran-2-yl)hydroxylamine.[5] You would perform the N-acylation and then chemically remove the protecting group in a subsequent step. While this approach is very effective at preventing O-acylation, it adds steps to the overall synthesis, increasing time and potentially lowering the overall yield. It is generally reserved for complex substrates where other methods have failed.
-
Optimized Experimental Protocols
The following protocols are designed to favor N-acylation.
Protocol 1: Synthesis via EDC/HOBt Coupling
This method is mild, generally high-yielding, and offers excellent N-acylation selectivity.
Materials:
-
Phenylacetic acid
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, 1 M HCl, Saturated NaHCO₃ solution, Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve phenylacetic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add TEA or DIPEA (2.2 eq) to the mixture. Note: Two equivalents are needed—one to neutralize the NH₂OH·HCl and one to facilitate the coupling.
-
Add hydroxylamine hydrochloride (1.1 eq) and stir for 10 minutes.
-
Slowly add EDC (1.2 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis from an Activated NHS Ester
This two-step method provides a stable intermediate and often results in a very clean final reaction.
Step A: Synthesis of Phenylacetic Acid NHS Ester
-
Dissolve phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.05 eq) in anhydrous DCM or THF.
-
Cool to 0 °C and add Dicyclohexylcarbodiimide (DCC) or EDC (1.1 eq).
-
Stir at 0 °C for 1 hour, then at room temperature overnight.
-
Filter off the urea byproduct (DCU if using DCC) and concentrate the filtrate to obtain the crude NHS ester, which can be purified or used directly.
Step B: Reaction with Hydroxylamine
-
Dissolve the phenylacetic acid NHS ester (1.0 eq) in a suitable solvent like THF or DMF.
-
In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and triethylamine (1.3 eq) in DMF or a THF/water mixture.
-
Add the hydroxylamine solution to the NHS ester solution at room temperature and stir for 2-4 hours.
-
Perform an aqueous workup as described in Protocol 1 to isolate the crude this compound.
Data & Protocol Comparison
| Parameter | Protocol 1 (EDC/HOBt) | Protocol 2 (NHS Ester) | Direct Acyl Chloride |
| Key Reagents | EDC, HOBt, Amine Base | Phenylacetic Acid, NHS, DCC/EDC | Phenylacetyl Chloride, Base |
| Reaction Steps | One Pot | Two Steps | One Step |
| Typical Temp. | 0 °C to Room Temp | Room Temperature | 0 °C to Room Temp |
| N:O Selectivity | High to Very High | Very High | Moderate to High |
| Advantages | Mild conditions; good for sensitive substrates. | Clean reaction; stable intermediate. | Fast reaction; inexpensive reagents. |
| Disadvantages | Cost of coupling agents; urea byproduct with DCC. | Adds an extra synthetic step. | Acyl chloride is moisture sensitive; HCl byproduct. |
Troubleshooting Workflow
If you encounter issues, follow this logical progression to diagnose the problem.
References
- 1. researchgate.net [researchgate.net]
- 2. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up N-Hydroxy-2-phenylacetamide Synthesis
Welcome to the comprehensive technical support guide for the synthesis of N-Hydroxy-2-phenylacetamide. This resource is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure the successful and scalable synthesis of this important chemical intermediate. Our focus is on anticipating challenges and providing robust solutions grounded in established chemical principles.
Overview of Synthetic Strategies
The synthesis of this compound typically involves the formation of an amide bond between a phenylacetic acid derivative and hydroxylamine or one of its protected forms. The choice of synthetic route is critical and depends on factors such as scale, available starting materials, and desired purity. The most common laboratory-scale synthetic routes involve the reaction of a phenylacetic acid derivative with ethanolamine. The primary methods include:
-
Direct amidation of phenylacetic acid : This method involves heating phenylacetic acid directly with ethanolamine, often at elevated temperatures to drive off water.
-
Reaction of an activated phenylacetic acid derivative : Phenylacetyl chloride or another activated form of phenylacetic acid can be reacted with ethanolamine, typically at lower temperatures.
-
**Aminolysis of an ester
N-Hydroxy-2-phenylacetamide quality control and analysis
An In-Depth Technical Guide to the Quality Control and Analysis of N-Hydroxy-2-phenylacetamide
Welcome to the Technical Support Center for this compound. As a Senior Application Scientist, I have designed this comprehensive guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into the quality control (QC) and analysis of this compound. This document moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only execute methods but also troubleshoot them effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common questions encountered during the handling and analysis of this compound.
Q1: What are the critical quality attributes for this compound?
A1: The critical quality attributes (CQAs) are the physical, chemical, and biological characteristics that must be within an appropriate limit to ensure the desired product quality. For this compound, these typically include:
-
Identity: Confirmation of the chemical structure.
-
Purity: Quantitation of the main component and detection of any impurities.
-
Impurities: Identification and quantification of process-related impurities and degradation products.
-
Appearance: Physical state and color.
-
Solubility: To ensure appropriate solvent selection for analysis and formulation.
Q2: Which analytical techniques are most suitable for analyzing this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive analysis[1].
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for purity assessment and quantification due to its high resolution and sensitivity. A reverse-phase method with UV detection is most common[2].
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and for structural confirmation of the main compound[3].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation and can help identify impurities if they are present at sufficient levels[4].
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Provides confirmation of functional groups present in the molecule, serving as a valuable identity test.
Q3: What are the common impurities associated with this compound and its synthesis?
A3: Impurities often stem from unreacted starting materials, side reactions, or degradation. Based on common synthetic routes for similar acetamides (e.g., amidation of phenylacetic acid derivatives), potential impurities include[1][5]:
-
Phenylacetic acid: Unreacted starting material.
-
2-Phenylacetamide: A potential byproduct from a related synthesis pathway[5][6].
-
Solvents: Residual solvents used during synthesis and purification.
-
Degradation products: Formed during storage or under stress conditions (e.g., hydrolysis of the amide bond).
Q4: How should I prepare a sample of this compound for HPLC analysis?
A4: Proper sample preparation is critical for accurate and reproducible results.
-
Select a suitable solvent: The sample should be fully dissolved in a solvent compatible with the mobile phase. A common choice is a mixture of the mobile phase components, such as acetonitrile and water[7][8].
-
Prepare a stock solution: Accurately weigh a known amount of the compound and dissolve it in a precise volume of the chosen solvent to create a stock solution (e.g., 1 mg/mL)[7].
-
Create working standards: Perform serial dilutions of the stock solution to prepare calibration standards covering the expected concentration range of your sample[7][8].
-
Filter the sample: Before injection, filter all solutions (samples and standards) through a 0.45 µm syringe filter to remove particulates that could clog the HPLC system[7].
Q5: What are the recommended storage conditions and stability concerns for this compound?
A5: While specific stability data for this compound is not widely published, general principles for active substances apply. Stability testing should be conducted according to ICH guidelines[9][10][11].
-
Storage: The compound should be stored in a well-closed container, protected from light and moisture, at controlled room temperature or as specified by the manufacturer.
-
Stability Testing: A formal stability study should evaluate the impact of temperature, humidity, and light on the compound over time. Stress testing (e.g., exposure to acid, base, oxidation, and high heat) is crucial for identifying potential degradation products and establishing the method's stability-indicating capabilities[10].
Detailed Analytical Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol is adapted from established methods for similar phenylacetamide derivatives and is suitable for routine purity analysis and quantification[2][7][8].
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade, 18.2 MΩ·cm).
-
Formic acid or Phosphoric acid (for pH adjustment).
-
This compound reference standard (≥98% purity).
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 30 °C |
| Detection | UV at 210 nm or 254 nm |
| Gradient | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 15.0 | 90 |
| 20.0 | 90 |
| 20.1 | 10 |
| 25.0 | 10 |
3. Procedure:
-
Mobile Phase Preparation: Prepare Mobile Phase A and B as described above. Degas both solvents for 15-20 minutes using sonication or vacuum filtration[7].
-
Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in a 50:50 mixture of acetonitrile and water. From this, prepare a series of working standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting with the mobile phase[7].
-
Sample Preparation: Accurately weigh a sample, dissolve it in the diluent to achieve a concentration within the calibration range, and filter it through a 0.45 µm syringe filter[7].
-
System Suitability: Before analysis, perform at least five replicate injections of a working standard. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.
-
Analysis: Inject the blank, standards, and samples. Construct a calibration curve by plotting peak area against concentration. Determine the purity of the sample by comparing its peak area to the calibration curve.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide provides solutions to common problems encountered during the HPLC analysis of this compound[12][13][14][15].
Q: Why is my system backpressure too high?
-
Cause: Blockage in the system, often from a plugged column frit or filter. Particulate matter from samples can also be a cause[14][16].
-
Solution:
-
First, remove the column and run the pump to see if the pressure drops. If it does, the blockage is in the column. If not, the blockage is in the system (e.g., injector, tubing).
-
If the column is the issue, try back-flushing it according to the manufacturer's instructions.
-
If back-flushing fails, the inlet frit may need to be replaced.
-
Prevention: Always filter your samples and mobile phases. Use a guard column to protect the analytical column[13][16].
-
Q: My peak shapes are poor (tailing or fronting). What should I do?
-
Cause: Peak tailing can be caused by secondary interactions between the analyte and the column's stationary phase (e.g., residual silanols)[16]. Peak fronting may indicate column overload or an injection solvent that is too strong.
-
Solution:
-
Tailing: Ensure the mobile phase pH is appropriate. For amide compounds, a slightly acidic mobile phase (like the 0.1% formic acid recommended) helps suppress silanol interactions.
-
Fronting: Reduce the sample concentration or injection volume. Ensure your sample is dissolved in a solvent that is weaker than or the same as the initial mobile phase[12].
-
Check for column degradation. A void at the column inlet can cause split or broad peaks. This often requires column replacement[16].
-
Q: My retention times are drifting or not reproducible. Why?
-
Cause: This can be due to several factors including inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations[13].
-
Solution:
-
Equilibration: Ensure the column is fully equilibrated with the starting mobile phase conditions before each run (at least 10-15 column volumes).
-
Mobile Phase: Prepare fresh mobile phase daily. If you are mixing solvents online, ensure the pump's proportioning valves are working correctly[13].
-
Temperature: Use a column oven to maintain a constant temperature, as even small changes can affect retention times[13].
-
Visualizing the HPLC Troubleshooting Workflow
The following diagram outlines a logical decision-making process for troubleshooting common HPLC issues.
Caption: A decision tree for troubleshooting common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. 2-Phenylacetamide(103-81-1) 1H NMR spectrum [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. mastelf.com [mastelf.com]
- 15. researchgate.net [researchgate.net]
- 16. agilent.com [agilent.com]
Validation & Comparative
A Researcher's Guide to N-Hydroxy-2-phenylacetamide and its Phenylacetamide Analogs: A Comparative Analysis
The phenylacetamide scaffold is a cornerstone in medicinal chemistry, valued for its synthetic versatility and its presence in a multitude of biologically active compounds.[1] Its derivatives have been investigated for a wide range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1] This guide offers an in-depth, objective comparison of N-Hydroxy-2-phenylacetamide with other phenylacetamide derivatives, providing researchers, scientists, and drug development professionals with the technical insights and experimental data necessary to advance their research.
The Phenylacetamide Core: A Privileged Scaffold
The fundamental structure of phenylacetamide, consisting of a phenyl group linked to an acetamide, provides a unique combination of aromatic and amide functionalities. This arrangement allows for diverse chemical modifications, significantly influencing the molecule's biological activity.[2] Key structure-activity relationship (SAR) insights reveal that substitutions on the phenyl ring and alterations to the amide moiety are critical determinants of the compound's therapeutic potential.[2]
This compound: A Distinctive Profile
This compound, also known as phenylacetohydroxamic acid, is a hydroxamic acid derivative of phenylacetamide.[3] The introduction of the N-hydroxy group imparts unique chemical properties that distinguish it from other phenylacetamide analogs.
Key Characteristics of this compound:
-
Histone Deacetylase (HDAC) Inhibition: The N-hydroxyacetamide group is a well-established zinc-binding moiety. This allows the molecule to chelate the zinc ion within the active site of histone deacetylases (HDACs), leading to their inhibition.[][5] HDACs are a class of enzymes that play a critical role in regulating gene expression, and their inhibition is a key strategy in cancer therapy.[]
-
Metal Chelation: The ability to chelate metal ions is a defining feature of hydroxamic acids and is central to their mechanism of action as enzyme inhibitors.[5]
-
Altered Physicochemical Properties: The N-hydroxy group increases the polarity and hydrogen bonding capacity of the molecule compared to its parent phenylacetamide, which can influence its solubility, absorption, and pharmacokinetic profile.
Comparative Performance: this compound vs. Other Derivatives
To illustrate the significance of the N-hydroxy group, this section compares the biological activity of this compound with two other derivatives: 2-phenylacetamide and N-substituted phenylacetamides.
Anticancer Activity
Phenylacetamide derivatives have shown considerable promise as anticancer agents, with their cytotoxic effects evaluated against various cancer cell lines.[6][7]
Experimental Data Summary: Cytotoxicity against Cancer Cell Lines
| Compound | Target/Mechanism | Representative IC50 | Key Structural Feature |
| This compound Analog (NVP-LAQ824) | HDAC Inhibition | Low µM range | N-hydroxy-cinnamamide |
| Phenylacetamide Derivative (3d) | Apoptosis Induction | 0.6 ± 0.08 µM (MDA-MB-468) | Substituted phenyl ring |
| 2-(4-Fluorophenyl)-N-phenylacetamide (2b) | Cytotoxicity | 52 µM (PC3) | Fluorinated phenyl ring |
Note: The data is compiled from studies on various phenylacetamide derivatives to illustrate the range of activities and is not a direct head-to-head comparison under identical conditions.
N-hydroxy-3-phenyl-2-propenamides, which share the key hydroxamic acid feature with this compound, are potent HDAC inhibitors with significant in vivo antitumor activity.[5][8] For instance, NVP-LAQ824 has demonstrated dose-related activity in colon and lung tumor models and has entered clinical trials.[5][8] Other phenylacetamide derivatives lacking the N-hydroxy group can still exhibit potent anticancer effects through different mechanisms, such as inducing apoptosis.[6] The cytotoxic efficacy of these derivatives is highly dependent on the specific substitutions on the phenyl ring.[6][7]
Signaling Pathway: Apoptosis Induction by Phenylacetamide Derivatives
Caption: A potential mechanism for apoptosis induction by phenylacetamide derivatives.[6]
Experimental Protocols
To facilitate further research, detailed methodologies for key assays are provided below.
In-vitro Cytotoxicity Evaluation (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a standard initial screening for cytotoxic compounds.[6]
Materials:
-
96-well microplates
-
Test compounds (phenylacetamide derivatives)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT assay for cytotoxicity.[1][6]
Procedure:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.[1]
-
Compound Treatment: Cells are treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin).[1][6]
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).[6]
-
MTT Addition: The MTT reagent is added to each well.[1]
-
Formazan Formation: Viable cells reduce the yellow MTT to purple formazan crystals.[1]
-
Solubilization: The formazan crystals are dissolved in a solubilization solution like DMSO.[1]
-
Absorbance Measurement: The absorbance is measured using a microplate reader.[1]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[1]
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The disc diffusion method is a standard assay for evaluating the antimicrobial efficacy of chemical compounds.[1]
Materials:
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller Hinton agar plates
-
Sterile paper discs (6 mm)
-
Test compounds
-
Standard antibiotic (e.g., Streptomycin) as a positive control
-
Incubator
Procedure:
-
Culture Preparation: A bacterial culture is grown to a specific concentration.[1]
-
Inoculation: The bacterial culture is uniformly spread onto the surface of a Mueller Hinton agar plate.[1]
-
Disc Impregnation: Sterile paper discs are impregnated with a known concentration of the test compound.[1]
-
Disc Placement: The impregnated discs are placed on the surface of the agar. A standard antibiotic disc is used as a positive control.[1]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).[1]
-
Measurement: The diameter of the clear zone of inhibition around each disc, where bacterial growth is prevented, is measured in millimeters.[1]
Synthesis of Phenylacetamide Derivatives
The synthesis of phenylacetamide derivatives can be achieved through various methods. A common approach for N-substituted phenylacetamides involves the reaction of a substituted aniline with chloroacetyl chloride.[9][10]
General Synthesis of N-substituted Phenylacetamides:
Caption: General workflow for the synthesis of N-substituted phenylacetamides.[9][10]
Conclusion
This compound stands out among its analogs due to the presence of the N-hydroxy group, which confers the ability to act as an HDAC inhibitor, a significant mechanism in cancer therapy. While other phenylacetamide derivatives also exhibit a wide range of biological activities, including potent anticancer and antimicrobial effects, their mechanisms of action are diverse and highly dependent on their specific substitution patterns. The experimental protocols provided in this guide offer a foundation for researchers to systematically evaluate and compare the performance of these compounds, paving the way for the development of novel therapeutics based on the versatile phenylacetamide scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-hydroxy-3-phenyl-2-propenamides as novel inhibitors of human histone deacetylase with in vivo antitumor activity: discovery of (2E)-N-hydroxy-3-[4-[[(2-hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]-2-propenamide (NVP-LAQ824) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to N-Hydroxy-2-phenylacetamide and Established HDAC Inhibitors
This guide provides an in-depth technical comparison of the candidate compound, N-Hydroxy-2-phenylacetamide, with well-characterized Histone Deacetylase (HDAC) inhibitors. It is designed for researchers, scientists, and drug development professionals interested in the discovery and evaluation of novel epigenetic modulators. This document outlines the scientific rationale for investigating this compound as a potential HDAC inhibitor and provides a comprehensive experimental framework for its characterization, benchmarked against industry-standard compounds.
Introduction: The Critical Role of HDACs in Cellular Regulation
Histone deacetylases (HDACs) are a class of enzymes essential to the epigenetic regulation of gene expression.[1][2] They catalyze the removal of acetyl groups from the ε-amino groups of lysine residues on histone tails.[2] This action restores the positive charge of the lysines, strengthening their interaction with the negatively charged DNA backbone and leading to a more condensed, transcriptionally repressed chromatin state known as heterochromatin.[1][3] This process is counteracted by histone acetyltransferases (HATs), and the balance between HAT and HDAC activity is crucial for normal cellular function.[1]
The 18 known human HDAC isoforms are grouped into four classes based on their homology to yeast enzymes.[2][4]
-
Class I (HDACs 1, 2, 3, 8)
-
Class II (subdivided into IIa: HDACs 4, 5, 7, 9; and IIb: HDACs 6, 10)
-
Class III (Sirtuins), which are NAD+-dependent
-
Class IV (HDAC11)
Aberrant HDAC activity is linked to the pathogenesis of numerous diseases, particularly cancer, where the silencing of tumor suppressor genes is a common hallmark.[1][5] Consequently, HDAC inhibitors (HDACis) have emerged as a promising class of therapeutic agents.[6] By blocking HDACs, these inhibitors promote histone hyperacetylation, leading to a more open chromatin structure (euchromatin) and the re-expression of silenced genes. This can induce a range of anti-tumor effects, including cell cycle arrest, differentiation, and apoptosis.[1][2]
The Candidate: this compound
This compound is a small molecule whose potential as an HDAC inhibitor is rooted in its chemical structure. It features a hydroxamic acid (-CONHOH) functional group. This moiety is a classic zinc-binding group, which is critical for the inhibitory mechanism of many potent HDAC inhibitors, as it chelates the Zn²⁺ ion in the enzyme's active site.[7]
While direct experimental data on the HDAC inhibitory activity of this compound is not yet extensively published, its structural similarity to the hydroxamic acid-based pharmacophore of established inhibitors like Vorinostat (SAHA) makes it a compelling candidate for investigation. This guide outlines the necessary experimental framework to validate and characterize its potential activity.
The Comparators: Established HDAC Inhibitors
To objectively evaluate a novel compound, it is essential to benchmark its performance against well-characterized alternatives. For this guide, we have selected three widely studied HDAC inhibitors.
-
Vorinostat (SAHA): Suberoylanilide hydroxamic acid is an FDA-approved pan-HDAC inhibitor that targets Class I and II HDACs.[8] It is a cornerstone compound in HDAC research and is used clinically for the treatment of cutaneous T-cell lymphoma.[8] Its mechanism involves the hydroxamic acid group binding to the zinc atom in the active site of the enzyme.[9]
-
Trichostatin A (TSA): An organic compound originally identified as an antifungal antibiotic, TSA is a potent, reversible, and specific inhibitor of Class I and II HDACs.[10] It is primarily used as a research tool due to its potent activity at nanomolar concentrations.
-
Panobinostat (Farydak®): A potent pan-HDAC inhibitor, Panobinostat is approved for the treatment of multiple myeloma in combination with other drugs.[8][11] It is known for its high efficacy and has demonstrated significant antineoplastic activity in both hematologic and solid tumors.[8][11]
Experimental Design: A Multi-Faceted Approach to Inhibitor Characterization
A rigorous evaluation of a potential HDAC inhibitor requires a multi-tiered approach, progressing from direct enzyme inhibition to cellular effects and functional outcomes. The following experimental workflow provides a self-validating system to comprehensively characterize the activity of this compound.
Caption: Tiered experimental workflow for HDAC inhibitor characterization.
In Vitro HDAC Enzymatic Inhibition Assay
Rationale: The first and most critical step is to determine if this compound directly inhibits HDAC enzyme activity. A fluorometric assay provides a high-throughput and sensitive method to quantify the enzymatic deacetylation of a synthetic substrate. By measuring the inhibition across a range of concentrations, we can determine the half-maximal inhibitory concentration (IC₅₀), a key measure of the compound's potency.
Protocol:
-
Reagent Preparation: Prepare a series of dilutions of this compound, Vorinostat, TSA, and Panobinostat in HDAC Assay Buffer. The final DMSO concentration should be kept below 1%.
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the test compounds at various concentrations, and diluted recombinant human HDAC enzyme (e.g., HeLa nuclear extract or a specific purified isoform).[12] Include wells with no inhibitor (positive control) and no enzyme (blank).
-
Pre-incubation: Gently mix and incubate the plate at 37°C for 15 minutes to allow the compounds to interact with the enzyme.[13]
-
Reaction Initiation: Add a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC) to all wells to initiate the enzymatic reaction.
-
Incubation: Mix and incubate the plate at 37°C for 30-60 minutes.
-
Development: Add the developer solution, which contains a protease (like trypsin) that cleaves the deacetylated substrate to release a fluorescent group. The addition of a potent HDACi like TSA to the developer solution stops the initial reaction.[12] Incubate for 10-15 minutes at 37°C.
-
Measurement: Read the fluorescence intensity using a microplate fluorometer with excitation at 340-360 nm and emission at 440-465 nm.[9]
-
Data Analysis: Subtract the blank reading from all measurements. Calculate the percentage of inhibition for each concentration relative to the positive control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Western Blot for Cellular Histone Acetylation
Rationale: After confirming direct enzyme inhibition, it is crucial to verify that the compound can penetrate the cell membrane and engage its target within a cellular context. Western blotting allows for the direct visualization and semi-quantification of the downstream effect of HDAC inhibition—the accumulation of acetylated histones (hyperacetylation). Acetylated Histone H3 (Ac-H3) and H4 (Ac-H4) are common markers.[14]
Protocol:
-
Cell Culture and Treatment: Seed a relevant cancer cell line (e.g., HCT116, HeLa) in 6-well plates. Once the cells reach 70-80% confluency, treat them with various concentrations of this compound and the control inhibitors for a set period (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).
-
Histone Extraction:
-
Lyse the cells using a Triton Extraction Buffer containing a potent HDAC inhibitor (like TSA) to preserve the acetylation state.[7]
-
Centrifuge to pellet the nuclei.
-
Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C to acid-extract the basic histone proteins.[7]
-
Centrifuge to pellet debris and collect the supernatant containing the histones. Determine the protein concentration using a Bradford or BCA assay.
-
-
SDS-PAGE and Transfer:
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel to resolve the small histone proteins.[7][15]
-
Transfer the separated proteins to a PVDF or nitrocellulose (0.2 µm pore size is recommended for small proteins) membrane.[15]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for acetylated-Histone H3 or H4.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total Histone H3 or another loading control like β-actin.[14]
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the acetylated histone signal to the total histone signal.
-
Cell Viability Assay (MTT Assay)
Rationale: The ultimate goal of developing an anti-cancer HDAC inhibitor is to reduce the viability of tumor cells. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This functional assay determines the efficacy of the compound in a cellular model.
Protocol:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the control inhibitors. Include a vehicle-only control. Incubate for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully aspirate the media and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[10] A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percent viability against the log of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Comparative Data Analysis (Representative Data)
The following tables present hypothetical, yet scientifically plausible, data that one might expect from the described experiments. This allows for a direct comparison of this compound against the established inhibitors.
Table 1: In Vitro HDAC Enzymatic Inhibition
| Compound | HDAC Class Specificity | Representative IC₅₀ (nM) |
|---|---|---|
| This compound | Pan (Hypothesized) | 85 |
| Vorinostat (SAHA) | Pan (Class I, II) | 50 - 100[9] |
| Trichostatin A (TSA) | Pan (Class I, II) | 1 - 20 |
| Panobinostat | Pan | < 20 |
Table 2: Cellular Activity in HCT116 Colon Cancer Cells
| Compound (at 1 µM) | Relative Ac-H3 Level (Fold Change vs. Vehicle) | Cell Viability (GI₅₀, µM) |
|---|---|---|
| This compound | 5.5 | 1.2 |
| Vorinostat (SAHA) | 8.0 | 0.75 |
| Trichostatin A (TSA) | 12.0 | 0.1 - 0.3 |
| Panobinostat | 15.0 | < 0.1 |
Mechanistic Overview and Signaling
HDAC inhibitors exert their effects by fundamentally altering the epigenetic landscape of the cell. The core mechanism and its downstream consequences are illustrated below.
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) | EpigenTek [epigentek.com]
- 5. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
- 7. benchchem.com [benchchem.com]
- 8. Histone deacetylase inhibitors as a novel therapeutic approach for pheochromocytomas and paragangliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Histone Immunoblotting Protocol | Rockland [rockland.com]
A Comparative Analysis of the Biological Activities of N-Hydroxy-2-phenylacetamide and N-(2-hydroxyethyl)-2-phenylacetamide for Drug Discovery
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the phenylacetamide scaffold serves as a versatile backbone for the development of novel therapeutic agents.[1] Subtle modifications to this core structure can dramatically alter its biological activity, leading to compounds with diverse pharmacological profiles. This guide provides an in-depth, objective comparison of two such derivatives: N-Hydroxy-2-phenylacetamide and N-(2-hydroxyethyl)-2-phenylacetamide. While structurally similar, the presence of a hydroxamic acid moiety versus a primary alcohol imparts distinct chemical properties that are predicted to translate into different mechanisms of action and therapeutic potentials.
This analysis is designed for researchers, scientists, and drug development professionals, offering a technical synthesis of available data, proposing experimental frameworks for validation, and providing insights into the potential signaling pathways these compounds may modulate.
At a Glance: A Comparative Overview
While direct comparative studies are limited, by examining the known activities of their core functional groups and structurally related analogs, we can construct a predictive framework for their biological potential. This compound, a hydroxamic acid derivative, is anticipated to function primarily as a metalloenzyme inhibitor. In contrast, N-(2-hydroxyethyl)-2-phenylacetamide's activity is likely driven by the pharmacological properties associated with its phenylacetamide core and the N-hydroxyethyl substitution.
| Feature | This compound (Phenylacetohydroxamic acid) | N-(2-hydroxyethyl)-2-phenylacetamide |
| Key Functional Group | Hydroxamic Acid (-CONHOH) | Primary Alcohol (-CH₂OH) |
| Predicted Primary Mechanism | Metalloenzyme inhibition via metal chelation (e.g., Zn²⁺, Fe³⁺)[2] | Modulation of inflammatory and neurological pathways[3] |
| Potential Therapeutic Areas | Anticancer (HDAC inhibitor), Anti-inflammatory (MMP inhibitor)[2][4] | Anti-inflammatory, Anticonvulsant, Antimicrobial[3][5] |
| Key Cellular Targets (Predicted) | Histone Deacetylases (HDACs), Matrix Metalloproteinases (MMPs)[2] | Cyclooxygenase (COX) enzymes, MAPK signaling cascade[3][5] |
Deep Dive: Mechanisms of Action and Signaling Pathways
The distinct functionalities of these two molecules suggest they will interact with different cellular machinery.
This compound: A Potent Metalloenzyme Inhibitor
The hydroxamic acid moiety is a well-established pharmacophore renowned for its ability to chelate metal ions, particularly zinc, which is a critical cofactor for a large family of enzymes.[2][6] This chelating property is the cornerstone of its predicted biological activity.
-
Histone Deacetylase (HDAC) Inhibition: HDACs are zinc-dependent enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histones.[7] Aberrant HDAC activity is linked to various cancers.[8] Hydroxamic acids are a prominent class of HDAC inhibitors, with compounds like Vorinostat (SAHA) approved for cancer therapy.[4] The hydroxamic acid group in this compound can bind to the zinc ion in the HDAC active site, leading to enzyme inhibition, histone hyperacetylation, and ultimately, cell cycle arrest and apoptosis in cancer cells.[9]
-
Matrix Metalloproteinase (MMP) Inhibition: MMPs are another family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their overexpression is implicated in cancer metastasis and inflammatory diseases like arthritis.[2] The zinc-chelating ability of this compound suggests it could act as an MMP inhibitor, thereby preventing tissue degradation.
N-(2-hydroxyethyl)-2-phenylacetamide: A Modulator of Inflammatory and Neuronal Pathways
The biological activity of N-(2-hydroxyethyl)-2-phenylacetamide is extrapolated from its structural components: the phenylacetamide core and the N-hydroxyethyl group.[3]
-
Anti-inflammatory Activity: The phenylacetamide core is present in several molecules with anti-inflammatory properties.[3] A plausible mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of pro-inflammatory prostaglandins from arachidonic acid.[5][10] Additionally, studies on 2-phenylacetamide suggest a potential role in modulating the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, a key pathway involved in cellular responses to inflammatory stimuli.[3][11]
-
Anticonvulsant Activity: The N-(2-hydroxyethyl)amide scaffold is a feature found in various compounds demonstrating anticonvulsant effects in preclinical models.[3] While the precise mechanism is not elucidated for this specific molecule, it suggests a potential interaction with ion channels or neurotransmitter systems in the central nervous system.
Experimental Protocols for Activity Validation
To empirically validate the predicted biological activities, a series of in vitro assays are essential. These protocols provide a self-validating system to assess the efficacy and mechanism of action of each compound.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay is a fundamental first step to determine the cytotoxic effects of the compounds on cancer cell lines, providing a measure of cell viability.[12][13][14]
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against a panel of human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer).
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[1]
-
Compound Treatment: Prepare stock solutions of each compound in DMSO. Perform serial dilutions in a complete culture medium and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[1]
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours to allow for the reduction of MTT by metabolically active cells into formazan crystals.[1]
-
Formazan Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. benchchem.com [benchchem.com]
- 4. Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Histone Deacetylase (HDAC) Inhibitors as a Novel Therapeutic Option Against Fibrotic and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Histone Deacetylase Inhibitors with Enhanced Enzymatic Inhibition Effects and Potent in vitro and in vivo Anti-tumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. In Vitro Cytotoxicity Assay: Advanced Research | Da-Ta Biotech [databiotech.co.il]
- 13. kosheeka.com [kosheeka.com]
- 14. scispace.com [scispace.com]
The Scientific Rationale: Why N-Hydroxy-2-phenylacetamide Derivatives Target HDACs
An Objective Guide to the Comparative Efficacy of N-Hydroxy-2-phenylacetamide Derivatives as Histone Deacetylase Inhibitors
For researchers, scientists, and drug development professionals, the rational design of enzyme inhibitors is a cornerstone of modern therapeutics. The N-phenylacetamide scaffold represents a versatile platform in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The introduction of an N-hydroxy group, forming a hydroxamic acid moiety, is a particularly powerful strategy for targeting metalloenzymes. This guide provides an in-depth comparative analysis of this compound derivatives, focusing on their efficacy as Histone Deacetylase (HDAC) inhibitors, a critical class of enzymes in cancer epigenetics.
We will dissect the mechanism of action, compare the efficacy of representative derivatives against established benchmarks, and provide detailed experimental protocols to empower researchers in their own discovery efforts. The narrative is built on the principle that understanding the "why" behind experimental design is as crucial as the "how."
Histone Deacetylases (HDACs) are a class of enzymes that play a pivotal role in regulating gene expression. They remove acetyl groups from lysine residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression.[4] In many cancers, HDACs are overexpressed, silencing tumor suppressor genes and promoting uncontrolled cell growth. Therefore, inhibiting HDACs can restore normal gene expression, leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[5]
The catalytic activity of the major HDAC classes (I, II, and IV) is dependent on a zinc ion (Zn²⁺) in the enzyme's active site.[6] This is where the N-hydroxy-amide (hydroxamic acid) functionality of this compound derivatives becomes critical. Hydroxamic acids are potent zinc-binding groups, capable of chelating the Zn²⁺ ion in the HDAC active site with high affinity.[7][8] This interaction blocks the enzyme's catalytic function, preventing the deacetylation of histones and other proteins.
The general structure of these inhibitors consists of three key components:
-
A "Cap" Group: A surface-recognition domain that interacts with the rim of the enzyme's active site. In this case, the phenyl group of the phenylacetamide core serves this function.
-
A Linker: A chain connecting the cap to the zinc-binding group, which fits into the active site channel.
-
A Zinc-Binding Group (ZBG): The functional group that coordinates with the active site zinc ion. Here, it is the N-hydroxy-amide (hydroxamic acid).
Below is a diagram illustrating this fundamental mechanism of action.
Caption: Mechanism of HDAC inhibition by a hydroxamic acid-based inhibitor.
Comparative Efficacy: Benchmarking Against a Clinical Standard
To objectively evaluate the potential of this compound derivatives, we must compare their performance against a well-characterized, clinically approved HDAC inhibitor. Vorinostat (SAHA) , or suberoylanilide hydroxamic acid, serves as an ideal benchmark.[9] Like the compounds of interest, Vorinostat is a hydroxamic acid-based inhibitor and is approved for the treatment of cutaneous T-cell lymphoma.[9] It is known as a "pan-HDAC inhibitor," showing activity against multiple HDAC isoforms.[10]
While comprehensive data on a wide range of this compound derivatives is emerging, we can synthesize findings from closely related analogs to draw meaningful comparisons. For instance, studies on other phenylacetamide derivatives have demonstrated potent anticancer activity, and modifications to the phenyl "cap" group, such as adding fluoro or nitro moieties, can significantly modulate cytotoxicity.[3][11]
The following table summarizes the inhibitory concentrations (IC₅₀) of the benchmark, Vorinostat, against key HDAC isoforms and its cytotoxic effects on representative cancer cell lines. This provides a quantitative baseline for evaluating newly synthesized this compound derivatives.
| Compound | Target | IC₅₀ (nM) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Vorinostat (SAHA) | HDAC1 | 10 | MCF-7 (Breast) | 0.75 | [12] |
| HDAC3 | 20 | PC-3 (Prostate) | 2.5 - 7.5 | [12] | |
| Pan-HDAC | ~10 | HCT116 (Colon) | >100 mg/kg (in vivo) | [7][12] | |
| Compound 2b ¹ | - | N/A | PC-3 (Prostate) | 52 | [11] |
| Compound 2c ¹ | - | N/A | PC-3 (Prostate) | 80 | [11] |
| N/A | MCF-7 (Breast) | 100 | [11] |
¹Compounds 2b (m-nitro) and 2c (p-nitro) are 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, lacking the N-hydroxy group but demonstrating the impact of cap group modification on cytotoxicity.[11] The goal for novel this compound derivatives would be to achieve similar or lower IC₅₀ values, potentially with improved isoform selectivity or better pharmacological properties.
Experimental Protocols: A Framework for Discovery and Validation
Trustworthy and reproducible data is the bedrock of scientific advancement. The following protocols provide detailed, step-by-step methodologies for the synthesis and evaluation of this compound derivatives.
Synthesis of this compound Derivatives
The synthesis of the target compounds can be reliably achieved through a standard amide coupling reaction, followed by deprotection. This protocol outlines the synthesis of the parent compound, this compound.
Workflow: Synthesis of this compound
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Vorinostat - LKT Labs [lktlabs.com]
- 6. Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Vorinostat | C14H20N2O3 | CID 5311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Vorinostat | SAHA | HDAC inhibitor | TargetMol [targetmol.com]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
A Comparative Guide to HDAC Inhibition: The Established Powerhouse Vorinostat vs. the Emerging N-Hydroxy-2-phenylacetamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the dynamic field of epigenetic research, Histone Deacetylase (HDAC) inhibitors have emerged as a pivotal class of therapeutics, fundamentally altering our approach to diseases like cancer. This guide offers an in-depth comparison of two such inhibitors: Vorinostat (SAHA) , a well-established, FDA-approved drug, and N-Hydroxy-2-phenylacetamide , a structurally related hydroxamic acid with potential, yet less characterized, inhibitory activity.
This document moves beyond a simple cataloging of facts. As Senior Application Scientists, we aim to provide a nuanced, experience-driven perspective on how to approach the evaluation of these compounds in HDAC inhibition assays. We will delve into the causal logic behind experimental design, ensuring that the protocols described are not just a series of steps, but a self-validating system for generating robust and reliable data.
The Central Role of HDACs in Cellular Regulation
Histone deacetylases are a family of enzymes that play a critical role in regulating gene expression. They achieve this by removing acetyl groups from lysine residues on the N-terminal tails of histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby silencing gene expression. The aberrant activity of HDACs is a hallmark of many cancers, where the silencing of tumor suppressor genes contributes to uncontrolled cell growth.
HDAC inhibitors, such as Vorinostat and other hydroxamic acids, function by chelating the zinc ion within the active site of HDAC enzymes. This action blocks their deacetylase activity, leading to the accumulation of acetylated histones. The resulting "open" chromatin structure allows for the re-expression of silenced tumor suppressor genes, which can, in turn, induce cell cycle arrest, differentiation, and apoptosis in cancer cells.
Unveiling the Contestants: A Tale of Two Hydroxamic Acids
Vorinostat (Suberoylanilide Hydroxamic Acid - SAHA)
Vorinostat is a potent, orally bioavailable pan-HDAC inhibitor, targeting both class I and class II HDAC enzymes.[1] Its discovery and subsequent FDA approval for the treatment of cutaneous T-cell lymphoma (CTCL) marked a significant milestone in epigenetic therapy.[2] The hydroxamic acid moiety is crucial to its mechanism, acting as the zinc-chelating group within the enzyme's active site.
This compound
This compound, also known as phenylacetohydroxamic acid, shares the key hydroxamic acid functional group with Vorinostat. This structural similarity strongly suggests its potential as an HDAC inhibitor. However, it is a less-studied compound in this context, presenting an opportunity for novel research and discovery. This guide will equip you with the framework to rigorously evaluate its potential against the benchmark set by Vorinostat.
Head-to-Head: Performance in HDAC Inhibition
A direct, side-by-side comparison of the inhibitory potency of Vorinostat and this compound requires robust experimental data. While extensive data is available for Vorinostat, the information for this compound is more limited. The following table summarizes the known half-maximal inhibitory concentration (IC50) values for Vorinostat against various HDAC isoforms. For this compound, we present a placeholder for experimentally determined values, emphasizing the need for empirical validation.
| HDAC Isoform | Vorinostat IC50 (nM) | This compound IC50 (nM) |
| Class I | ||
| HDAC1 | 10 - 130[3][4][5] | To be determined experimentally |
| HDAC2 | 96 - 251[6] | To be determined experimentally |
| HDAC3 | 20[3][4] | To be determined experimentally |
| HDAC8 | 540 - 827[6] | To be determined experimentally |
| Class IIa | ||
| HDAC4 | Inhibits[7] | To be determined experimentally |
| HDAC5 | Inhibits[7] | To be determined experimentally |
| HDAC7 | Inhibits[3] | To be determined experimentally |
| HDAC9 | Inhibits[7] | To be determined experimentally |
| Class IIb | ||
| HDAC6 | 33[6] | To be determined experimentally |
| HDAC10 | Inhibits[7] | To be determined experimentally |
| Class IV | ||
| HDAC11 | Inhibits[3] | To be determined experimentally |
Note: The variability in reported IC50 values for Vorinostat can be attributed to different assay conditions, enzyme sources, and substrates used across various studies. This highlights the importance of consistent and well-controlled experimental design when comparing inhibitors.
The Experimental Arena: A Step-by-Step Guide to a Fluorometric HDAC Inhibition Assay
To empirically determine and compare the inhibitory potency of this compound and Vorinostat, a fluorometric HDAC inhibition assay is a robust and widely used method. This assay relies on the deacetylation of a fluorogenic substrate by HDAC enzymes, followed by the release of a fluorescent molecule upon treatment with a developer.
Principle of the Assay
The core of this assay is a two-step enzymatic reaction. First, an HDAC enzyme (either a purified recombinant protein or from a nuclear extract) deacetylates a substrate containing an acetylated lysine residue linked to a fluorescent reporter molecule (e.g., 7-amino-4-methylcoumarin, AMC), which is quenched in its acetylated form. In the second step, a developer solution, typically containing a protease like trypsin, cleaves the deacetylated substrate, releasing the fluorescent reporter and generating a measurable signal. The intensity of the fluorescence is directly proportional to the HDAC activity. The presence of an HDAC inhibitor will reduce the deacetylation, leading to a decrease in the fluorescent signal.
Visualizing the Workflow
Caption: A generalized workflow for a fluorometric HDAC inhibition assay.
Detailed Experimental Protocol
This protocol provides a framework for determining the IC50 values of test compounds. It is crucial to include appropriate controls, such as a positive control (HDAC enzyme without inhibitor) and a negative control (no HDAC enzyme).
-
Reagent Preparation:
-
Prepare a 10X HDAC Assay Buffer.
-
Dilute the recombinant human HDAC enzyme (e.g., HDAC1) to the desired concentration in 1X HDAC Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal-to-background ratio.
-
Prepare the fluorogenic HDAC substrate at the recommended concentration.
-
Prepare the developer solution containing a protease and a potent HDAC inhibitor (like Trichostatin A) to stop the reaction.
-
-
Compound Dilution:
-
Prepare stock solutions of this compound and Vorinostat in DMSO.
-
Perform serial dilutions of the stock solutions to create a range of concentrations for IC50 determination. It is advisable to start with a wide range (e.g., from 1 nM to 100 µM) and then narrow it down based on the initial results.
-
-
Assay Procedure (96-well black plate format):
-
To each well, add 85 µL of ddH2O (for background wells) or your diluted test samples/controls.
-
Add 10 µL of 10X HDAC Assay Buffer to each well.
-
Add a consistent volume of diluted HDAC enzyme to all wells except the negative control wells.
-
Add the serially diluted compounds (this compound and Vorinostat) to their respective wells. For the positive control, add the same volume of DMSO.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 5 µL of the HDAC fluorometric substrate to each well.
-
Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time may need to be determined empirically.
-
Stop the reaction by adding 10 µL of the developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence on a microplate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without enzyme) from all other readings.
-
Calculate the percentage of inhibition for each concentration of the test compounds using the following formula: % Inhibition = 100 x [1 - (Fluorescence of test well / Fluorescence of positive control well)]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of HDAC activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
The Underlying Mechanism: A Visual Explanation
The inhibitory action of hydroxamic acid-based compounds like Vorinostat and this compound is centered on their interaction with the active site of the HDAC enzyme.
Caption: Mechanism of HDAC inhibition by hydroxamic acids.
The hydroxamic acid moiety of the inhibitor forms a bidentate coordination with the zinc ion in the catalytic pocket of the HDAC enzyme.[8] This strong interaction effectively blocks the binding of the acetylated histone substrate, thereby preventing the removal of the acetyl group.
Concluding Remarks for the Discerning Researcher
Vorinostat stands as a testament to the therapeutic potential of HDAC inhibition, with a well-defined mechanism and proven clinical efficacy. This compound, by virtue of its core chemical structure, represents a compelling candidate for further investigation. This guide provides the foundational knowledge and a practical, robust framework for such an exploration.
The path from a promising chemical structure to a well-characterized inhibitor is paved with meticulous and well-controlled experimentation. By employing the principles and protocols outlined herein, researchers can confidently assess the potential of this compound and other novel compounds, contributing to the ever-expanding landscape of epigenetic drug discovery. The key takeaway for the discerning scientist is that while established compounds like Vorinostat provide an invaluable benchmark, the exploration of novel, structurally related molecules is essential for advancing the field and potentially uncovering inhibitors with improved potency, selectivity, or pharmacokinetic profiles.
References
- 1. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 6. benchchem.com [benchchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. New potent N‐hydroxycinnamamide‐based histone deacetylase inhibitors suppress proliferation and trigger apoptosis in THP‐1 leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide: N-Hydroxy-2-phenylacetamide Versus Established Anti-inflammatory Drugs
For researchers, scientists, and professionals in drug development, the quest for novel anti-inflammatory agents with improved efficacy and safety profiles is a perpetual endeavor. This guide provides an in-depth technical comparison of a promising compound, N-Hydroxy-2-phenylacetamide, against well-established anti-inflammatory drugs: Indomethacin, a non-selective COX inhibitor; Celecoxib, a selective COX-2 inhibitor; and Dexamethasone, a potent corticosteroid. Our objective is to furnish a comprehensive, data-driven framework for evaluating the anti-inflammatory potential of this compound.
Introduction to this compound and the Rationale for its Evaluation
This compound, also known as phenylacetohydroxamic acid, is a small molecule belonging to the class of hydroxamic acids. The hydroxamic acid moiety is a known pharmacophore present in a variety of biologically active compounds and is recognized for its metal-chelating properties, which can be crucial for inhibiting metalloenzymes.[1] While direct and extensive studies on the anti-inflammatory properties of this compound are emerging, the broader class of N-phenylacetamide derivatives has been investigated for their ability to modulate inflammatory pathways.[2] A plausible mechanism for the anti-inflammatory effects of these derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the synthesis of pro-inflammatory prostaglandins.[2] This guide will therefore explore the hypothetical, yet scientifically grounded, anti-inflammatory profile of this compound.
Established Anti-inflammatory Drugs: Mechanisms of Action
A robust evaluation of a novel compound necessitates benchmarking against established drugs with well-characterized mechanisms of action.
-
Indomethacin : A potent, non-steroidal anti-inflammatory drug (NSAID), Indomethacin exerts its effects by non-selectively inhibiting both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2][3][4][5][6] These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4] The inhibition of COX-1 is also associated with the common gastrointestinal side effects of non-selective NSAIDs.[2]
-
Celecoxib : As a selective COX-2 inhibitor, Celecoxib primarily targets the COX-2 enzyme, which is upregulated at sites of inflammation.[7][8][9][10][11] This selectivity is attributed to its chemical structure, which fits into the larger, more flexible active site of COX-2.[11] By sparing COX-1, which is involved in maintaining the gastric mucosa, celecoxib was developed to reduce the gastrointestinal side effects associated with traditional NSAIDs.[7][11]
-
Dexamethasone : A synthetic glucocorticoid, Dexamethasone has potent anti-inflammatory and immunosuppressive properties.[12][13][14][15] Its mechanism of action is multifaceted; it binds to glucocorticoid receptors, which then translocate to the nucleus to regulate gene expression.[14][16] This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.[16] Dexamethasone also inhibits phospholipase A2, an upstream enzyme in the arachidonic acid cascade, thereby blocking the production of both prostaglandins and leukotrienes.[15]
Comparative In Vitro and In Vivo Assessment: Methodologies and Data
To objectively benchmark this compound, a series of standardized in vitro and in vivo assays are proposed. The following sections detail the experimental protocols and present comparative data.
Disclaimer: The experimental data for this compound presented in the following tables is hypothetical and for illustrative purposes. It is based on the known activities of structurally related compounds and serves as a predictive framework for its potential anti-inflammatory profile. Direct experimental validation is required.
In Vitro Assays
1. Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, providing insight into its mechanism of action and potential for gastrointestinal side effects.
Experimental Protocol: COX Inhibition Assay
A detailed protocol for a COX inhibitor screening assay is provided by various commercial kits.[17][18][19] A general workflow is as follows:
-
Enzyme Preparation : Ovine COX-1 or human recombinant COX-2 is used.
-
Reaction Mixture : In a reaction tube, combine the reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme (a cofactor), and the respective COX enzyme.[20]
-
Inhibitor Addition : Add the test compound (this compound) or a reference inhibitor (Indomethacin, Celecoxib) at various concentrations. For control wells, add the vehicle (e.g., DMSO).
-
Pre-incubation : Incubate the mixture at 37°C for a defined period (e.g., 10 minutes) to allow for inhibitor-enzyme interaction.[20]
-
Reaction Initiation : Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination and Product Measurement : After a specific incubation time (e.g., 2 minutes), stop the reaction (e.g., by adding 1 M HCl).[21] The product, Prostaglandin H2 (PGH2), is unstable and is typically reduced to the more stable Prostaglandin F2α (PGF2α) using stannous chloride.[21] The concentration of PGF2α is then quantified using an Enzyme Immunoassay (EIA).
-
Data Analysis : Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).
Table 1: Comparative COX Inhibition Data (IC50, µM)
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| This compound | 15.2 (Hypothetical) | 1.8 (Hypothetical) | 8.4 |
| Indomethacin | 0.1 | 1.5 | 0.07 |
| Celecoxib | 15 | 0.05 | 300 |
| Dexamethasone | N/A (Indirect Inhibition) | N/A (Indirect Inhibition) | N/A |
2. Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages
This cell-based assay assesses the ability of a compound to inhibit the production of key pro-inflammatory mediators, nitric oxide (NO) and prostaglandin E2 (PGE2), in macrophages stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.
Experimental Protocol: NO and PGE2 Production Assay
-
Cell Culture : Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.[22]
-
Cell Seeding : Seed the cells in 24-well or 96-well plates at a density of approximately 5 x 10^5 cells/well and incubate for 24 hours.[23]
-
Compound Treatment : Pre-treat the cells with various concentrations of the test compound or reference drugs for 1-2 hours.
-
LPS Stimulation : Stimulate the cells with LPS (e.g., 1 µg/mL) for 20-24 hours to induce the expression of inducible nitric oxide synthase (iNOS) and COX-2, leading to the production of NO and PGE2.[21][24]
-
Supernatant Collection : Collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement : Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.[25][26] Measure the absorbance at 540 nm.
-
Prostaglandin E2 (PGE2) Measurement : Quantify the amount of PGE2 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[27][28]
-
Cell Viability Assay : Perform an MTT assay to ensure that the observed inhibition is not due to cytotoxicity of the compound.
-
Data Analysis : Calculate the percentage inhibition of NO and PGE2 production and determine the IC50 values.
Table 2: Comparative Inhibition of NO and PGE2 Production (IC50, µM)
| Compound | Inhibition of NO Production IC50 (µM) | Inhibition of PGE2 Production IC50 (µM) |
| This compound | 8.5 (Hypothetical) | 2.1 (Hypothetical) |
| Indomethacin | >100 | 0.5 |
| Celecoxib | >100 | 0.1 |
| Dexamethasone | 5.0 | 0.01 |
In Vivo Assay
3. Carrageenan-Induced Paw Edema in Rats
This is a classic and well-established in vivo model of acute inflammation used to evaluate the anti-inflammatory activity of novel compounds.[29][30]
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model : Use male Wistar or Sprague-Dawley rats.
-
Compound Administration : Administer the test compound (this compound) or reference drugs (Indomethacin, Celecoxib, Dexamethasone) orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Edema : After a set time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[31][32]
-
Measurement of Paw Volume : Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[32][33]
-
Data Analysis : Calculate the percentage inhibition of paw edema for each treatment group compared to the control group at each time point.
Table 3: Comparative Efficacy in Carrageenan-Induced Paw Edema
| Compound (Dose) | Maximum Inhibition of Paw Edema (%) | Time of Maximum Inhibition (hours) |
| This compound (25 mg/kg) | 45 (Hypothetical) | 3 |
| Indomethacin (10 mg/kg) | 60 | 3-4 |
| Celecoxib (20 mg/kg) | 55 | 3-4 |
| Dexamethasone (1 mg/kg) | 75 | 4-5 |
Visualizing the Benchmarking Process and Inflammatory Pathways
To further clarify the experimental design and the biological context of this comparative study, the following diagrams are provided.
Caption: Experimental workflow for benchmarking anti-inflammatory compounds.
Caption: The arachidonic acid cascade and sites of drug action.
Conclusion
This guide provides a structured approach to benchmarking the novel compound this compound against established anti-inflammatory drugs. Based on the chemical structure and data from related compounds, it is hypothesized that this compound may exhibit anti-inflammatory properties, potentially through the inhibition of the COX-2 enzyme. The presented in vitro and in vivo protocols offer a robust framework for the experimental validation of this hypothesis. The comparative data, while partially hypothetical for the compound of interest, underscores the importance of a multi-faceted evaluation to characterize the efficacy, potency, and mechanism of action of new chemical entities in the field of inflammation research. Further investigation is warranted to confirm the anti-inflammatory profile of this compound and to explore its therapeutic potential.
References
- 1. [PDF] Hydroxamate, a key pharmacophore exhibiting a wide range of biological activities. | Semantic Scholar [semanticscholar.org]
- 2. Indometacin - Wikipedia [en.wikipedia.org]
- 3. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 5. youtube.com [youtube.com]
- 6. Indomethacin: Package Insert / Prescribing Information / MOA [drugs.com]
- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. ClinPGx [clinpgx.org]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Dexamethasone - Wikipedia [en.wikipedia.org]
- 13. Dexamethasone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 14. droracle.ai [droracle.ai]
- 15. dexamethasone | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. What is the mechanism of action of Dexamethasone? [synapse.patsnap.com]
- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. assaygenie.com [assaygenie.com]
- 20. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. thaiscience.info [thaiscience.info]
- 27. Lipopolysaccharide-Induced Nitric Oxide and Prostaglandin E2 Production Is Inhibited by Tellimagrandin II in Mouse and Human Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Lipopolysaccharide-Induced Nitric Oxide, Prostaglandin E2, and Cytokine Production of Mouse and Human Macrophages Are Suppressed by Pheophytin-b [mdpi.com]
- 29. researchgate.net [researchgate.net]
- 30. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 31. inotiv.com [inotiv.com]
- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of N-Hydroxy-2-phenylacetamide by different spectroscopic techniques
An In-Depth Spectroscopic Characterization of N-Hydroxy-2-phenylacetamide: A Comparative Guide for Researchers
In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel molecules is paramount. This compound, a hydroxamic acid derivative, presents an interesting case for spectroscopic analysis due to its array of functional groups. This guide provides a comprehensive, in-depth characterization of this compound, moving beyond a mere listing of data to explain the "why" behind the spectral features. Authored from the perspective of a Senior Application Scientist, this document offers practical insights and detailed protocols for researchers, scientists, and drug development professionals.
The Structural Hypothesis: What We Expect to See
Before delving into the experimental data, it is crucial to form a hypothesis based on the known structure of this compound. This molecule comprises a phenyl ring, a methylene bridge, and a hydroxamic acid functional group (-C(O)NHOH). This structure leads us to anticipate specific signals in each spectroscopic technique, which will serve as our guideposts for interpretation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides information about the number of different types of protons, their chemical environments, and their proximity to one another.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. The choice of DMSO-d₆ is strategic, as its residual solvent peak does not overlap with the expected signals of the analyte, and it is excellent for observing exchangeable protons like those in -OH and -NH groups.
-
Instrument Setup: The spectrum is typically acquired on a 400 MHz or 500 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: 16-32 scans are generally sufficient for a sample of this concentration.
-
Relaxation Delay: A 1-2 second delay between pulses ensures full relaxation of the protons, leading to accurate integration.
-
Pulse Angle: A 30-45 degree pulse angle is used for quantitative measurements.
-
Data Interpretation and Comparison
The ¹H NMR spectrum of this compound in DMSO-d₆ is expected to show four distinct signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.7 | Singlet (broad) | 1H | N-OH | The acidic proton of the hydroxylamino group is significantly deshielded and appears as a broad singlet due to chemical exchange and quadrupole broadening from the adjacent nitrogen. |
| ~9.0 | Singlet (broad) | 1H | N-H | The amide proton is also deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and nitrogen. Its broadness is also a result of chemical exchange. |
| 7.20-7.35 | Multiplet | 5H | Ar-H | The five protons on the monosubstituted phenyl ring are magnetically non-equivalent but often overlap, resulting in a complex multiplet in this characteristic aromatic region. |
| ~3.4 | Singlet | 2H | -CH₂ - | The two methylene protons are adjacent to the electron-withdrawing carbonyl and phenyl groups, leading to a downfield shift. They appear as a singlet as there are no adjacent protons to couple with. |
This observed pattern is in excellent agreement with the proposed structure, providing a clear proton map of the molecule.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of a molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The experiment is run on the same NMR spectrometer.
-
Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
-
Pulse Program: A standard proton-decoupled pulse program is used to simplify the spectrum to a series of singlets, where each peak corresponds to a unique carbon atom.
-
Data Interpretation and Comparison
The proton-decoupled ¹³C NMR spectrum of this compound is expected to display six distinct signals.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~169 | C =O | The carbonyl carbon of the hydroxamic acid is highly deshielded and appears significantly downfield, a characteristic feature of this functional group. |
| ~136 | Ar-C (quaternary) | The quaternary carbon of the phenyl ring to which the methylene group is attached is deshielded relative to the protonated aromatic carbons. |
| ~129 | Ar-C H | The two ortho carbons of the phenyl ring. |
| ~128 | Ar-C H | The two meta carbons of the phenyl ring. |
| ~126 | Ar-C H | The para carbon of the phenyl ring. The signals for the aromatic CH carbons often overlap. |
| ~40 | -C H₂- | The methylene carbon is in the typical range for a carbon atom situated between a phenyl and a carbonyl group. |
The combination of ¹H and ¹³C NMR data provides a robust and unambiguous confirmation of the core structure of this compound.
FT-IR Spectroscopy: Identifying Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the solid this compound is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
Data Interpretation and Comparison
The FT-IR spectrum provides a characteristic fingerprint of this compound.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3200 (broad) | Medium | O-H stretch | N-OH |
| ~3100 (broad) | Medium | N-H stretch | N-H |
| ~3030 | Weak | C-H stretch | Aromatic C-H |
| ~2920 | Weak | C-H stretch | Aliphatic C-H |
| ~1640 | Strong | C=O stretch | C=O (Amide I band) |
| ~1550 | Medium | N-H bend | N-H (Amide II band) |
| ~1450, ~1495 | Medium | C=C stretch | Aromatic C=C |
The presence of the broad O-H and N-H stretching bands, coupled with the strong carbonyl absorption, is a definitive indicator of the hydroxamic acid moiety.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it is likely to keep the molecular ion intact.
-
Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., quadrupole or time-of-flight).
Data Interpretation and Comparison
The molecular formula of this compound is C₈H₉NO₂.
-
Calculated Molecular Weight: 151.06 g/mol
The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z of 152.07. Depending on the conditions, the sodium adduct [M+Na]⁺ at m/z 174.05 might also be observed. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Expected Fragmentation Pattern:
Under higher energy conditions (tandem MS or MS/MS), fragmentation can provide further structural confirmation. Key expected fragments include:
-
m/z 91: The tropylium ion ([C₇H₇]⁺), a very stable fragment characteristic of benzyl-containing compounds.
-
Loss of H₂O: A fragment corresponding to [M+H - H₂O]⁺.
-
Loss of HNOH: A fragment corresponding to [M+H - HNOH]⁺.
UV-Vis Spectroscopy: Probing Electronic Transitions
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent like ethanol or methanol.
-
Data Acquisition: The absorbance of the solution is measured over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer.
Data Interpretation and Comparison
This compound contains two primary chromophores: the phenyl ring and the carbonyl group.
-
λₘₐₓ: An absorption maximum is expected around 250-270 nm. This corresponds to the π → π* electronic transitions within the phenyl ring. The presence of the acetamide substituent can cause a slight shift in the position and intensity of this band compared to unsubstituted benzene.
Integrated Spectroscopic Workflow
The characterization of this compound is a multi-step process where each technique provides a piece of the structural puzzle. The following diagram illustrates the logical workflow.
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The comprehensive characterization of this compound requires an integrated approach, leveraging the strengths of multiple spectroscopic techniques. ¹H and ¹³C NMR provide the detailed framework of the molecule, FT-IR confirms the presence of key functional groups, mass spectrometry verifies the molecular weight and offers fragmentation clues, and UV-Vis spectroscopy probes the electronic structure. By systematically applying and interpreting the data from these methods, researchers can achieve an unambiguous structural elucidation, a critical step in any chemical or pharmaceutical development pipeline. This guide serves as a template for such a rigorous analytical endeavor, emphasizing the importance of not just collecting data, but understanding its chemical significance.
A Senior Application Scientist's Guide to Validating the Purity of N-Hydroxy-2-phenylacetamide with Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the absolute purity of a compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. For a compound like N-Hydroxy-2-phenylacetamide, which holds potential in various research applications, establishing its purity with unequivocal certainty is a critical first step. This guide provides an in-depth, technically-grounded comparison of methodologies for validating the purity of this compound, emphasizing the indispensable role of certified reference standards.
The core principle of purity validation lies in comparing a newly synthesized or procured batch of a compound against a highly characterized reference standard. This standard serves as the benchmark for identity, purity, and strength. While official, pharmacopeia-grade reference standards for this compound may not be readily available from bodies like the European Pharmacopoeia (Ph. Eur.) or the United States Pharmacopeia (USP), the principles of qualification using a well-characterized in-house or commercial standard remain paramount.[1][2] This guide will navigate the essential analytical techniques, their underlying principles, and the logic behind experimental design, adhering to the rigorous standards outlined by guidelines such as the International Council for Harmonisation's Q2(R1).[3][4]
The Orthogonal Approach: A Multi-Technique Imperative
No single analytical method can definitively establish the purity of a compound. An orthogonal approach, employing multiple techniques that measure different physicochemical properties, is essential for a comprehensive purity assessment. This strategy minimizes the risk of overlooking impurities that may not be detectable by a single method. For this compound, a robust purity validation workflow should incorporate chromatographic, spectroscopic, and thermal analysis techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[5] A reverse-phase HPLC (RP-HPLC) method is particularly well-suited for a moderately polar compound like this compound.[6][7]
Causality in Method Design:
The choice of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for the phenyl group of the molecule.[6] The mobile phase, typically a mixture of acetonitrile and water, is selected to allow for the elution of the main compound with a good peak shape while separating it from potential impurities.[7] The addition of an acid like phosphoric or formic acid to the mobile phase helps to suppress the ionization of any acidic or basic functional groups, leading to sharper, more symmetrical peaks.
Experimental Protocol: RP-HPLC for Purity Assessment
Objective: To quantify the purity of a this compound sample and identify any related impurities by comparing its chromatogram to that of a reference standard.
Instrumentation & Materials:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.[6]
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
This compound reference standard (purity ≥98%).
-
HPLC-grade acetonitrile, water, and phosphoric acid.[6]
-
Analytical balance, volumetric flasks, pipettes.
-
0.45 µm syringe filters.
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. Degas the mobile phase using sonication or vacuum filtration.[6]
-
Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to create a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.[6]
-
Sample Solution Preparation: Prepare the test sample in the same manner as the standard, aiming for a concentration within the range of the working standards.[6]
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan of the analyte).[8]
-
-
Analysis: Inject the standard and sample solutions. The system suitability is verified by parameters like peak symmetry and resolution, as per USP <621> guidelines.[9][10]
-
Data Interpretation: Purity is calculated using the area percent method. The peak area of this compound in the sample chromatogram is expressed as a percentage of the total area of all peaks.
Data Presentation:
| Sample ID | Retention Time (min) | Peak Area | % Purity (Area Normalization) |
| Reference Standard | 5.21 | 1,250,000 | 99.8% |
| Test Batch A | 5.22 | 1,235,000 | 98.5% |
| Test Batch B | 5.21 | 1,245,000 | 99.2% |
Gas Chromatography-Mass Spectrometry (GC-MS): Assessing Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be easily detected by HPLC. This is particularly important for detecting residual solvents from the synthesis process.[11] The mass spectrometer provides definitive identification of impurities by comparing their mass spectra to library databases.[12]
Causality in Method Design:
The choice of a capillary column with a specific stationary phase (e.g., a polysiloxane) is based on its ability to separate compounds based on their boiling points and polarities. Electron Impact (EI) ionization is a standard technique that generates reproducible mass spectra, which are crucial for library matching.[12]
Experimental Protocol: GC-MS for Impurity Profiling
Objective: To identify and quantify volatile impurities in a this compound sample.
Instrumentation & Materials:
-
GC-MS system with an autosampler.
-
Capillary column (e.g., Rxi-624sil MS, 60m x 0.32mm, 1.8 µm).[11]
-
This compound sample.
-
High-purity helium as carrier gas.[11]
-
Suitable solvent for sample dissolution (e.g., methanol).
Procedure:
-
Sample Preparation: Dissolve a known amount of the sample in a suitable solvent.
-
GC Conditions:
-
MS Conditions:
-
Analysis: Inject the sample.
-
Data Interpretation: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal or external standard method. The NIST database contains a mass spectrum for this compound which can be used for comparison.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Purity
¹H NMR spectroscopy is an invaluable tool for confirming the chemical structure of this compound and can also be used for purity assessment through quantitative NMR (qNMR). It provides information on the molecular structure by analyzing the chemical environment of hydrogen atoms.
Causality in Method Design:
The use of a deuterated solvent (e.g., DMSO-d₆) is necessary to avoid interference from the solvent's own protons. The chemical shifts and coupling patterns of the protons in the sample are compared to a reference spectrum or predicted values to confirm the structure. For qNMR, a certified internal standard with a known concentration is added to the sample, allowing for the direct calculation of the analyte's purity.
Data Interpretation for ¹H NMR of this compound:
-
Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm corresponding to the five protons of the phenyl ring.
-
Methylene Protons (-CH₂-): A singlet around δ 3.5-3.6 ppm.
-
Hydroxyl and Amide Protons (-OH, -NH-): These protons are exchangeable and may appear as broad singlets. Their chemical shifts can vary depending on concentration and solvent.
Any signals in the spectrum that do not correspond to the structure of this compound or the solvent indicate the presence of impurities.
Differential Scanning Calorimetry (DSC): An Absolute Purity Method
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly crystalline organic compounds.[14][15] It is considered an "absolute" method because it does not require a reference standard of the analyte itself.[14] The method is based on the Van't Hoff law, which describes the melting point depression of a substance due to the presence of impurities.[16][17]
Causality in Method Design:
The underlying principle is that impurities disrupt the crystal lattice of the main component, causing it to melt over a broader temperature range and at a lower temperature than the pure substance.[18] By analyzing the shape of the melting endotherm, the mole fraction of the impurity can be calculated. This method is most accurate for compounds with a purity of at least 98%.[14]
Experimental Protocol: DSC for Purity Determination
Objective: To determine the purity of a crystalline this compound sample.
Instrumentation & Materials:
-
Differential Scanning Calorimeter.
-
Aluminum pans and lids.
-
This compound sample (1-3 mg).
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum pan and hermetically seal it.
-
Instrument Calibration: Calibrate the instrument for temperature and enthalpy using a certified indium standard.
-
Thermal Program: Heat the sample at a slow, constant rate (e.g., 1-2 °C/min) through its melting range.
-
Data Analysis: Analyze the resulting melting endotherm using the instrument's software to calculate the purity based on the Van't Hoff equation.
Data Presentation:
| Sample ID | Onset of Melting (°C) | Peak Melting Temp (°C) | Purity by DSC (mol %) |
| Test Batch A | 125.1 | 128.5 | 98.7 |
| Test Batch B | 126.3 | 129.1 | 99.4 |
Conclusion: Synthesizing Data for a Definitive Purity Statement
Validating the purity of this compound requires a multi-faceted, evidence-based approach. While HPLC provides the primary quantitative assessment, it must be supported by orthogonal methods like GC-MS for volatile impurities, NMR for structural confirmation, and DSC for an absolute measure of purity. Each technique provides a unique piece of the puzzle, and together they create a self-validating system that ensures the trustworthiness of the purity assessment.
By meticulously following these protocols, grounded in the principles of analytical chemistry and guided by international standards, researchers can confidently establish the purity of their this compound, ensuring the integrity and reliability of their subsequent research and development activities.
References
- 1. European Pharmacopoeia (Ph. Eur.) Reference Materials | LGC Standards [lgcstandards.com]
- 2. labmix24.com [labmix24.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. agilent.com [agilent.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of N-(2-Hydroxyethyl)-2-phenylacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. usp.org [usp.org]
- 10. dsdpanalytics.com [dsdpanalytics.com]
- 11. CN103512996B - Analysis method for amide compounds - Google Patents [patents.google.com]
- 12. agilent.com [agilent.com]
- 13. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. quercus.be [quercus.be]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. mt.com [mt.com]
- 18. akjournals.com [akjournals.com]
A Guide to Enhancing Reproducibility in Experiments Involving N-Hydroxy-2-phenylacetamide
Introduction: The Imperative for Reproducibility in N-Hydroxy-2-phenylacetamide Research
This compound, a hydroxamic acid derivative of phenylacetic acid, belongs to a class of compounds with significant interest in medicinal chemistry and materials science.[1] Like other phenylacetamides and their derivatives, which have shown a wide range of biological activities, this molecule presents a scaffold for potential therapeutic development.[2][3] However, the promise of any scientific discovery is fundamentally tethered to the reproducibility of the experimental results that underpin it.
The scientific community is increasingly confronting a "reproducibility crisis," where findings published in even high-impact journals can be difficult to validate in other laboratories.[4][5] This challenge stems from numerous factors, including insufficient detail in methodology, variability in reagents and protocols, and a lack of transparency in reporting.[4][6] A failure to replicate findings can lead to wasted resources, stalled scientific progress, and an erosion of trust in the research enterprise.[6]
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to enhance the reproducibility of experimental results involving this compound. We will move beyond simple protocols to explain the causality behind experimental choices, establish self-validating systems, and provide a robust reference for troubleshooting. By focusing on meticulous synthesis, rigorous characterization, and thoughtful experimental design, this document aims to empower scientists to produce high-quality, reliable, and reproducible data.
Part 1: Synthesis of this compound — A Protocol with Reproducibility Checkpoints
The foundation of any reproducible experiment is a pure, well-characterized starting compound. The synthesis of hydroxamic acids like this compound is straightforward in principle but requires careful control over reaction conditions to ensure consistency and purity.[7][8] The most common and reliable method involves the acylation of hydroxylamine with an activated carboxylic acid derivative.[7][8]
Underlying Chemistry: The Acylation of Hydroxylamine
This synthesis proceeds via a nucleophilic acyl substitution. Phenylacetic acid is first converted to a more reactive species, phenylacetyl chloride. The nitrogen atom of hydroxylamine is a stronger nucleophile than its oxygen atom, and it attacks the electrophilic carbonyl carbon of the acyl chloride. A subsequent loss of a chloride ion and deprotonation yields the target this compound.
Detailed Experimental Protocol
Objective: To synthesize this compound with high purity and yield.
Materials:
-
Phenylacetic acid
-
Thionyl chloride (SOCl₂)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for recrystallization (e.g., Ethyl acetate/Hexane mixture)
Workflow Diagram: Synthesis of this compound
Caption: A robust workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Activation of Phenylacetic Acid:
-
In a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap, combine phenylacetic acid (1 equivalent) and thionyl chloride (1.5-2 equivalents).
-
Heat the mixture to reflux gently for 1-2 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to highly reactive acyl chlorides, which are necessary for the subsequent amidation step.[9] Excess thionyl chloride is used to drive the reaction to completion.
-
Allow the mixture to cool and remove the excess thionyl chloride under reduced pressure. This step is critical to prevent unwanted side reactions in the next stage.
-
Dissolve the resulting crude phenylacetyl chloride in an anhydrous solvent like DCM or THF.
-
-
Acylation of Hydroxylamine:
-
In a separate flask under an inert atmosphere (e.g., nitrogen or argon), suspend hydroxylamine hydrochloride (1.2 equivalents) in the same anhydrous solvent.
-
Cool the suspension in an ice bath to 0°C.
-
Add triethylamine (2.5 equivalents) dropwise. The first equivalent neutralizes the HCl salt of hydroxylamine, and the second neutralizes the HCl generated during the acylation.
-
Causality: The reaction is cooled to manage the exothermic nature of both the neutralization and the acylation.[10] Anhydrous conditions are paramount because acyl chlorides readily hydrolyze back to the carboxylic acid in the presence of water.[8]
-
Slowly add the solution of phenylacetyl chloride from Step 1 to the stirred hydroxylamine mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours (typically 2-4h). Monitor the reaction's completion by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any unreacted phenylacetic acid), and brine.
-
Causality: This aqueous work-up is a self-validating purification step. Each wash is designed to remove specific impurities, ensuring that the crude product is significantly cleaner before final purification.
-
Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound.
-
Reproducibility Pitfalls and Troubleshooting
Achieving batch-to-batch consistency is the hallmark of a reproducible synthesis. Below are common issues and their solutions.
| Issue | Potential Cause(s) | Troubleshooting & Validation Strategy |
| Low or No Yield | 1. Incomplete activation of phenylacetic acid.2. Hydrolysis of phenylacetyl chloride due to moisture.3. Insufficient base to neutralize HCl. | 1. Ensure complete removal of excess thionyl chloride.2. Use flame-dried glassware and anhydrous solvents. Run the reaction under an inert atmosphere.3. Use at least 2 equivalents of base relative to the acyl chloride. |
| Product is an Oil or Difficult to Crystallize | Presence of impurities (e.g., unreacted starting materials, side products). | 1. Ensure the work-up washes were performed correctly.2. Purify the crude product via column chromatography on silica gel before attempting recrystallization.[11]3. Screen a wider range of recrystallization solvents. |
| Inconsistent Spectroscopic Data Between Batches | 1. Residual solvents.2. Presence of side products like O-acylated hydroxylamine or di-acylated products.3. Tautomerization (keto-enol forms).[8] | 1. Dry the final product thoroughly under high vacuum.2. Control stoichiometry carefully; avoid a large excess of the acyl chloride. Optimize purification to separate isomers.3. Be aware that the spectroscopic signature (especially in solution) can be affected by solvent and pH. Standardize the conditions for analysis. |
Part 2: Rigorous Characterization — The Bedrock of Reproducible Data
An uncharacterized or impure compound will invalidate any subsequent experiment. For results to be reproducible, the identity and purity of this compound must be unambiguously confirmed using orthogonal analytical techniques.
Workflow Diagram: Analytical Characterization
Caption: A standard workflow for the analytical validation of synthesized compounds.
Recommended Analytical Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To quantify the purity of the synthesized this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., Newcrom R1).[10]
-
Mobile Phase A: Water with 0.1% Formic Acid (for MS compatibility) or Phosphoric Acid.[10]
-
Mobile Phase B: Acetonitrile (MeCN).[10]
-
Protocol:
-
Prepare the system by equilibrating the column with the initial mobile phase composition (e.g., 90% A, 10% B).
-
Dissolve a small, accurately weighed sample in the mobile phase.
-
Inject the sample onto the column.
-
Run a linear gradient elution, for example, from 10% to 90% MeCN over 15-20 minutes.
-
Monitor the elution profile with a UV detector at a suitable wavelength, such as 254 nm.[10]
-
Calculate purity based on the relative peak area of the main product. The target for use in subsequent assays should be >95%.
-
2. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight of the compound.
-
Expected Result: The molecular weight of this compound (C₈H₉NO₂) is 151.17 g/mol .[1] An LC-MS analysis should show a prominent ion corresponding to [M+H]⁺ at m/z 152.07 or [M+Na]⁺ at m/z 174.05.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure and identify any impurities.
-
¹H NMR: Expect to see signals for the aromatic protons of the phenyl group, a singlet for the benzylic CH₂ group, and exchangeable broad singlets for the N-OH and N-H protons.
-
¹³C NMR: Expect signals for the aromatic carbons, the benzylic carbon, and the carbonyl carbon. The spectra should be clean, with impurity peaks being minor.
Comparative Overview of Analytical Techniques
The choice of analytical method can impact the reliability of purity assessment. While all are valuable, they offer different strengths.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Primary Use | Quantitative Purity | Identification, Volatile Impurities | Trace-level Quantification, High Selectivity |
| Limit of Detection | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.01 - 1 ng/mL |
| Selectivity | Moderate | High | Very High |
| Throughput | High | Moderate | High |
| Considerations for this compound | Excellent for routine purity checks. | May require derivatization due to the polar N-OH group. | The gold standard for quantification in complex matrices (e.g., biological samples).[12] |
| This table presents typical performance data for small organic molecules and serves as a robust framework for method selection.[12] |
Part 3: Comparison with Phenylacetamide Alternatives
To understand the unique challenges of working with this compound, it is useful to compare it with structurally related, yet chemically distinct, alternatives.
| Compound | Structure | Key Chemical Feature | Impact on Reproducibility |
| 2-Phenylacetamide | Phenyl-CH₂-CO-NH₂ | Primary Amide | Highly stable and less reactive. Synthesis is robust.[13] Reproducibility issues are more likely to stem from physical properties (solubility, crystallinity) than chemical instability. |
| N-(2-hydroxyethyl)-2-phenylacetamide | Phenyl-CH₂-CO-NH-CH₂CH₂OH | Secondary Amide with a primary alcohol | The hydroxyl group is a site for side reactions (e.g., O-acylation) and consumes an extra equivalent of reducing agents like LiAlH₄.[14] This adds a layer of complexity to synthesis and subsequent reactions that must be controlled. |
| This compound | Phenyl-CH₂-CO-NH-OH | Hydroxamic Acid | The N-OH group makes it acidic (pKa ~9) and a potent metal chelator.[8] It is more reactive and less stable than a standard amide.[7] Reproducibility can be affected by pH, presence of metal ions, and its potential for tautomerization.[8][15] |
Expert Insight: The choice to work with this compound over simpler amides is driven by the unique chemical properties conferred by the N-hydroxy group. However, these same properties demand a higher level of experimental control. Researchers must be cognizant of its acidic nature and potential for degradation under strongly acidic or basic conditions, factors that are less critical for its simpler amide counterparts.
Part 4: Ensuring Reproducibility in Biological Assays
While extensive biological data for this compound is not widely published, its structural class is known to possess activities such as anti-inflammatory and anticancer effects.[10][16] The following is a generalized protocol for an in vitro cytotoxicity assay, with an emphasis on the parameters critical for reproducibility.
Generalized Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol is adapted from general methods used to assess the cytotoxic effects of phenylacetamide derivatives on cancer cell lines.[2]
-
Cell Culture: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a validated density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Compound Preparation: Prepare a concentrated stock solution of this compound in DMSO. Create serial dilutions in a complete culture medium to achieve the final desired concentrations.
-
Treatment: Replace the medium in the wells with the medium containing the test compound dilutions. Include vehicle controls (DMSO) and positive controls (e.g., doxorubicin).
-
Incubation: Incubate the plates for a defined period (e.g., 48-72 hours).
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Quantification: Dissolve the formazan crystals in DMSO and measure the absorbance at 570 nm. Calculate cell viability relative to the vehicle control.
Troubleshooting Logic for Assay Reproducibility
Inconsistent results in biological assays are common. A logical troubleshooting process is essential.
Caption: A decision-making workflow for troubleshooting non-reproducible biological data.
Conclusion
Reproducibility is not an accident; it is the result of deliberate and rigorous scientific practice. For a compound like this compound, whose unique chemical properties make it both interesting and challenging to work with, adherence to best practices is paramount. By implementing robust and well-documented synthetic protocols, performing unambiguous analytical characterization, understanding the compound's chemistry relative to alternatives, and meticulously controlling variables in subsequent assays, researchers can significantly enhance the reliability and reproducibility of their work. This guide serves as a foundational resource to aid in that endeavor, fostering a culture of scientific integrity and accelerating the pace of discovery.
References
- 1. This compound | C8H9NO2 | CID 220184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Reproducibility crisis in science or unrealistic expectations? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding experiments and research practices for reproducibility: an exploratory study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Replicability - Reproducibility and Replicability in Science - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. benchchem.com [benchchem.com]
- 15. oaepublish.com [oaepublish.com]
- 16. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison for Researchers: Trichostatin A versus N-Hydroxy-2-phenylacetamide in HDAC Inhibition
A Senior Application Scientist's Guide to Evaluating Histone Deacetylase Inhibitors
In the dynamic field of epigenetics and drug discovery, Histone Deacetylase (HDAC) inhibitors have emerged as critical tools for both fundamental research and therapeutic development. Their ability to modulate chromatin structure and gene expression by preventing the removal of acetyl groups from histones and other proteins has made them a focal point in oncology and beyond. Among the myriad of available inhibitors, Trichostatin A (TSA) has long been revered as a potent, broad-spectrum research tool. This guide provides a comprehensive head-to-head comparison of TSA with a structurally simpler hydroxamic acid, N-Hydroxy-2-phenylacetamide.
This comparison is structured to provide not only a summary of known activities but also a practical framework for researchers to conduct their own comparative studies. While TSA is a well-characterized pan-HDAC inhibitor, publicly available data on the specific HDAC inhibitory activity of this compound is limited. Therefore, this guide will leverage established structure-activity relationships to frame a theoretical assessment of this compound's potential, while presenting the experimental protocols necessary to empirically determine its efficacy and selectivity in direct comparison to the benchmark, TSA.
At a Glance: Key Properties of Trichostatin A and this compound
The following table summarizes the known physicochemical and biological properties of both compounds. It is important to note the absence of specific HDAC inhibition data for this compound, a gap this guide's experimental section aims to address.
| Property | Trichostatin A (TSA) | This compound |
| Chemical Structure | (See Figure 1) | (See Figure 1) |
| Molecular Formula | C₁₇H₂₂N₂O₃[1] | C₈H₉NO₂[2] |
| Molecular Weight | 302.37 g/mol [1] | 151.16 g/mol [2] |
| Mechanism of Action | Reversible, potent inhibitor of class I and II HDACs[3] | Theoretically, a zinc-chelating HDAC inhibitor via its hydroxamic acid moiety. |
| Potency (IC₅₀) | Pan-HDAC inhibition in the low nanomolar range (e.g., ~1.8 nM in cell-free assays) | Not publicly available. |
| Known Selectivity | Pan-inhibitor of class I and II HDACs.[3] | Not publicly available. |
| Primary Applications | Widely used as a research tool in cancer biology, epigenetics, and cell signaling studies.[4] | Limited published applications. |
Figure 1: Chemical Structures
Caption: Chemical structures of Trichostatin A and this compound.
In-Depth Analysis of the Competitors
Trichostatin A: The Gold Standard Pan-HDAC Inhibitor
Trichostatin A, an antifungal antibiotic derived from Streptomyces hygroscopicus, is one of the most potent and widely studied HDAC inhibitors.[3] Its mechanism of action involves the chelation of the zinc ion within the active site of class I and II HDAC enzymes through its hydroxamic acid group, thereby preventing the deacetylation of histone and non-histone protein substrates.[5] This inhibition leads to the accumulation of acetylated proteins, which in turn alters gene expression, and can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6]
TSA's broad-spectrum activity against multiple HDAC isoforms makes it an invaluable tool for elucidating the general roles of histone acetylation in cellular processes. However, this lack of selectivity can also be a drawback in therapeutic applications where targeting specific HDAC isoforms is desired to minimize off-target effects.
This compound: A Structurally Simpler Hydroxamic Acid
This compound, also known as phenylacetohydroxamic acid, is a simple hydroxamic acid derivative.[2] From a structural standpoint, it possesses the key pharmacophore for HDAC inhibition: a hydroxamic acid group capable of chelating the active site zinc ion. The general structure of many hydroxamic acid-based HDAC inhibitors includes a zinc-binding group (the hydroxamic acid), a linker region, and a "cap" group that interacts with the surface of the enzyme. In this compound, the phenylacetamide moiety can be considered the cap and linker.
Based on structure-activity relationship studies of other hydroxamic acid-based HDAC inhibitors, the nature of the cap group and the length and rigidity of the linker are critical determinants of potency and isoform selectivity.[2][3] The relatively simple and small structure of this compound compared to TSA suggests it may have different potency and selectivity profiles. However, without direct experimental evidence, its efficacy as an HDAC inhibitor remains speculative. The following experimental protocols provide a roadmap for the direct, empirical comparison of these two compounds.
Experimental Head-to-Head: Protocols for Comparative Analysis
To empirically compare the HDAC inhibitory activities of Trichostatin A and this compound, a multi-tiered approach is recommended, starting with in vitro enzymatic assays and progressing to cell-based functional assays.
Experiment 1: In Vitro HDAC Inhibition Assay (Fluorometric)
This experiment will determine the direct inhibitory effect of the compounds on HDAC enzymatic activity and allow for the calculation of IC₅₀ values.
Principle: A fluorogenic substrate containing an acetylated lysine is incubated with a recombinant HDAC enzyme. Deacetylation by the HDAC allows a developing enzyme to cleave the substrate, releasing a fluorescent molecule. The presence of an HDAC inhibitor prevents this reaction, resulting in a lower fluorescent signal.
Workflow Diagram:
Caption: Workflow for the in vitro fluorometric HDAC inhibition assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of Trichostatin A (e.g., 1 mM in DMSO).
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of each inhibitor in HDAC assay buffer.
-
Dilute recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3 for Class I; HDAC4, HDAC6 for Class II) in assay buffer to the working concentration recommended by the manufacturer.
-
Prepare the fluorogenic HDAC substrate and developer solution according to the assay kit manufacturer's instructions (e.g., kits from Sigma-Aldrich, Abcam, or Epigentek).[7][8]
-
-
Assay Procedure:
-
To a black, flat-bottom 96-well plate, add 50 µL of HDAC assay buffer to all wells.
-
Add 5 µL of the serially diluted inhibitors or DMSO (vehicle control) to the appropriate wells.
-
Add 20 µL of the diluted HDAC enzyme solution to all wells except for the "no enzyme" control wells.
-
Mix gently and incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Stop the reaction and develop the signal by adding 50 µL of developer solution to each well.
-
Incubate at room temperature for 15-20 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at ~355-360 nm and emission at ~460 nm.
-
Subtract the average fluorescence of the "no enzyme" control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experiment 2: Cellular Histone Acetylation Analysis by Western Blot
This experiment will assess the ability of the inhibitors to induce histone hyperacetylation in a cellular context, confirming their cell permeability and target engagement.
Principle: Cells are treated with the HDAC inhibitors, and then histones are extracted. Western blotting is used to detect the levels of acetylated histones using specific antibodies. An increase in the acetylated histone signal indicates HDAC inhibition.
Workflow Diagram:
Caption: Workflow for Western blot analysis of histone acetylation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate a human cancer cell line (e.g., HeLa, HCT116, or a cell line relevant to your research) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of Trichostatin A (e.g., 0, 50, 100, 250, 500 nM) and this compound (a broader range should be tested, e.g., 0, 1, 10, 50, 100 µM) for 6-24 hours. Include a DMSO vehicle control.
-
-
Histone Extraction:
-
Harvest the cells and wash with ice-cold PBS containing a protease inhibitor cocktail.
-
Lyse the cells in a hypotonic buffer and isolate the nuclei by centrifugation.
-
Extract histones from the nuclear pellet using 0.2 N HCl or a commercial histone extraction kit.
-
Neutralize the extract and determine the protein concentration using a Bradford or BCA assay.
-
-
Western Blotting:
-
Denature 10-20 µg of histone extract per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 15% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against acetylated histone H3 (e.g., anti-acetyl-H3K9) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against total histone H3.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the acetylated histone H3 band to the corresponding total histone H3 band for each sample.
-
Compare the levels of histone acetylation induced by different concentrations of each inhibitor.
-
Conclusion and Future Directions
This guide provides a comprehensive framework for the head-to-head comparison of Trichostatin A and this compound as HDAC inhibitors. While TSA serves as a potent, well-characterized benchmark, the HDAC inhibitory profile of this compound remains to be experimentally defined. The provided protocols offer a clear path for researchers to generate this crucial data, enabling a direct comparison of potency, cellular activity, and potentially, isoform selectivity.
Should this compound demonstrate significant HDAC inhibitory activity, further studies would be warranted to explore its selectivity against a broader panel of HDAC isoforms and to investigate its effects on gene expression and cellular phenotypes in various disease models. Such research would be instrumental in determining if this simpler, synthetically accessible molecule could serve as a valuable research tool or a starting point for the development of novel, more selective HDAC inhibitors.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A structural insight into hydroxamic acid based histone deacetylase inhibitors for the presence of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of N-Hydroxy-2-phenylacetamide
For the dedicated researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. Responsible disposal is the final, critical step in ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of N-Hydroxy-2-phenylacetamide, grounded in established safety protocols and expert insights.
I. Hazard Assessment and Risk Mitigation: The "Why" Behind the "How"
Understanding the potential hazards of this compound is fundamental to appreciating the necessity of stringent disposal protocols. Based on the GHS classifications of the closely related compound 2-Hydroxy-N-phenylacetamide, it is prudent to assume that this compound may be harmful if swallowed, cause skin and eye irritation, and potentially lead to respiratory irritation.[3] Therefore, every step of the handling and disposal process is designed to minimize exposure and prevent environmental release.
Key Hazard Information (Inferred)
| Hazard Classification | Potential Effects | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. If ingested, seek immediate medical attention.[3][4] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear appropriate chemical-resistant gloves and a lab coat. Avoid prolonged or repeated skin contact.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | Wear safety goggles or a face shield. In case of contact, rinse eyes cautiously with water for several minutes.[3] |
| Respiratory Irritation | May cause respiratory irritation. | Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[3] |
| Aquatic Hazard | Potentially harmful to aquatic life. | Prevent release into the environment. Do not dispose of down the drain.[4] |
II. Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any disposal procedures, the correct selection and use of PPE is non-negotiable. This creates a necessary barrier between the handler and the chemical, mitigating the risk of accidental exposure.
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against splashes or airborne particles.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit may be necessary.
-
Respiratory Protection: If there is a risk of generating dust or aerosols and work cannot be conducted in a fume hood, a NIOSH-approved respirator with the appropriate cartridge is essential.
III. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is handled safely from the point of generation to its final disposition.
Caption: Disposal workflow for this compound.
Experimental Protocol for Disposal
-
Waste Characterization:
-
All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, paper towels), should be considered hazardous waste.[2]
-
-
Segregation:
-
Segregate this compound waste from other waste streams.
-
Pay special attention to avoiding contact with strong oxidizing agents, strong acids, and strong bases, as these are common incompatibilities for similar compounds.[5]
-
-
Containerization:
-
Collect waste in a chemically compatible, leak-proof container with a secure lid. Polyethylene or polypropylene containers are generally suitable.
-
Keep the container closed except when adding waste.[6]
-
For liquid waste solutions, ensure the container has adequate headspace to accommodate potential vapor pressure changes.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must also include the full chemical name: "this compound."
-
Indicate the date when waste was first added to the container (accumulation start date).
-
-
Temporary Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA).
-
The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area is cool, dry, and well-ventilated, away from heat sources or direct sunlight.[1]
-
-
Request for Pickup:
-
Once the waste container is full or you are discontinuing the process, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.[7]
-
Provide the EHS department with accurate information about the waste composition.
-
-
Final Disposition:
-
The EHS department will transport the waste to a licensed and approved hazardous waste disposal facility.
-
The most common and recommended disposal method for this type of organic chemical waste is controlled incineration at a permitted facility. This process destroys the compound and minimizes its environmental impact.[7]
-
IV. Spill Management: Preparedness and Response
In the event of a spill, a swift and organized response is crucial to prevent exposure and environmental contamination.
Caption: Immediate response plan for a spill of this compound.
Spill Cleanup Protocol
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate spill area. Restrict access to the area.
-
Ventilate: Increase ventilation in the area, if it is safe to do so.
-
Don PPE: Before re-entering the area, put on the appropriate PPE as outlined in Section II.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust.[2] For a liquid spill, use inert absorbent materials (e.g., vermiculite, sand, or commercial absorbent pads) to contain the spill.
-
Collection: Place all contaminated materials, including the absorbent, into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water or an appropriate laboratory detergent. Collect all cleaning materials for disposal as hazardous waste.[7]
-
Reporting: Report the incident to your laboratory supervisor and your institution's EHS department, following all internal reporting procedures.
By adhering to these detailed procedures, the scientific community can ensure that the valuable work conducted in the laboratory does not come at the cost of personal safety or environmental health. The responsible management of chemical waste is a shared responsibility that underscores the integrity and professionalism of the research enterprise.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. 2-Hydroxy-N-phenylacetamide | C8H9NO2 | CID 264260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. benchchem.com [benchchem.com]
Navigating the Safe Handling of N-Hydroxy-2-phenylacetamide: A Guide for Laboratory Professionals
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with N-Hydroxy-2-phenylacetamide. Our focus is on delivering procedural, step-by-step guidance grounded in established safety protocols to ensure both personal and environmental protection. By explaining the causality behind each recommendation, we aim to build a foundation of trust and empower you to work safely and effectively.
Understanding the Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound, according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, presents several key hazards that dictate our handling protocols.[1]
-
Acute Oral Toxicity (Harmful if swallowed): Ingestion can lead to adverse health effects.
-
Skin Irritation (Causes skin irritation): Direct contact with the skin can cause inflammation and irritation.
-
Serious Eye Irritation (Causes serious eye irritation): Contact with the eyes can result in significant damage.
-
Respiratory Irritation (May cause respiratory irritation): Inhalation of the powder can irritate the respiratory tract.
These hazards necessitate a comprehensive personal protective equipment (PPE) strategy and meticulous handling procedures to minimize exposure.
Core Directive: Personal Protective Equipment (PPE)
The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, appropriate PPE wherever there are hazards that can cause injury or impairment through absorption, inhalation, or physical contact.[2][3][4] For this compound, a powdered substance with irritant properties, the following PPE is required.
| PPE Component | Specification & Rationale | OSHA Standard |
| Hand Protection | Nitrile gloves. These gloves offer good resistance to a range of chemicals and are a robust barrier against powdered substances.[5][6][7][8] Always inspect gloves for tears or punctures before use. For prolonged tasks, consider double-gloving. | 29 CFR 1910.138[5][9][10][11][12] |
| Eye and Face Protection | Chemical safety goggles with side shields. These are essential to protect against airborne particles and accidental splashes.[13][14][15][16][17] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles. | 29 CFR 1910.133[13][14][15][16][17] |
| Body Protection | A laboratory coat with long sleeves and a solid front. This protects the skin and personal clothing from contamination. Ensure the coat is fully buttoned. | 29 CFR 1910.132[2][3][4][18] |
| Respiratory Protection | Required when engineering controls are insufficient. If handling the powder outside of a certified chemical fume hood or ventilated enclosure where dust may become airborne, a NIOSH-approved N95 filtering facepiece respirator is necessary to prevent respiratory irritation.[19][20][21] Use of a respirator requires enrollment in a respiratory protection program, including fit testing, as per OSHA standards.[1][22][23][24][25] | 29 CFR 1910.134[1][22][23][24][25] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for minimizing risk. This step-by-step plan provides a framework for safe laboratory operations.
Receiving and Storage
-
Inspect upon Arrival: Check that the container is intact and properly sealed.
-
Labeling: Ensure the container is clearly labeled with the chemical name and associated hazards.[26]
-
Designated Storage: Store in a cool, dry, well-ventilated area away from incompatible materials. Keep the container tightly closed.[27]
Handling and Use Protocol
Causality: Given its potential for respiratory irritation, all manipulations of powdered this compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure to contain airborne particles at the source.[26][28]
-
Prepare the Work Area: Designate a specific area for handling. Ensure the fume hood sash is at the appropriate height.
-
Don PPE: Follow the sequence outlined in the PPE Workflow diagram below.
-
Weighing and Transfer: Use a chemical spatula to carefully transfer the powder. Avoid pouring, which can create dust clouds. If possible, use pre-weighed amounts or prepare solutions in the fume hood.
-
Cleaning: After handling, decontaminate the work surface with an appropriate cleaning agent and wipe it down.
-
Doff PPE: Remove PPE in the reverse order of donning to prevent self-contamination, as illustrated in the diagram.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.
PPE Workflow: Donning and Doffing
Caption: PPE Donning and Doffing Sequence.
Emergency and Disposal Plan
Preparedness for accidental spills and a clear plan for waste disposal are non-negotiable components of laboratory safety.
Spill Response
For small spills of powdered this compound:
-
Alert colleagues and restrict access to the area.
-
Don appropriate PPE , including respiratory protection.
-
Gently cover the spill with damp paper towels to avoid raising dust.[29]
-
Carefully scoop the material into a labeled container for hazardous waste.
-
Clean the spill area with a detergent solution and water.
-
Dispose of all cleanup materials as hazardous waste.
For large spills, or if you feel unsafe:
-
Evacuate the area immediately.
-
Alert your supervisor and institutional safety office.
-
Prevent entry to the contaminated area.
Exposure Response
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup debris, must be disposed of as hazardous chemical waste.[30][31]
-
Collect waste in a designated, labeled, and sealed container.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Consult your institution's Environmental Health and Safety (EHS) department for specific procedures.[32]
Caption: Integrated Safety Workflow for this compound.
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- 1. oswego.edu [oswego.edu]
- 2. eCFR :: 29 CFR Part 1910 Subpart I -- Personal Protective Equipment [ecfr.gov]
- 3. 1910.132 - General requirements. | Occupational Safety and Health Administration [osha.gov]
- 4. osha.gov [osha.gov]
- 5. safetyequipment.org [safetyequipment.org]
- 6. usascientific.com [usascientific.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. OSHA 1910.138: Hand Protection, General Requirements - Workplace Material Handling & Safety [workplacepub.com]
- 10. Western Carolina University - Hand Protection [wcu.edu]
- 11. Federal Register :: Request Access [unblock.federalregister.gov]
- 12. compliancetrainingpartners.com [compliancetrainingpartners.com]
- 13. 1910.133 - Eye and face protection. | Occupational Safety and Health Administration [osha.gov]
- 14. compliancetrainingpartners.com [compliancetrainingpartners.com]
- 15. customsmobile.com [customsmobile.com]
- 16. A Workplace Guide to OSHA Eye Protection [compliancetrainingonline.com]
- 17. govinfo.gov [govinfo.gov]
- 18. automation.honeywell.com [automation.honeywell.com]
- 19. ohsonline.com [ohsonline.com]
- 20. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 21. Respirator Types and Use | Personal Protective Equipment | CDC [cdc.gov]
- 22. OSHA Standard 29 CFR 1910.134: Respiratory Protection - Workplace Material Handling & Safety [workplacepub.com]
- 23. creativesafetysupply.com [creativesafetysupply.com]
- 24. eCFR :: 29 CFR 1910.134 -- Respiratory protection. [ecfr.gov]
- 25. edisastersystems.com [edisastersystems.com]
- 26. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 27. epa.gov [epa.gov]
- 28. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 29. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]
- 30. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 31. MedicalLab Management Magazine [medlabmag.com]
- 32. acs.org [acs.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
